molecular formula C6H3ClIN3 B1148600 5-Chloro-3-iodo-1H-pyrazolo[3,4-C]pyridine CAS No. 1260666-29-2

5-Chloro-3-iodo-1H-pyrazolo[3,4-C]pyridine

Cat. No.: B1148600
CAS No.: 1260666-29-2
M. Wt: 279.465
InChI Key: KAGKORFWYBVTEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloro-3-iodo-1H-pyrazolo[3,4-c]pyridine is a high-value, multifunctional heterocyclic scaffold specifically designed for advanced medicinal chemistry and fragment-based drug discovery (FBDD) . Its structure features two key halogens—chlorine and iodine—at the C5 and C3 positions, respectively, which serve as orthogonal handles for selective cross-coupling and nucleophilic substitution reactions, enabling rapid diversification along multiple growth vectors . This allows researchers to efficiently generate a diverse library of analogues from a single, sophisticated core. The pyrazolo[3,4-c]pyridine core is recognized as an underutilized "heteroaromatic ring of the future," offering significant potential to explore novel chemical space and address challenging biological targets . This compound is particularly useful in developing targeted therapies, with its nitrogen-rich bicyclic structure contributing to favorable drug-like properties and binding affinity. In practical terms, the C3-iodo substituent is highly reactive in metal-catalyzed cross-coupling reactions, such as Suzuki, Negishi, and Stille couplings, allowing for the introduction of aryl, heteroaryl, and alkynyl groups . Concurrently, the C5-chloro group can be selectively functionalized via Buchwald-Hartwig amination or other palladium-catalyzed reactions to install a wide range of amine derivatives . Furthermore, the nitrogen atoms in the pyrazole ring can be selectively protected or alkylated to control regioselectivity for subsequent functionalization or to modulate the molecule's physicochemical properties . Due to its structural similarity to purine bases, this scaffold and its derivatives show inherent potential for interacting with a variety of enzymatic targets . This makes this compound an indispensable building block for research chemists working in hit-to-lead optimization campaigns, particularly in oncology, neuroscience, and antiviral drug development, where precise molecular recognition is critical.

Properties

IUPAC Name

5-chloro-3-iodo-2H-pyrazolo[3,4-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClIN3/c7-5-1-3-4(2-9-5)10-11-6(3)8/h1-2H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAGKORFWYBVTEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=CC2=NNC(=C21)I)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClIN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1260666-29-2
Record name 5-Chloro-3-iodo-1h-pyrazolo[3,4-c]pyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to 5-Chloro-3-iodo-1H-pyrazolo[3,4-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

CAS Number: 1260666-29-2

Introduction

5-Chloro-3-iodo-1H-pyrazolo[3,4-c]pyridine is a halogenated heterocyclic compound that has emerged as a valuable building block in medicinal chemistry and drug discovery. Its structural resemblance to purine makes it an attractive scaffold for the development of kinase inhibitors and other therapeutic agents.[1] The pyrazolo[3,4-c]pyridine core is a key feature in a variety of biologically active molecules, and the presence of both a chloro and an iodo substituent provides orthogonal handles for selective functionalization through various cross-coupling reactions. This guide provides a comprehensive overview of the synthesis, properties, and applications of this versatile compound, aimed at researchers and scientists in the field of drug development.

Physicochemical Properties

PropertyValueSource
CAS Number 1260666-29-2
Molecular Formula C₆H₃ClIN₃
Molecular Weight 279.47 g/mol
Physical Form Solid
InChI Key KAGKORFWYBVTEW-UHFFFAOYSA-N
SMILES Clc1cc2c(I)n[nH]c2cn1

Synthesis

A robust synthesis for the related 5-halo-1H-pyrazolo[3,4-c]pyridines has been reported, which can be adapted for the preparation of the title compound.[1] The synthetic strategy is based on the classical Huisgen indazole synthesis.

Proposed Synthetic Pathway

Synthesis_Pathway Proposed Synthesis of this compound cluster_0 Step 1: Cyclization cluster_1 Step 2: Deacetylation cluster_2 Step 3: Iodination Starting_Material Substituted Pyridine Intermediate_1 1-(5-chloro-pyrazolo[3,4-c]pyridin-1-yl)ethan-1-one Starting_Material->Intermediate_1 NaNO₂, Ac₂O, DCE Intermediate_2 5-chloro-1H-pyrazolo[3,4-c]pyridine Intermediate_1->Intermediate_2 NaOMe, MeOH Final_Product This compound Intermediate_2->Final_Product I₂, -78 °C to 25 °C Coupling_Reactions Cross-Coupling Applications cluster_suzuki Suzuki-Miyaura Coupling (at C-3) cluster_buchwald Buchwald-Hartwig Amination (at C-5) Starting_Material This compound Suzuki_Product 3-Aryl-5-chloro-1H-pyrazolo[3,4-c]pyridine Starting_Material->Suzuki_Product Ar-B(OH)₂, Pd catalyst, Base Buchwald_Product 5-Amino-3-iodo-1H-pyrazolo[3,4-c]pyridine Starting_Material->Buchwald_Product R₂NH, Pd catalyst, Base Final_Compound Diverse Kinase Inhibitors Suzuki_Product->Final_Compound Further functionalization at C-5 Buchwald_Product->Final_Compound Further functionalization at C-3

References

An In-Depth Technical Guide to 5-Chloro-3-iodo-1H-pyrazolo[3,4-c]pyridine: Synthesis, Characterization, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 5-Chloro-3-iodo-1H-pyrazolo[3,4-c]pyridine, a key heterocyclic building block for researchers, medicinal chemists, and professionals in drug development. We will delve into its physicochemical properties, provide a detailed, field-proven synthesis protocol, outline robust analytical characterization methods, and explore its strategic importance in modern therapeutic design.

Executive Summary: The Strategic Value of a Halogenated Pyrazolopyridine Scaffold

This compound is a strategically important heterocyclic compound. Its pyrazolo[3,4-c]pyridine core is a bioisostere of purine, making it an attractive scaffold for targeting a wide variety of purine-binding proteins, such as kinases, which are pivotal in oncology and inflammatory disease research.[1] The presence of two distinct halogen atoms—a chloro group at the 5-position and an iodo group at the 3-position—provides orthogonal handles for selective, stepwise functionalization. This dual reactivity allows for the systematic elaboration of the core scaffold, a critical advantage in fragment-based drug discovery (FBDD) and hit-to-lead optimization campaigns.[1][2] This guide serves as a practical manual for the synthesis, analysis, and strategic utilization of this versatile chemical intermediate.

Physicochemical and Structural Data

A precise understanding of a compound's properties is the foundation of all subsequent experimental work. The key physicochemical data for this compound are summarized below.

PropertyValueSource(s)
Molecular Weight 279.47 g/mol
Molecular Formula C₆H₃ClIN₃
CAS Number 1260666-29-2
Appearance Solid (predicted)
InChI Key KAGKORFWYBVTEW-UHFFFAOYSA-N
SMILES Clc1cc2c(I)n[nH]c2cn1

Synthesis Protocol: A Two-Step Approach

The synthesis of this compound is most effectively achieved via a two-step process, beginning with the synthesis of the precursor 5-chloro-1H-pyrazolo[3,4-c]pyridine, followed by a regioselective iodination at the C-3 position.

Step 1: Synthesis of 5-chloro-1H-pyrazolo[3,4-c]pyridine (Precursor)

This protocol is adapted from the robust procedure developed by Bedwell et al. (2023), which provides the precursor in excellent yield.[1] The causality behind this choice of reaction is the reliable Huisgen indazole synthesis, which is well-precedented for generating the pyrazolopyridine core.[1] The use of dichloroethane (DCE) as a co-solvent is a key optimization that enhances scalability and simplifies isolation.[1]

Experimental Protocol:

  • Reaction Setup: To a solution of 4-amino-2-chloronicotinaldehyde (1.0 eq) in a 1:1 mixture of acetic anhydride (Ac₂O) and 1,2-dichloroethane (DCE), add sodium nitrite (NaNO₂) (1.5 eq) portionwise at room temperature.

  • Heating: Heat the reaction mixture to 90 °C and stir for 20 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up (Intermediate): Upon completion, cool the mixture to room temperature and concentrate under reduced pressure to remove the solvents. The crude intermediate, 1-(5-chloro-pyrazolo[3,4-c]pyridine-1-yl)ethan-1-one, can often be used without further purification.[1]

  • Deacetylation: Dissolve the crude intermediate in methanol (MeOH). Add sodium methoxide (NaOMe) (2.0 eq) and stir the mixture at room temperature for 1 hour.

  • Isolation: Quench the reaction by the addition of water. The product will precipitate. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to afford 5-chloro-1H-pyrazolo[3,4-c]pyridine as a white solid.[1]

G cluster_0 Step 1: Precursor Synthesis Start 4-amino-2-chloronicotinaldehyde Reagents1 NaNO₂, Ac₂O, DCE Reaction1 Huisgen Cyclization (90°C, 20h) Start->Reaction1 Reagents1->Reaction1 Intermediate Crude Acetylated Intermediate Reaction1->Intermediate Reaction2 Deacetylation (rt, 1h) Intermediate->Reaction2 Reagents2 NaOMe, MeOH Reagents2->Reaction2 Product1 5-chloro-1H-pyrazolo[3,4-c]pyridine Reaction2->Product1

Caption: Workflow for the synthesis of the precursor.

Step 2: Regioselective Iodination to Yield this compound

The electron-rich nature of the pyrazole ring within the scaffold facilitates electrophilic substitution. The C-3 position is particularly activated, allowing for regioselective iodination. N-Iodosuccinimide (NIS) is the reagent of choice for this transformation due to its mild nature, high selectivity, and operational simplicity, which minimizes the formation of side products.[3][4][5]

Experimental Protocol:

  • Reaction Setup: To a solution of 5-chloro-1H-pyrazolo[3,4-c]pyridine (1.0 eq) in N,N-dimethylformamide (DMF), add N-Iodosuccinimide (NIS) (1.1 eq).

  • Reaction Conditions: Stir the mixture at room temperature for 2-4 hours. The reaction is self-validating; progress can be easily monitored by TLC, observing the consumption of the starting material and the appearance of a new, lower Rf spot corresponding to the heavier, iodinated product.

  • Work-up and Isolation: Pour the reaction mixture into a separatory funnel containing water and ethyl acetate.

  • Extraction: Extract the aqueous layer with ethyl acetate (3x).

  • Washing: Combine the organic layers and wash with brine to remove residual DMF and succinimide byproduct.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure This compound .

G cluster_1 Step 2: Iodination Start2 5-chloro-1H-pyrazolo[3,4-c]pyridine Reaction3 Electrophilic Iodination (rt, 2-4h) Start2->Reaction3 Reagents3 N-Iodosuccinimide (NIS) DMF Reagents3->Reaction3 Workup Aqueous Workup & Extraction Reaction3->Workup Purification Silica Gel Chromatography Workup->Purification Product2 This compound Purification->Product2

Caption: Workflow for the final iodination step.

Analytical Characterization

Rigorous characterization is essential to confirm the identity and purity of the final compound. The following methods provide a self-validating system to ensure structural integrity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton spectrum is expected to show distinct signals for the aromatic protons on the pyridine and pyrazole rings. The disappearance of the signal corresponding to the C-3 proton (around 8.15 ppm in the precursor) is a key indicator of successful iodination.[1]

    • ¹³C NMR: The carbon spectrum will confirm the number of unique carbon environments. A significant downfield shift is expected for the C-3 carbon upon iodination due to the heavy atom effect.

  • Mass Spectrometry (MS):

    • High-Resolution Mass Spectrometry (HRMS): This is the definitive technique for confirming the molecular formula. The observed mass should match the calculated exact mass for C₆H₃ClIN₃ within a narrow tolerance (e.g., < 5 ppm). The characteristic isotopic pattern for one chlorine atom (M and M+2 in a ~3:1 ratio) should be clearly visible.

  • Chromatography:

    • High-Performance Liquid Chromatography (HPLC): Purity assessment should be performed using a reverse-phase C18 column. The final product should appear as a single major peak, with purity typically exceeding 95% for use in subsequent applications.

Applications in Drug Development

The pyrazolo[3,4-c]pyridine scaffold is a "privileged" structure in medicinal chemistry. Its structural similarity to purine allows it to effectively bind to the ATP-binding sites of many protein kinases, which are often dysregulated in cancer and inflammatory diseases.[1]

Kinase Inhibitor Scaffolding:

This compound serves as an ideal starting point for building potent and selective kinase inhibitors. The two halogen atoms can be selectively addressed using modern cross-coupling chemistry.

  • C-3 Position (Iodo): The iodo group is more reactive in palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, or Buchwald-Hartwig amination. This allows for the introduction of various aryl, heteroaryl, or amine groups that can probe deep into the ATP-binding pocket and establish key interactions for potency and selectivity.[1][2]

  • C-5 Position (Chloro): The less reactive chloro group can be functionalized in a subsequent step, often requiring more forcing conditions or different catalytic systems. This stepwise approach enables the synthesis of complex molecular architectures.[1][2]

G cluster_pathway Kinase Inhibitor Development Pathway A 5-Chloro-3-iodo-1H- pyrazolo[3,4-c]pyridine B Suzuki or Sonogashira Coupling (at C-3 Iodo position) A->B Step 1 C Intermediate with C-3 Elaboration B->C D Buchwald-Hartwig Amination (at C-5 Chloro position) C->D Step 2 E Final Kinase Inhibitor (Lead Compound) D->E

Caption: Logical pathway for drug development.

Environmental, Health, and Safety (EHS) Considerations

Proper handling of all chemicals is paramount for researcher safety and environmental protection.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves (e.g., nitrile), when handling the compound and its reagents.[6]

  • Handling: Conduct all manipulations in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.[6][7]

  • Storage: Store the compound in a tightly sealed container in a cool, dry place away from light and incompatible materials such as strong oxidizing agents.[6][7]

  • Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations. Do not discharge into drains or the environment.[7]

  • Toxicology: The precursor, 5-chloro-1H-pyrazolo[3,4-c]pyridine, is classified as harmful if swallowed and may cause skin, eye, and respiratory irritation.[8] It is prudent to assume the iodinated final product carries similar or greater hazards until proven otherwise.

Conclusion

This compound, with a molecular weight of 279.47 g/mol , is more than a simple chemical; it is a versatile platform for innovation in drug discovery. Its strategic design, featuring a biologically relevant core and orthogonally reactive halogens, provides medicinal chemists with a powerful tool for constructing novel therapeutics. The robust synthesis and clear analytical protocols outlined in this guide are designed to empower researchers to confidently utilize this compound in their quest for the next generation of targeted medicines.

References

An In-depth Technical Guide to 5-Chloro-3-iodo-1H-pyrazolo[3,4-c]pyridine: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Chloro-3-iodo-1H-pyrazolo[3,4-c]pyridine is a halogenated heterocyclic compound that has garnered interest within the scientific community, particularly in the fields of medicinal chemistry and drug discovery. Its structural framework, a pyrazolopyridine core, is recognized as a "privileged scaffold" due to its recurrence in a multitude of biologically active molecules.[1] This guide provides a comprehensive overview of the known physical and chemical properties of this compound, outlines a viable synthetic approach, and explores its potential applications, offering a valuable resource for researchers working with this and related molecular architectures.

The pyrazolopyridine nucleus is a bioisostere of purine, allowing it to interact with a wide range of biological targets, most notably protein kinases.[1] The specific substitution pattern of this compound, featuring a chlorine atom at the 5-position and an iodine atom at the 3-position, provides distinct electronic and steric properties that can be exploited for targeted drug design. The presence of two different halogen atoms offers orthogonal sites for further chemical modification, enabling the exploration of structure-activity relationships (SAR) in drug development campaigns.

Physicochemical Properties

PropertyValueSource
Molecular Formula C₆H₃ClIN₃[2]
Molecular Weight 279.47 g/mol [2]
CAS Number 1260666-29-2[2]
Appearance Solid (predicted)
Melting Point No data available
Boiling Point No data available
Solubility No data available
Storage Room temperature[2]

Note: The absence of experimentally determined melting and boiling points, as well as solubility data, highlights an area for future investigation.

Synthesis and Reactivity

The synthesis of this compound can be approached through a multi-step sequence starting from readily available precursors. A plausible synthetic route involves the initial construction of the 5-chloro-1H-pyrazolo[3,4-c]pyridine scaffold, followed by a regioselective iodination.

A general and efficient synthesis for 5-halo-1H-pyrazolo[3,4-c]pyridines has been reported, which can be adapted for the synthesis of the chloro-analogue.[3][4] This method involves the cyclization of a substituted aminopyridine.

Proposed Synthetic Pathway

Synthesis_Pathway cluster_0 Step 1: Synthesis of 5-chloro-1H-pyrazolo[3,4-c]pyridine cluster_1 Step 2: Iodination Starting_Material Substituted Aminopyridine Intermediate 5-chloro-1H-pyrazolo[3,4-c]pyridine Starting_Material->Intermediate Cyclization Final_Product This compound Intermediate->Final_Product Iodinating Agent (e.g., NIS)

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol: Iodination of 5-chloro-1H-pyrazolo[3,4-c]pyridine (Hypothetical)

This protocol is a generalized procedure based on common iodination reactions of similar heterocyclic systems and should be optimized for specific laboratory conditions.

  • Dissolution: Dissolve 5-chloro-1H-pyrazolo[3,4-c]pyridine (1.0 eq) in a suitable aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile.

  • Addition of Iodinating Agent: To the stirred solution, add N-iodosuccinimide (NIS) (1.1-1.5 eq) portion-wise at room temperature. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate to remove any unreacted iodine.

  • Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or dichloromethane.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the desired this compound.

Spectral Characterization (Predicted)

While experimental spectra for this compound are not currently available in public databases, the following are predicted key features based on the analysis of its structure and data from analogous compounds.

  • ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the pyridine and pyrazole rings. The chemical shifts will be influenced by the electron-withdrawing effects of the chlorine and iodine atoms.

  • ¹³C NMR: The carbon NMR spectrum will display distinct signals for each of the six carbon atoms in the bicyclic core. The carbons directly attached to the halogens (C3 and C5) will exhibit characteristic chemical shifts.

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak (M+) corresponding to the molecular weight of the compound (279.47 g/mol ). The isotopic pattern of the molecular ion will be characteristic of a molecule containing one chlorine atom and one iodine atom.

  • Infrared (IR) Spectroscopy: The IR spectrum will likely show characteristic absorption bands for N-H stretching (around 3100-3400 cm⁻¹), C=N and C=C stretching in the aromatic rings (around 1400-1600 cm⁻¹), and C-Cl and C-I stretching in the fingerprint region.

Applications in Drug Discovery

The pyrazolopyridine scaffold is a well-established pharmacophore in the development of kinase inhibitors for oncology.[1] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many cancers. The structural similarity of the pyrazolopyridine core to the adenine ring of ATP allows these compounds to act as competitive inhibitors in the ATP-binding pocket of kinases.

While specific biological activity data for this compound is not yet published, its structural features suggest it could be a valuable building block for the synthesis of potent and selective kinase inhibitors. The chlorine at the 5-position and the iodine at the 3-position provide handles for the introduction of various substituents to explore the chemical space around the kinase active site. This allows for the optimization of potency, selectivity, and pharmacokinetic properties.

Potential Workflow in a Kinase Inhibitor Drug Discovery Program

Drug_Discovery_Workflow Start This compound Suzuki Suzuki Coupling at C3 (Iodo position) Start->Suzuki Buchwald Buchwald-Hartwig Amination at C5 (Chloro position) Start->Buchwald Library Library of Analogs Suzuki->Library Buchwald->Library Screening Kinase Screening Library->Screening SAR Structure-Activity Relationship (SAR) Studies Screening->SAR Optimization Lead Optimization SAR->Optimization Candidate Preclinical Candidate Optimization->Candidate

Caption: A potential workflow illustrating the use of this compound in a kinase inhibitor discovery program.

Safety and Handling

Based on available safety data for this and structurally related compounds, this compound should be handled with care in a laboratory setting. It is classified as harmful if swallowed (Acute Tox. 4 Oral).[2] Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the supplier's Safety Data Sheet (SDS).

Conclusion

This compound represents a valuable and versatile building block for chemical synthesis and drug discovery. Its pyrazolopyridine core, coupled with the presence of two distinct halogen atoms, provides a rich platform for the development of novel small molecules with potential therapeutic applications, particularly as kinase inhibitors. While there is a need for further experimental characterization of its physical properties and biological activity, this guide provides a solid foundation of the current knowledge and future potential of this intriguing heterocyclic compound.

References

An In-Depth Technical Guide to the Synthesis of 5-Chloro-3-iodo-1H-pyrazolo[3,4-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview for the synthesis of 5-Chloro-3-iodo-1H-pyrazolo[3,4-c]pyridine, a key heterocyclic building block in medicinal chemistry and drug discovery. The pyrazolo[3,4-c]pyridine core is of significant interest due to its structural similarity to purines, making it a valuable scaffold for the development of various therapeutic agents, including kinase inhibitors and compounds targeting other biologically significant proteins.[1] This document offers detailed, field-proven protocols and explains the underlying chemical principles to ensure successful and reproducible synthesis.

Introduction

The synthesis of functionalized pyrazolo[3,4-c]pyridines is a critical task for medicinal chemists. The ability to introduce specific substituents at various positions on this scaffold allows for the fine-tuning of a compound's pharmacological properties. The target molecule, this compound, is a particularly useful intermediate. The chloro and iodo groups serve as versatile synthetic handles for a variety of cross-coupling reactions, enabling the exploration of diverse chemical space. For instance, the iodine at the C-3 position is amenable to Suzuki, Sonogashira, and Heck couplings, while the chlorine at the C-5 position can participate in Buchwald-Hartwig amination reactions.[1][2]

This guide will detail a two-step synthetic sequence, beginning with the preparation of the precursor, 5-chloro-1H-pyrazolo[3,4-c]pyridine, followed by its regioselective iodination at the C-3 position.

Part 1: Synthesis of the Precursor: 5-Chloro-1H-pyrazolo[3,4-c]pyridine

The initial and crucial step is the construction of the 5-chloro-1H-pyrazolo[3,4-c]pyridine scaffold. The following protocol is adapted from the robust and scalable method developed by Bedwell et al. (2023).[1]

Synthetic Pathway

Synthesis of 5-Chloro-1H-pyrazolo[3,4-c]pyridine start 2-Amino-4-chloropyridine intermediate1 1-(5-Chloro-pyrazolo[3,4-c]pyridin-1-yl)ethan-1-one start->intermediate1  NaNO2, Ac2O, DCE  rt - 90°C, 20 h   product 5-Chloro-1H-pyrazolo[3,4-c]pyridine intermediate1->product  NaOMe, MeOH  rt, 1 h  

Caption: Synthetic route to 5-Chloro-1H-pyrazolo[3,4-c]pyridine.

Experimental Protocol

Step 1: Synthesis of 1-(5-Chloro-pyrazolo[3,4-c]pyridin-1-yl)ethan-1-one

  • To a solution of 2-amino-4-chloropyridine (1.0 eq) in 1,2-dichloroethane (DCE), add acetic anhydride (Ac2O, 2.0 eq).

  • Cool the mixture in an ice bath and add sodium nitrite (NaNO2, 2.0 eq) portion-wise, ensuring the temperature remains below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to 90 °C for 20 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and carefully quench with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane (3 x volumes).

  • Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO4), filter, and concentrate under reduced pressure to yield the crude product. This intermediate is often used in the next step without further purification.

Step 2: Synthesis of 5-Chloro-1H-pyrazolo[3,4-c]pyridine

  • Dissolve the crude 1-(5-chloro-pyrazolo[3,4-c]pyridin-1-yl)ethan-1-one from the previous step in methanol (MeOH).

  • Add a solution of sodium methoxide (NaOMe) in methanol (typically 25-30 wt%, 1.5 eq) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 1 hour.

  • Monitor the deacetylation by TLC or LC-MS.

  • Once the reaction is complete, neutralize the mixture with a dilute aqueous solution of hydrochloric acid (HCl).

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x volumes).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure to afford 5-chloro-1H-pyrazolo[3,4-c]pyridine as a solid.[1]

Causality and Mechanistic Insights

The synthesis begins with a diazotization of 2-amino-4-chloropyridine with sodium nitrite in the presence of acetic anhydride. The resulting diazonium species is unstable and undergoes an intramolecular cyclization, a variation of the Huisgen indazole synthesis, to form the pyrazole ring fused to the pyridine core.[1] The use of dichloroethane as a co-solvent has been shown to improve the scalability and ease of isolation of the acetylated intermediate.[1] The subsequent deacetylation with sodium methoxide is a straightforward base-catalyzed hydrolysis of the N-acetyl group to yield the desired N-unsubstituted pyrazolopyridine.

Part 2: Regioselective C-3 Iodination

With the 5-chloro-1H-pyrazolo[3,4-c]pyridine precursor in hand, the next step is the introduction of an iodine atom at the C-3 position. The electron-rich nature of the pyrazole ring makes it susceptible to electrophilic substitution. The following protocol is based on a well-established method for the C-3 iodination of a related pyrazolopyridine system and is expected to be highly effective for this substrate.[3]

Synthetic Pathway

Iodination of 5-Chloro-1H-pyrazolo[3,4-c]pyridine start 5-Chloro-1H-pyrazolo[3,4-c]pyridine product This compound start->product  I2, KOH, DMF  rt, 2 h  

Caption: C-3 Iodination of 5-Chloro-1H-pyrazolo[3,4-c]pyridine.

Experimental Protocol
  • To a solution of 5-chloro-1H-pyrazolo[3,4-c]pyridine (1.0 eq) in dimethylformamide (DMF), add powdered potassium hydroxide (KOH, 4.0 eq).

  • Stir the mixture at room temperature for 10-15 minutes to allow for the formation of the pyrazolide anion.

  • Add elemental iodine (I2, 2.5 eq) portion-wise to the reaction mixture. An exotherm may be observed.

  • Stir the reaction at room temperature for 2 hours.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Upon completion, pour the reaction mixture into a brine solution and extract with ethyl acetate (3 x volumes).

  • Wash the combined organic layers with a saturated aqueous solution of sodium thiosulfate (to quench excess iodine) followed by brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography on silica gel to afford this compound.[3]

Causality and Mechanistic Insights

The regioselectivity of the iodination at the C-3 position is a key feature of this reaction. The pyrazole ring of the pyrazolo[3,4-c]pyridine system is electron-rich and thus prone to electrophilic attack. The presence of a base, potassium hydroxide, deprotonates the pyrazole N-H, forming the corresponding pyrazolide anion. This significantly increases the electron density of the heterocyclic system, making it more nucleophilic and highly reactive towards electrophiles. The C-3 position is electronically favored for electrophilic substitution in this ring system. The elemental iodine then acts as the electrophile, leading to the desired C-3 iodinated product.

Data Summary

CompoundMolecular FormulaMolecular Weight ( g/mol )CAS Number
5-Chloro-1H-pyrazolo[3,4-c]pyridineC6H4ClN3153.5776006-08-1
This compoundC6H3ClIN3279.471260666-29-2

Conclusion

This guide has outlined a reliable and well-documented synthetic route to this compound. By following the detailed protocols and understanding the underlying chemical principles, researchers and drug development professionals can confidently prepare this valuable building block for their discovery programs. The presented methods are scalable and utilize readily available reagents, making them suitable for both small-scale and larger-scale synthesis campaigns. The strategic placement of the chloro and iodo substituents on the pyrazolo[3,4-c]pyridine core provides a versatile platform for the development of novel and potent therapeutic agents.

References

5-Chloro-3-iodo-1H-pyrazolo[3,4-C]pyridine starting material

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 5-Chloro-3-iodo-1H-pyrazolo[3,4-c]pyridine: Synthesis, Properties, and Applications in Drug Discovery

Executive Summary

This compound is a strategically important heterocyclic building block in modern medicinal chemistry. Its rigid bicyclic core, which acts as a purine bioisostere, is a privileged scaffold for targeting a variety of enzymes, particularly protein kinases.[1] The orthogonal reactivity of the C-I and C-Cl bonds provides two distinct handles for sequential, site-selective functionalization, making it an exceptionally valuable starting material for fragment-based drug discovery (FBDD) and lead optimization campaigns.[2] This guide provides a comprehensive overview of its synthesis, physicochemical properties, reactivity, and core applications, intended for researchers, scientists, and drug development professionals. Detailed, field-proven protocols and mechanistic insights are provided to enable its effective synthesis and utilization in a research setting.

The Pyrazolo[3,4-c]pyridine Scaffold: A Cornerstone in Medicinal Chemistry

Heterocyclic compounds are fundamental to drug discovery, offering a diverse array of intermolecular interactions that can be tailored to optimize potency and drug-like properties.[1] The pyrazolo[3,4-c]pyridine core has garnered significant attention as it is structurally analogous to purine, a key component of many biological systems.[1] This mimicry allows molecules based on this scaffold to effectively compete for the binding sites of purine-binding proteins, such as protein kinases, which are frequently implicated in diseases like cancer and inflammation.[3][4]

The subject of this guide, this compound, is pre-functionalized for maximum synthetic utility:

  • The 3-Iodo Group: The carbon-iodine bond is the primary site for introducing molecular complexity. Its lability makes it ideal for a wide range of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations.[5]

  • The 5-Chloro Group: The carbon-chlorine bond is more robust and less reactive than the C-I bond. This allows for selective chemistry at the 3-position while leaving the 5-position intact for subsequent transformations, such as nucleophilic aromatic substitution or Buchwald-Hartwig amination under more forcing conditions.[2]

This differential reactivity is the key to the molecule's power, enabling a "vectorial functionalization" strategy where different regions of the molecule can be elaborated systematically to explore the target's binding pocket.[2][6]

Physicochemical Properties and Characterization

A thorough understanding of the starting material's properties is critical for successful experimentation.

PropertyValueSource
IUPAC Name This compoundSigma-Aldrich
CAS Number 1260666-29-2[7]
Molecular Formula C₆H₃ClIN₃[7]
Molecular Weight 279.47 g/mol [7]
Appearance Solid (typically off-white to tan)[7]
SMILES Clc1cc2c(I)n[nH]c2cn1[7]
InChI Key KAGKORFWYBVTEW-UHFFFAOYSA-N[7]

Analytical Characterization:

  • ¹H NMR: Protons on the pyridine ring are expected in the aromatic region (δ 7.0-9.0 ppm), along with a broad N-H signal for the pyrazole proton.

  • ¹³C NMR: Signals for the six carbons of the bicyclic system are expected, with the carbon atoms attached to the halogens (C3 and C5) being significantly influenced by their electronegativity and position.

  • Mass Spectrometry (MS): The ESI-MS spectrum should show a prominent [M+H]⁺ ion at approximately 280.47 m/z, exhibiting the characteristic isotopic pattern for compounds containing one chlorine atom.

Synthesis Strategy and In-Depth Protocol

The synthesis of this compound is most effectively approached as a two-stage process, beginning with the construction of the pyrazolopyridine core, followed by a regioselective iodination.

G A 2-Amino-4-chloropyridine B 1-(5-Chloro-1H-pyrazolo[3,4-c]pyridin-1-yl)ethan-1-one A->B Step 1a: Diazotization & Cyclization NaNO₂, Ac₂O, DCE C 5-Chloro-1H-pyrazolo[3,4-c]pyridine B->C Step 1b: Deacetylation NaOMe, MeOH D This compound C->D Step 2: C3-Iodination I₂, KOH, DMF

Caption: Overall synthetic workflow for the target compound.
Detailed Experimental Protocol

This protocol synthesizes established literature procedures to provide a reliable pathway to the target compound.[1][8]

Step 1: Synthesis of 5-Chloro-1H-pyrazolo[3,4-c]pyridine

This step is an adaptation of the Huisgen indazole synthesis.[1] It involves the diazotization of an aminopyridine and an in-situ intramolecular cyclization.

  • Materials & Reagents:

    Reagent MW ( g/mol ) Quantity Moles (mmol) Eq.
    2-Amino-4-chloropyridine 128.56 5.00 g 38.9 1.0
    Sodium Nitrite (NaNO₂) 69.00 4.02 g 58.3 1.5
    Acetic Anhydride (Ac₂O) 102.09 18.3 mL 194.5 5.0
    1,2-Dichloroethane (DCE) 98.96 80 mL - -
    Sodium Methoxide (NaOMe) 54.02 2.52 g 46.7 1.2

    | Methanol (MeOH) | 32.04 | 50 mL | - | - |

  • Procedure:

    • To a stirred suspension of 2-Amino-4-chloropyridine (1.0 eq) in 1,2-dichloroethane (DCE), add acetic anhydride (5.0 eq) at room temperature.

    • Carefully add sodium nitrite (1.5 eq) portion-wise over 30 minutes. Causality: The reaction of NaNO₂ with acetic anhydride generates an electrophilic nitrosating agent in situ. This is a safer and more controlled alternative to using aqueous nitrous acid. The reaction is exothermic; maintain the temperature below 30 °C.

    • After the addition is complete, heat the reaction mixture to 90 °C and stir for 20 hours. Monitor reaction progress by TLC or LC-MS.

    • Cool the mixture to room temperature and concentrate under reduced pressure to remove the solvent. This yields the crude intermediate, 1-(5-chloro-1H-pyrazolo[3,4-c]pyridin-1-yl)ethan-1-one, which can often be used without further purification.[1]

    • Dissolve the crude intermediate in methanol and cool to 0 °C in an ice bath.

    • Add sodium methoxide (1.2 eq) portion-wise. Causality: Sodium methoxide is a strong base that facilitates the nucleophilic acyl substitution (saponification) to remove the acetyl protecting group from the pyrazole nitrogen, yielding the free N-H.

    • Allow the mixture to warm to room temperature and stir for 1 hour.

    • Neutralize the mixture with an acid (e.g., 1M HCl) until pH ~7 and concentrate under reduced pressure.

    • The crude product can be purified by recrystallization or silica gel flash column chromatography to afford 5-Chloro-1H-pyrazolo[3,4-c]pyridine as a solid.

Step 2: Regioselective Iodination to this compound

This procedure utilizes a robust method for direct C-H iodination of the electron-rich pyrazole ring.[8]

  • Materials & Reagents:

    Reagent MW ( g/mol ) Quantity Moles (mmol) Eq.
    5-Chloro-1H-pyrazolo[3,4-c]pyridine 153.57 3.00 g 19.5 1.0
    Iodine (I₂) 253.81 7.42 g 29.3 1.5
    Potassium Hydroxide (KOH) 56.11 4.38 g 78.1 4.0

    | Dimethylformamide (DMF) | 73.09 | 40 mL | - | - |

  • Procedure:

    • Dissolve 5-Chloro-1H-pyrazolo[3,4-c]pyridine (1.0 eq) in dimethylformamide (DMF).

    • Add potassium hydroxide (4.0 eq) to the solution, followed by the portion-wise addition of iodine (1.5 eq). Causality: KOH acts as a base, deprotonating the pyrazole N-H. This increases the electron density of the heterocyclic ring system, activating it towards electrophilic substitution. It also helps to neutralize the HI byproduct. Iodine is the source of the electrophile.

    • Stir the mixture vigorously at room temperature for 2-4 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

    • Pour the reaction mixture into a separatory funnel containing brine and ethyl acetate.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers and wash with a saturated aqueous solution of sodium thiosulfate (to quench excess iodine), followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • The crude product can be purified by recrystallization (e.g., from CH₂Cl₂/hexane) or silica gel flash column chromatography to yield this compound.

Mechanistic Insights: Electrophilic Aromatic Substitution

The iodination at the C3 position proceeds via a classic electrophilic aromatic substitution mechanism. The pyrazole ring is an electron-rich heterocycle, and the C3 position (analogous to C5 in an isolated pyrazole) is susceptible to electrophilic attack.

Caption: Simplified mechanism for electrophilic C3-iodination.
  • Activation: The base (KOH) deprotonates the pyrazole, forming a highly nucleophilic pyrazolate anion.

  • Nucleophilic Attack: The electron-rich C3 atom attacks the electrophilic iodine molecule (I₂).

  • Rearomatization: A transient, non-aromatic intermediate (a sigma complex) is formed. This complex rapidly loses a proton (or in this case, is already deprotonated) to restore aromaticity, resulting in the final C3-iodinated product.

Reactivity and Downstream Applications

The true value of this compound lies in its capacity for selective, stepwise functionalization. The C-I bond can be addressed with high selectivity over the C-Cl bond using standard palladium-catalyzed cross-coupling conditions.

G cluster_C3 C3-Position (Iodine) cluster_C5 C5-Position (Chlorine) Start 5-Chloro-3-iodo-1H- pyrazolo[3,4-c]pyridine Suzuki Aryl/Heteroaryl Group (Suzuki Coupling) Start->Suzuki Pd(PPh₃)₄, Na₂CO₃ R-B(OH)₂ Sonogashira Alkynyl Group (Sonogashira Coupling) Start->Sonogashira PdCl₂(PPh₃)₂, CuI R-C≡CH, Base Buchwald Amino Group (Buchwald-Hartwig) Start->Buchwald Pd₂(dba)₃, Xantphos R₂NH, Base Buchwald_Cl Amino Group (Buchwald-Hartwig) Suzuki->Buchwald_Cl Sequential Reaction: More Forcing Conditions SNAr Alkoxy/Thiol Group (SNAr)

Caption: Reaction tree illustrating downstream applications.
Example Protocol: Suzuki-Miyaura Cross-Coupling at C3

This reaction is a cornerstone of modern synthetic chemistry for forming C-C bonds.

  • Reaction: Coupling of the 3-iodo position with 4-methoxyphenylboronic acid.

  • Reagents:

    • This compound (1.0 eq)

    • 4-Methoxyphenylboronic acid (1.5 eq)

    • Pd(PPh₃)₄ (0.05 eq)

    • 2M Aqueous Na₂CO₃ (3.0 eq)

    • Solvent: Dioxane/Water (4:1)

  • Procedure:

    • Combine the starting material, boronic acid, and palladium catalyst in a flask.

    • Degas the solvent mixture (Dioxane/Water) by bubbling with nitrogen or argon for 15-20 minutes.

    • Add the degassed solvent and the aqueous sodium carbonate solution to the flask.

    • Heat the mixture to 90-100 °C under a nitrogen atmosphere until the reaction is complete (typically 4-12 hours).

    • Cool, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

    • Purify via standard methods (washing, drying, chromatography) to yield 5-Chloro-3-(4-methoxyphenyl)-1H-pyrazolo[3,4-c]pyridine.

Safety, Handling, and Storage

As with all laboratory chemicals, proper safety precautions are mandatory.

  • Hazard Identification: The compound is classified as harmful if swallowed and causes skin and eye irritation.[7] It may also cause respiratory irritation.

  • Handling:

    • Always handle in a well-ventilated fume hood.

    • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

    • Avoid inhalation of dust and direct contact with skin and eyes.

  • Storage:

    • Store in a tightly sealed container in a cool, dry place away from incompatible materials.

    • Recommended to store under an inert atmosphere to prevent potential degradation.

Conclusion and Future Outlook

This compound is more than just a chemical; it is an enabling tool for the rapid exploration of chemical space. Its well-defined and orthogonal reactivity at the C3 and C5 positions allows for the systematic and efficient construction of compound libraries aimed at complex biological targets. As the demand for novel kinase inhibitors and other targeted therapies continues to grow, the importance of versatile and strategically-designed building blocks like this one will only increase. Future developments may focus on more sustainable synthesis routes and the expansion of its use in novel coupling methodologies, further cementing the pyrazolo[3,4-c]pyridine scaffold as a truly "privileged" structure in the field of drug discovery.

References

An In-depth Technical Guide to the Reactivity and Synthetic Utility of 5-Chloro-3-iodo-1H-pyrazolo[3,4-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 5-chloro-3-iodo-1H-pyrazolo[3,4-c]pyridine scaffold is a highly versatile heterocyclic building block of significant interest to researchers in medicinal chemistry and drug discovery. Its unique arrangement of reactive sites—a nucleophilic pyrazole ring, a pyridine ring susceptible to nucleophilic aromatic substitution, and two distinct halogen atoms poised for differential metal-catalyzed cross-coupling—offers a rich platform for the synthesis of complex, multi-functionalized molecules. This guide provides a comprehensive analysis of the scaffold's reactivity, focusing on the principles of regioselectivity and the strategic application of modern synthetic methodologies. We will delve into the causality behind experimental choices for palladium-catalyzed cross-couplings, nucleophilic aromatic substitutions, and N-alkylation reactions, offering field-proven insights and detailed, self-validating protocols for each key transformation.

Introduction: A Scaffold of Strategic Importance

The pyrazolo[3,4-c]pyridine core is a privileged structure in medicinal chemistry, prized for its structural resemblance to purine, which allows it to interact with a wide array of biological targets. The introduction of halogen atoms at the C3 and C5 positions transforms this core into a powerful synthetic intermediate, enabling the controlled, stepwise introduction of diverse substituents. The subject of this guide, this compound (CAS 1260666-29-2), is particularly noteworthy due to the differential reactivity of its C-I and C-Cl bonds. This inherent electronic disparity is the cornerstone of its synthetic utility, allowing for a "vectorial functionalisation" approach where different parts of the molecule can be modified in a planned sequence.

This guide will explore the three primary reactive centers of the molecule: the C3-iodo position, the C5-chloro position, and the pyrazole N-H group. For each, we will examine the key reaction classes, the underlying mechanistic principles, and provide robust experimental protocols.

Synthesis of the 5-Chloro-1H-pyrazolo[3,4-c]pyridine Core

While this guide focuses on the reactivity of the 3-iodo derivative, understanding the synthesis of the parent 5-chloro-1H-pyrazolo[3,4-c]pyridine is foundational. A common route involves a classical Huisgen indazole synthesis adaptation. The synthesis begins with the diazotization of a suitable aminopyridine precursor, followed by cyclization. Subsequent halogenation steps would then be required to install the iodo and chloro groups. A reported synthesis for the 5-halo-1H-pyrazolo[3,4-c]pyridine scaffold involves the reaction of NaNO2 with a substituted aminopyridine in the presence of Ac2O and DCE, followed by deacetylation with NaOMe in MeOH.

Chemoselective Functionalization: The C3-Iodo vs. C5-Chloro Dichotomy

The most compelling feature of this compound is the ability to selectively functionalize one halogenated position over the other. This selectivity is primarily governed by the differing bond strengths and reactivities of the C-I and C-Cl bonds in palladium-catalyzed cross-coupling reactions. The general order of reactivity for aryl halides in such reactions is I > Br > OTf >> Cl. This principle dictates that the C3-iodo position will preferentially undergo oxidative addition to a Pd(0) catalyst under conditions that leave the C5-chloro bond intact.

Regioselective_Cross_Coupling Start This compound C3_Coupling Suzuki or Sonogashira Coupling (C3-I Position) Start->C3_Coupling Pd(0) catalyst Mild Conditions Product_C3 C3-Substituted-5-chloro- 1H-pyrazolo[3,4-c]pyridine C3_Coupling->Product_C3 C5_Coupling Buchwald-Hartwig or Suzuki Coupling (C5-Cl Position) Product_C3_C5 C3,C5-Disubstituted- 1H-pyrazolo[3,4-c]pyridine C5_Coupling->Product_C3_C5 Product_C3->C5_Coupling Pd(0) catalyst Harsher Conditions Functionalization_Summary Scaffold This compound C3-I C5-Cl N1-H Suzuki_C3 Suzuki Coupling (Aryl/Heteroaryl) Scaffold:c3->Suzuki_C3 Pd(PPh₃)₄, Na₂CO₃ Sonogashira_C3 Sonogashira Coupling (Alkyne) Scaffold:c3->Sonogashira_C3 PdCl₂(PPh₃)₂, CuI, TEA Buchwald_C5 Buchwald-Hartwig (Amine) Scaffold:c5->Buchwald_C5 Pd₂(dba)₃, XPhos, NaO t Bu Suzuki_C5 Suzuki Coupling (Aryl/Heteroaryl) Scaffold:c5->Suzuki_C5 Pd(OAc)₂, SPhos, K₃PO₄ Alkylation_N1 N-Alkylation (Alkyl) Scaffold:n1->Alkylation_N1 NaH, Alkyl Halide

An In-Depth Technical Guide to 5-Chloro-3-iodo-1H-pyrazolo[3,4-c]pyridine: A Versatile Scaffold for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern medicinal chemistry, particularly within the paradigm of Fragment-Based Drug Discovery (FBDD), the strategic selection of core heterocyclic scaffolds is paramount. 5-Chloro-3-iodo-1H-pyrazolo[3,4-c]pyridine has emerged as a high-value building block, distinguished by its structural similarity to endogenous purines and its pre-functionalized nature, which allows for precise and differential chemical elaboration.[1] This guide provides an in-depth examination of its chemical structure, a validated synthesis protocol, its strategic application in drug discovery workflows, and essential safety protocols for its handling. For researchers and drug development professionals, this compound represents not just a starting material, but a strategic tool for accelerating the hit-to-lead optimization process.[1][2]

Core Structural and Physicochemical Properties

This compound is a solid, halogenated heterocyclic compound.[3] Its core is a pyrazolo[3,4-c]pyridine system, an arrangement that mimics the purine scaffold and thus has inherent potential to interact with a wide variety of cellular proteins that contain purine-binding pockets, such as kinases, polymerases, and G-protein-coupled receptors.[1]

Caption: Chemical structure of this compound.

The compound's key identifiers and properties are summarized below, providing a foundational dataset for experimental design and regulatory documentation.

PropertyValueSource(s)
CAS Number 1260666-29-2[3][4]
Molecular Formula C₆H₃ClIN₃[3][5][6]
Molecular Weight 279.47 g/mol [3][4][6]
Physical Form Solid[3]
InChI Key KAGKORFWYBVTEW-UHFFFAOYSA-N[3][5]
SMILES String Clc1cc2c(I)n[nH]c2cn1[3][6]

Synthesis Pathway and Experimental Protocol

The synthesis of this compound is achieved via a two-stage process. First, the core 5-chloro-1H-pyrazolo[3,4-c]pyridine scaffold is constructed, followed by a regioselective iodination at the C-3 position. The initial scaffold synthesis is an adaptation of the classical Huisgen indazole synthesis.[1]

G A 2-Amino-4-chloropyridine B 1-(5-Chloro-1H-pyrazolo[3,4-c]pyridin-1-yl)ethan-1-one A->B 1. NaNO₂, Ac₂O, DCE 2. 90 °C, 20 h C 5-Chloro-1H-pyrazolo[3,4-c]pyridine B->C NaOMe, MeOH rt, 1 h D This compound C->D N-Iodosuccinimide (NIS) DMF, rt

Caption: Proposed synthetic workflow for this compound.

Protocol 1: Synthesis of this compound

Part A: Synthesis of 5-Chloro-1H-pyrazolo[3,4-c]pyridine (Scaffold) [1]

  • Reaction Setup: To a solution of 2-Amino-4-chloropyridine (1.0 eq) in dichloroethane (DCE) and acetic anhydride (Ac₂O), add sodium nitrite (NaNO₂) portion-wise at room temperature. The use of DCE as a co-solvent is critical for enhancing scalability and simplifying the isolation of the acetylated intermediate.[1]

  • Cyclization: Heat the reaction mixture to 90 °C and stir for 20 hours. This thermal condition drives the intramolecular cyclization to form the pyrazole ring.

  • Isolation of Intermediate: Upon completion, cool the mixture. The intermediate, 1-(5-chloro-1H-pyrazolo[3,4-c]pyridin-1-yl)ethan-1-one, can often be isolated via simple filtration without requiring purification by column chromatography.[1]

  • Deacetylation: Suspend the isolated intermediate in methanol (MeOH) and add sodium methoxide (NaOMe). Stir at room temperature for 1 hour to effect complete deacetylation.

  • Workup: Neutralize the reaction with an appropriate acid (e.g., acetic acid) and concentrate under reduced pressure. The crude product, 5-chloro-1H-pyrazolo[3,4-c]pyridine, can be purified by recrystallization or silica gel chromatography to yield the pure scaffold.

Part B: Regioselective Iodination at C-3

  • Reaction Setup: Dissolve the 5-chloro-1H-pyrazolo[3,4-c]pyridine scaffold (1.0 eq) in dimethylformamide (DMF).

  • Iodination: Add N-Iodosuccinimide (NIS) (1.1 eq) portion-wise to the solution at room temperature. The C-3 position of the pyrazolo[3,4-c]pyridine ring is electron-rich, making it the preferred site for electrophilic substitution, which explains the high regioselectivity of this reaction.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Workup and Purification: Quench the reaction with an aqueous solution of sodium thiosulfate. Extract the product with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The final product, this compound, is purified by silica gel flash column chromatography.

Chemical Reactivity & Strategic Applications in Drug Discovery

The true utility of this scaffold lies in its capacity for "vectorial functionalisation," a term describing the selective and directional elaboration of a core fragment.[1][2] The distinct electronic nature of the chloro and iodo substituents provides orthogonal synthetic handles for a variety of cross-coupling reactions.

  • C-3 Position (Iodo group): The carbon-iodine bond is highly reactive and serves as an excellent electrophilic partner in numerous palladium-catalyzed cross-coupling reactions. This includes Suzuki-Miyaura (for C-C bond formation), Sonogashira (for C-C triple bond formation), Buchwald-Hartwig amination (for C-N bond formation), and Heck reactions. This position is ideal for introducing substituents that probe deep into a protein's binding pocket.

  • C-5 Position (Chloro group): The chloro group is less reactive than the iodo group, allowing for selective chemistry at C-3. However, it can still participate in cross-coupling reactions like Buchwald-Hartwig amination under more forcing conditions or be displaced via nucleophilic aromatic substitution (SNAᵣ).[1] This site is often used to introduce vectors that enhance solubility or engage with solvent-exposed regions of a target.

  • N-1 and N-2 Positions: The pyrazole nitrogen atoms can be selectively alkylated or protected, providing another vector for modification to modulate physicochemical properties or establish additional binding interactions.[1][2]

G cluster_0 Growth Vectors Core 5-Chloro-3-iodo-1H- pyrazolo[3,4-c]pyridine N_Alk N-Alkylation / Protection (N-1 / N-2) Core->N_Alk at N1/N2 Suzuki Suzuki / Sonogashira Coupling (C-C Bonds) Core->Suzuki at C-3 Buchwald_C3 Buchwald-Hartwig Amination (C-N Bonds) Core->Buchwald_C3 at C-3 Buchwald_C5 Buchwald-Hartwig Amination (C-N Bonds) Core->Buchwald_C5 at C-5 SNAr SNAᵣ (C-O, C-S, C-N Bonds) Core->SNAr at C-5

Caption: Key reaction vectors for the elaboration of the title scaffold in FBDD.

This multi-directional reactivity allows chemists to emulate a full hit-to-lead pathway from a single, versatile fragment, systematically exploring the chemical space around a biological target.[2]

Safety and Handling

Proper handling of this compound is essential to ensure laboratory safety. The compound is classified as harmful if swallowed and may cause irritation.[3][7][8]

Hazard InformationPrecautionary Measures
GHS Pictogram GHS07 (Exclamation Mark)[3]
Signal Word Warning[3]
Hazard Statements H302: Harmful if swallowed.[3] H315: Causes skin irritation.[7][8] H319: Causes serious eye irritation.[7][8] H335: May cause respiratory irritation.[7][8]
Personal Protective Equipment (PPE) Wear protective gloves, chemical safety goggles, and a lab coat.[9][10]
Handling Use only in a well-ventilated area, preferably within a chemical fume hood. Avoid breathing dust. Wash hands thoroughly after handling.[9][11]
Storage Store in a cool, dry, and well-ventilated place. Keep the container tightly closed.[9]
Disposal Dispose of contents/container to an approved waste disposal plant in accordance with local regulations.

Conclusion

This compound stands out as a strategically designed chemical tool for modern drug discovery. Its purine-like core provides a strong foundation for biological activity, while its orthogonal halogen handles offer unparalleled flexibility for chemical optimization. By enabling rapid and controlled exploration of structure-activity relationships, this scaffold empowers researchers to navigate the complexities of the hit-to-lead process with greater efficiency and precision. Its thoughtful application can significantly shorten discovery timelines and increase the probability of developing novel therapeutic agents.

References

biological activity of pyrazolo[3,4-c]pyridine core

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Activity of the Pyrazolo[3,4-c]pyridine Core

Introduction: The Rise of a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as cornerstones for drug discovery. These "privileged scaffolds" possess the inherent ability to bind to multiple, diverse biological targets, offering a fertile ground for the development of novel therapeutics. The pyrazolo[3,4-c]pyridine core is a quintessential example of such a scaffold. Its structural resemblance to endogenous purines allows it to interact with a wide array of protein targets, particularly kinase enzymes, which are pivotal regulators of cellular processes.[1] This guide provides a comprehensive exploration of the pyrazolo[3,4-c]pyridine core, delving into its synthesis, multifaceted biological activities, and the structure-activity relationships that govern its therapeutic potential. Designed for researchers, scientists, and drug development professionals, this document synthesizes current knowledge to illuminate the path from core scaffold to clinical candidate.

Chapter 1: The Pyrazolo[3,4-c]pyridine Scaffold: Synthesis and Vectorial Functionalization

The utility of a heterocyclic fragment in drug discovery is directly proportional to the ease with which it can be synthesized and selectively functionalized. The pyrazolo[3,4-c]pyridine core benefits from robust synthetic routes that allow for precise modification at multiple positions, enabling the exploration of chemical space and the optimization of biological activity.[2][3]

A common and efficient strategy for synthesizing the core involves starting from readily available 2-chloro-3-nitropyridines, proceeding through a sequence of SNAr and modified Japp–Klingemann reactions.[4] More recent advancements have focused on the synthesis of 5-halo-1H-pyrazolo[3,4-c]pyridines, which serve as versatile intermediates for vectorial functionalization.[1] This approach allows for the selective elaboration of the molecule along multiple growth vectors, a critical aspect of fragment-based drug discovery (FBDD).[2][3]

Experimental Protocol: Synthesis of 5-Chloro-1H-pyrazolo[3,4-c]pyridine

This protocol is adapted from a procedure developed for accessing 5-halo-1H-pyrazolo[3,4-c]pyridine scaffolds, which are key intermediates for further elaboration.[1]

Step 1: Synthesis of 1-(5-chloro-1H-pyrazolo[3,4-c]pyridin-1-yl)ethan-1-one

  • To a solution of 2-amino-6-chloronicotinaldehyde (1.0 eq) in dichloroethane (DCE), add acetic anhydride (Ac₂O) (1.2 eq).

  • Cool the mixture to 0°C and add sodium nitrite (NaNO₂) (1.5 eq) portion-wise, maintaining the temperature.

  • Allow the reaction to warm to room temperature and then heat to 90°C for 20 hours.

  • Upon completion (monitored by TLC), cool the reaction mixture and concentrate under reduced pressure to yield the crude acetylated intermediate.

Step 2: Deacetylation to 5-Chloro-1H-pyrazolo[3,4-c]pyridine

  • Dissolve the crude product from Step 1 in methanol (MeOH).

  • Add a solution of sodium methoxide (NaOMe) in methanol (1.1 eq) and stir at room temperature for 1 hour.

  • Neutralize the reaction with an aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over magnesium sulfate (MgSO₄), filter, and concentrate under vacuum.

  • The resulting solid, 5-chloro-1H-pyrazolo[3,4-c]pyridine, can often be used without further purification.[1]

G cluster_synthesis General Synthetic Workflow cluster_functionalization Vectorial Functionalization start 2-Amino-6-halonicotinaldehyde intermediate1 Diazotization & Cyclization (NaNO₂, Ac₂O) start->intermediate1 intermediate2 N-Acetyl-5-halo-pyrazolo[3,4-c]pyridine intermediate1->intermediate2 final_product Deacetylation (NaOMe, MeOH) intermediate2->final_product core 5-Halo-1H-pyrazolo[3,4-c]pyridine Core final_product->core c3 C-3 Position (Suzuki-Miyaura Coupling) core->c3 c5 C-5 Position (Buchwald-Hartwig Amination) core->c5 c7 C-7 Position (Selective Metalation) core->c7 n1_n2 N-1 / N-2 Positions (Alkylation) core->n1_n2

Caption: Synthetic and functionalization pathways for the pyrazolo[3,4-c]pyridine core.

Chapter 2: Anticancer Activity: A Primary Therapeutic Frontier

The structural analogy to purine has positioned the pyrazolo[3,4-c]pyridine scaffold as a formidable player in oncology research. Its derivatives have demonstrated potent activity against a multitude of cancer-related targets, primarily through the mechanism of kinase inhibition.[5]

Kinase Inhibition: The Dominant Mechanism

Kinases are crucial enzymes that regulate cell signaling pathways involved in proliferation, survival, and differentiation. Their dysregulation is a hallmark of cancer, making them prime targets for therapeutic intervention. Pyrazolo[3,4-c]pyridines and their isomers have been successfully developed as inhibitors of several key kinase families.

  • Cyclin-Dependent Kinases (CDKs): CDKs are master regulators of the cell cycle. Inhibitors based on the pyrazolopyridine scaffold can induce cell cycle arrest and apoptosis in cancer cells. For instance, pyrazolo[3,4-c]pyridazine derivatives were identified as potent and selective inhibitors of CDK1/cyclin B.[6] Similarly, 3,5-disubstituted pyrazolo[3,4-b]pyridines have shown potent inhibitory activity against CDK1.

  • Tropomyosin Receptor Kinases (TRKs): Fusions involving TRK genes are oncogenic drivers in a variety of tumors. Pyrazolo[3,4-b]pyridine derivatives have been designed as potent pan-TRK inhibitors with low nanomolar enzymatic activities.[7]

  • Fibroblast Growth Factor Receptors (FGFRs): Dysregulation of FGFR signaling contributes to malignancies like hepatocellular carcinoma and ovarian cancer. Scaffold hopping from known FGFR inhibitors led to the identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent and selective FGFR inhibitors.[5]

  • Pim Kinases: These serine/threonine kinases are implicated in cell survival and proliferation in hematological malignancies. Optimization of 3,5-disubstituted pyrazolo[3,4-c]pyridine fragments has yielded potent pan-Pim inhibitors.[5]

G GF Growth Factors (e.g., FGF) RTK Receptor Tyrosine Kinase (e.g., FGFR, TRK) GF->RTK Ras Ras/Raf/MEK/ERK Pathway RTK->Ras PI3K PI3K/Akt/mTOR Pathway RTK->PI3K Proliferation Cell Proliferation, Survival, Angiogenesis Ras->Proliferation Pim Pim Kinase PI3K->Pim Pim->Proliferation Cyclins Cyclins CDK CDK Cyclins->CDK CDK->Proliferation Inhibitor Pyrazolo[3,4-c]pyridine Core Inhibitors Inhibitor->RTK Inhibitor->Pim Inhibitor->CDK

Caption: Simplified signaling pathways targeted by pyrazolopyridine-based kinase inhibitors.

Table 1: Representative Pyrazolopyridine-Based Kinase Inhibitors

Compound Class Target Kinase IC₅₀ / Kᵢ Reference
Pyrazolo[3,4-c]pyridazine CDK1/cyclin B Potent Inhibition [6][8]
Pyrazolo[3,4-b]pyridine TRKA/B/C 1.6 nM, 2.9 nM, 2.0 nM [7]
Pyrazolo[3,4-c]pyridine Pan-Pim Potent Kᵢ values [5]

| Pyrazolo[3,4-b]pyridine | FGFR | Potent Inhibition |[5] |

Other Anticancer Mechanisms

Beyond kinase inhibition, the scaffold exhibits cytotoxic effects through other mechanisms:

  • Topoisomerase II Inhibition: Topoisomerase II is vital for managing DNA topology during replication. Certain pyrazolo[3,4-b]pyridine derivatives have been identified as significant inhibitors of Topoisomerase IIα, leading to DNA damage, S-phase cell cycle arrest, and apoptosis.[9]

  • General Cytotoxicity: Numerous studies have reported the broad-spectrum cytotoxic activities of pyrazolo[3,4-c]pyridine and its isomers against various human cancer cell lines, including lung (A-549), liver (HEPG2), colon (HCT-116), and laryngeal carcinoma (Hep2).[10][11]

Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

This protocol provides a general workflow for assessing the cytotoxic effects of synthesized compounds on cancer cell lines.

  • Cell Seeding: Plate cancer cells (e.g., HepG2, HCT-116) in 96-well plates at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., 5-Fluorouracil).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours.

  • Formazan Solubilization: Remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO, isopropanol with HCl) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth).

Chapter 3: Applications in Neurodegenerative Disorders

The multifactorial nature of neurodegenerative diseases like Alzheimer's disease (AD) necessitates a multi-target therapeutic approach. The pyrazolopyridine scaffold is exceptionally well-suited for this strategy, with derivatives designed to simultaneously engage several key pathological pathways.[12][13]

Key targets in AD for pyrazolopyridine derivatives include:

  • Cholinesterase Inhibition: The planar pyrazolopyridine core can bind to the catalytically active site of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes responsible for breaking down acetylcholine.[12]

  • Aβ and Tau Aggregation Inhibition: By attaching appropriate linkers and hydrophobic side chains, the scaffold can interact with the peripheral anionic site of AChE, a known role player in preventing the aggregation of amyloid-beta (Aβ) peptides. The planar core can also intercalate between Aβ and tau protein residues, disrupting the formation of plaques and tangles.[12][13]

  • GSK3β Inhibition: Glycogen synthase kinase-3β (GSK3β) is responsible for the hyperphosphorylation of tau protein, leading to neurofibrillary tangles. Pyrazolopyridine derivatives have been developed as inhibitors of GSK3β.[12][14]

G APP Amyloid Precursor Protein (APP) Abeta Aβ Monomers APP->Abeta Plaques Amyloid Plaques Abeta->Plaques Neuron Neuronal Death Plaques->Neuron Tau Tau Protein GSK3b GSK3β Tau->GSK3b pTau Hyperphosphorylated Tau Tangles Neurofibrillary Tangles (NFTs) pTau->Tangles Tangles->Neuron ACh Acetylcholine AChE AChE ACh->AChE GSK3b->pTau Inhibitor Multi-Target Pyrazolopyridine Derivative Inhibitor->Abeta Inhibits Aggregation Inhibitor->AChE Inhibits Inhibitor->GSK3b Inhibits

Caption: Multi-target approach of pyrazolopyridines in Alzheimer's disease pathology.

Chapter 4: Emerging Therapeutic Areas

The versatility of the pyrazolo[3,4-c]pyridine core extends beyond oncology and neurodegeneration into infectious diseases and metabolic disorders.

Anti-parasitic Activity

Trypanosoma parasites, the causative agents of devastating diseases like sleeping sickness and Chagas disease, rely on unique metabolic pathways for survival. One such pathway involves the import of proteins into specialized organelles called glycosomes. This process is mediated by the protein-protein interaction (PPI) between PEX14 and PEX5. A structure-based drug discovery program has successfully developed pyrazolo[4,3-c]pyridine derivatives as the first inhibitors of the PEX14–PEX5 PPI.[15][16] These compounds disrupt glycosomal protein import and exhibit potent, nanomolar trypanocidal activity in vitro, presenting a novel chemotherapeutic strategy.[15]

Metabolic and Inflammatory Modulation
  • AMPK Activation: AMP-activated protein kinase (AMPK) is a central regulator of cellular energy homeostasis. A series of pyrazolo[3,4-b]pyridine derivatives were designed and found to be effective activators of AMPK.[17] Compound 17f from this series showed activation potency equal to the well-known activator A-769662 and effectively inhibited the proliferation of NRK-49F cells, suggesting potential applications in metabolic diseases and fibrosis.[17]

  • TBK1 Inhibition: TANK-binding kinase 1 (TBK1) is a key regulator of the innate immune response. Potent and novel inhibitors of TBK1 have been identified from a series of 1H-pyrazolo[3,4-b]pyridine derivatives, indicating their potential use in treating autoimmune and inflammatory diseases.[18]

Chapter 5: Structure-Activity Relationship (SAR) Insights

The development of potent and selective pyrazolo[3,4-c]pyridine derivatives relies on a deep understanding of their structure-activity relationships (SAR). Systematic modification at various positions on the bicyclic core has yielded crucial insights.

  • N-1 Position: For many kinase inhibitors, an unsubstituted N-1 position is critical. The pyrazole N-H group often acts as a key hydrogen bond donor, interacting with hinge residues in the ATP-binding pocket of the kinase.[5][17] Substitution at this position can lead to a significant or complete loss of activity.[5][19]

  • C-3 and C-5 Positions: These positions are primary vectors for introducing substituents that can modulate potency and selectivity. For AMPK activators, para-substitution on a diphenyl group at C-3 was found to be essential for potency.[17] In the case of PEX14-PEX5 PPI inhibitors, merging features of two parent compounds at these positions led to a hybrid molecule with superior activity.[15]

  • C-7 Position: Selective metalation followed by reaction with electrophiles allows for the introduction of diverse functional groups at this position, further enabling the fine-tuning of compound properties.[2]

G N1_label N-1: Crucial H-bond donor. Substitution often reduces activity. C3_label C-3: Key vector for potency and selectivity modulation. C5_label C-5: Important for targeting specific sub-pockets. C7_label C-7: Vector for property and solubility tuning. core core:nw->N1_label:w core:ne->C3_label:e core:sw->C5_label:w core:se->C7_label:e

Caption: Key positions on the pyrazolo[3,4-c]pyridine core for SAR studies.

Conclusion and Future Outlook

The pyrazolo[3,4-c]pyridine core has unequivocally established itself as a privileged scaffold in modern drug discovery. Its synthetic tractability and inherent ability to interact with a diverse range of biological targets, particularly kinases, have fueled its exploration across multiple therapeutic areas. From potent kinase inhibitors driving the next generation of cancer therapies to multi-target agents for neurodegenerative diseases and novel anti-parasitic compounds, the versatility of this scaffold is remarkable.

Future research will likely focus on leveraging advanced synthetic methodologies to create more complex and diverse libraries for high-throughput screening. The application of computational tools, such as structure-based design and molecular dynamics, will continue to rationalize SAR and guide the optimization of lead compounds. As our understanding of complex disease biology deepens, the pyrazolo[3,4-c]pyridine core is poised to remain a central and invaluable tool in the quest for new and effective medicines.

References

An In-depth Technical Guide to 5-Chloro-3-iodo-1H-pyrazolo[3,4-c]pyridine: A Versatile Purine Analog for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 5-Chloro-3-iodo-1H-pyrazolo[3,4-c]pyridine, a halogenated heterocyclic compound with significant potential in medicinal chemistry and drug development. As a purine analog, the pyrazolo[3,4-c]pyridine scaffold is a privileged structure for targeting a wide range of biological entities, most notably protein kinases. This document details the synthesis, chemical properties, and strategic applications of this compound as a versatile building block in the synthesis of bioactive molecules. Particular emphasis is placed on its utility in fragment-based drug discovery (FBDD) and its role as a precursor for generating libraries of kinase inhibitors via cross-coupling reactions. Experimental protocols for its synthesis and subsequent derivatization are provided to enable researchers to leverage this compound in their drug discovery endeavors.

Introduction: The Pyrazolo[3,4-c]pyridine Scaffold as a Purine Bioisostere

The structural resemblance of the pyrazolo[3,4-c]pyridine core to the endogenous purine bases, adenine and guanine, makes it an attractive scaffold for the design of molecules that can interact with purine-binding proteins.[1] This bioisosteric relationship allows pyrazolo[3,4-c]pyridine derivatives to function as competitive inhibitors for a variety of enzymes, with protein kinases being a prominent target class.[2] Kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of numerous diseases, including cancer. Consequently, the development of small molecule kinase inhibitors is a major focus of modern drug discovery.

This compound is a strategically functionalized derivative of this core scaffold. The presence of two distinct halogen atoms at the C3 and C5 positions offers orthogonal handles for selective chemical modifications, making it an exceptionally valuable starting material for generating diverse chemical libraries. The chlorine and iodine atoms can be selectively displaced or participate in various cross-coupling reactions, allowing for the systematic exploration of the chemical space around the pyrazolo[3,4-c]pyridine core to optimize biological activity and pharmacokinetic properties.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Molecular Formula C₆H₃ClIN₃[3]
Molecular Weight 279.47 g/mol [3]
CAS Number 1260666-29-2[3]
Appearance Solid[4]
SMILES Clc1cc2c(I)n[nH]c2cn1[5]
InChI Key KAGKORFWYBVTEW-UHFFFAOYSA-N

Synthesis of this compound

The synthesis of this compound can be achieved in a two-step process starting from commercially available precursors. The first step involves the construction of the 5-chloro-1H-pyrazolo[3,4-c]pyridine scaffold, followed by a selective iodination at the C3 position.

Synthesis of 5-chloro-1H-pyrazolo[3,4-c]pyridine

A robust method for the synthesis of the 5-chloro-1H-pyrazolo[3,4-c]pyridine core has been reported by Bedwell et al. (2023).[2] The reaction proceeds via the cyclization of a substituted pyridine precursor.

Experimental Protocol:

Step 1: Acetylation of 2-amino-3-bromo-5-chloropyridine

  • To a solution of 2-amino-3-bromo-5-chloropyridine in a suitable aprotic solvent (e.g., dichloromethane), add acetic anhydride and a catalytic amount of a strong acid (e.g., sulfuric acid).

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate and extract the product with an organic solvent.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the acetylated intermediate.

Step 2: Cyclization to form 1-(5-chloro-pyrazolo[3,4-c]pyridin-1-yl)ethan-1-one

  • In a sealed vessel, dissolve the acetylated intermediate in a mixture of dichloroethane (DCE) and acetic anhydride.[6]

  • Add sodium nitrite (NaNO₂) portion-wise at room temperature.[6]

  • Heat the reaction mixture to 90 °C and stir for 20 hours.[6]

  • Cool the reaction to room temperature and carefully pour it into ice water.

  • Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

Step 3: Deacetylation to 5-chloro-1H-pyrazolo[3,4-c]pyridine

  • Dissolve the crude 1-(5-chloro-pyrazolo[3,4-c]pyridin-1-yl)ethan-1-one in methanol.[6]

  • Add a solution of sodium methoxide in methanol and stir the mixture at room temperature for 1 hour.[6]

  • Neutralize the reaction with a weak acid (e.g., acetic acid) and concentrate the mixture under reduced pressure.

  • The resulting solid can be purified by recrystallization or column chromatography to afford pure 5-chloro-1H-pyrazolo[3,4-c]pyridine.[2]

C3-Iodination of 5-chloro-1H-pyrazolo[3,4-c]pyridine

The second step involves the selective iodination of the pyrazole ring at the C3 position. A general protocol for the iodination of a similar pyrazolopyridine scaffold can be adapted for this transformation.[7]

Experimental Protocol:

  • Dissolve 5-chloro-1H-pyrazolo[3,4-c]pyridine in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF).

  • To this solution, add N-iodosuccinimide (NIS) as the iodinating agent.

  • The reaction can be carried out at room temperature and stirred for 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, pour the reaction mixture into water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with an aqueous solution of sodium thiosulfate to remove any unreacted iodine, followed by a brine wash.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to yield this compound.

Applications in Drug Discovery

The strategic placement of the chloro and iodo substituents on the pyrazolo[3,4-c]pyridine core makes this compound a highly versatile building block for the synthesis of compound libraries for high-throughput screening and lead optimization.

A Key Component in Fragment-Based Drug Discovery (FBDD)

The pyrazolo[3,4-c]pyridine scaffold is an ideal starting point for FBDD campaigns due to its drug-like properties and its ability to form key interactions with protein targets.[1] this compound can be used to generate a library of fragments by selectively functionalizing the C3 and C5 positions. This allows for the exploration of different vectors around the core scaffold to identify initial hits with weak binding affinity, which can then be elaborated into more potent leads.[8]

FBDD_Workflow cluster_0 Fragment Library Generation cluster_1 Screening and Hit Identification cluster_2 Hit-to-Lead Optimization Start 5-Chloro-3-iodo-1H- pyrazolo[3,4-c]pyridine C3_Func C3 Functionalization (e.g., Suzuki Coupling) Start->C3_Func Vector 1 C5_Func C5 Functionalization (e.g., Buchwald-Hartwig) Start->C5_Func Vector 2 Library Diverse Fragment Library C3_Func->Library C5_Func->Library Screening Biophysical Screening (e.g., SPR, NMR) Library->Screening Hits Initial Hits Screening->Hits Elaboration Structure-Guided Elaboration Hits->Elaboration Lead Potent Lead Compound Elaboration->Lead

FBDD workflow utilizing the target compound.
Synthesis of Kinase Inhibitors via Suzuki-Miyaura Cross-Coupling

The C3-iodo group of this compound is particularly well-suited for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[9] This reaction allows for the introduction of a wide variety of aryl and heteroaryl substituents at this position, which is crucial for modulating kinase selectivity and potency.

Experimental Protocol: Suzuki-Miyaura Coupling

  • To a degassed mixture of this compound (1 equivalent), a boronic acid or boronic ester derivative (1.2 equivalents), and a suitable base (e.g., potassium carbonate, 2 equivalents) in a solvent system such as a mixture of 1,4-dioxane and water.

  • Add a palladium catalyst, for instance, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.05 equivalents).

  • Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at 80-100 °C for 4-12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the desired 3-aryl or 3-heteroaryl-5-chloro-1H-pyrazolo[3,4-c]pyridine derivative.

Suzuki_Coupling Reactants 5-Chloro-3-iodo-1H- pyrazolo[3,4-c]pyridine + R-B(OH)2 Catalyst Pd Catalyst (e.g., Pd(dppf)Cl2) Base (e.g., K2CO3) Reactants->Catalyst Reaction Conditions Product 3-Aryl/Heteroaryl-5-chloro- 1H-pyrazolo[3,4-c]pyridine Catalyst->Product

Suzuki-Miyaura cross-coupling reaction.

Biological Context and Screening

While specific biological data for this compound is not extensively reported in the public domain, the broader class of pyrazolopyridine derivatives has been widely investigated as inhibitors of various protein kinases, including but not limited to, cyclin-dependent kinases (CDKs), Janus kinases (JAKs), and spleen tyrosine kinase (Syk). The rationale for screening this compound and its derivatives against a panel of kinases is therefore scientifically sound.

Experimental Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol provides a general framework for assessing the inhibitory activity of this compound and its derivatives against a specific kinase.

Materials:

  • Kinase of interest

  • Substrate for the kinase

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Test compound (dissolved in DMSO)

  • Assay buffer

Procedure:

  • Kinase Reaction:

    • Prepare a reaction mixture containing the kinase, its substrate, and the assay buffer.

    • Add the test compound at various concentrations (typically in a serial dilution). Include a positive control (a known inhibitor) and a negative control (DMSO vehicle).

    • Initiate the kinase reaction by adding ATP.

    • Incubate the reaction at the optimal temperature for the kinase (usually 30 °C or 37 °C) for a specified period (e.g., 60 minutes).

  • ADP Detection:

    • Stop the kinase reaction by adding the ADP-Glo™ Reagent. This reagent simultaneously depletes the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add the Kinase Detection Reagent to convert the generated ADP to ATP, which then drives a luciferase-luciferin reaction.

    • Incubate for 30-60 minutes at room temperature.

  • Data Acquisition:

    • Measure the luminescence using a plate-reading luminometer. The luminescent signal is proportional to the amount of ADP produced and is inversely correlated with the kinase activity.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each concentration of the test compound relative to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Conclusion

This compound represents a highly valuable and versatile chemical entity for researchers in the field of drug discovery. Its identity as a purine analog, coupled with its strategically placed halogen substituents, provides a robust platform for the synthesis of diverse compound libraries aimed at identifying and optimizing novel therapeutic agents. The synthetic routes and experimental protocols detailed in this guide are intended to empower scientists to fully exploit the potential of this compound in their research, particularly in the development of next-generation kinase inhibitors. The continued exploration of the chemical space accessible from this scaffold is anticipated to yield novel drug candidates with significant therapeutic promise.

References

Unlocking Therapeutic Potential: A Technical Guide to Pyrazolo[3,4-c]pyridine Derivatives as Modulators of Cellular Signaling

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazolo[3,4-c]pyridine scaffold, a purine isostere, represents a promising chemotype in modern medicinal chemistry. Its structural resemblance to endogenous signaling molecules makes it an ideal framework for the design of potent and selective modulators of key cellular targets. This technical guide provides an in-depth exploration of the therapeutic potential of pyrazolo[3,4-c]pyridine derivatives, with a primary focus on their activity as protein kinase inhibitors. We will delve into the scientific rationale for targeting specific kinase families, present a framework for hit identification and validation, and provide detailed, field-proven protocols for critical in vitro assays. This document is intended to serve as a comprehensive resource for researchers and drug development professionals seeking to harness the therapeutic promise of this versatile heterocyclic scaffold.

The Pyrazolo[3,4-c]pyridine Scaffold: A Privileged Structure in Drug Discovery

The quest for novel therapeutic agents is often centered on the identification of "privileged structures" – molecular scaffolds that are capable of binding to multiple biological targets with high affinity. The pyrazolo[3,4-c]pyridine core has emerged as such a scaffold, largely due to its bioisosteric relationship with purines, the fundamental building blocks of nucleic acids and key components of cellular signaling molecules like ATP.[1] This inherent structural mimicry allows pyrazolo[3,4-c]pyridine derivatives to effectively compete for the ATP-binding sites of a vast array of enzymes, most notably the protein kinase family.

The versatility of the pyrazolo[3,4-c]pyridine scaffold is further enhanced by the numerous sites available for chemical modification. The strategic functionalization of the N-1, N-2, C-3, C-5, and C-7 positions allows for the fine-tuning of a compound's potency, selectivity, and pharmacokinetic properties, a critical aspect of modern drug design.[1]

Protein Kinases: A Premier Target Class for Pyrazolo[3,4-c]pyridine Derivatives

The human kinome consists of over 500 protein kinases that act as central nodes in cellular signal transduction pathways, regulating a multitude of processes including cell growth, differentiation, proliferation, and apoptosis. Dysregulation of kinase activity is a hallmark of numerous diseases, particularly cancer, inflammatory disorders, and neurodegenerative conditions. Consequently, protein kinases have become one of the most important and successfully drugged target classes in modern medicine.

Given the purine-like nature of the pyrazolo[3,4-c]pyridine core, it is logical to hypothesize that derivatives of this scaffold would exhibit potent kinase inhibitory activity. This hypothesis is strongly supported by the extensive body of literature on related pyrazolopyridine isomers, which have been successfully developed as inhibitors of a wide range of kinases, including Cyclin-Dependent Kinases (CDKs), Tropomyosin Receptor Kinases (TRKs), and TANK-binding kinase 1 (TBK1).[2][3][4]

Recent studies have provided direct evidence for the kinase inhibitory potential of the pyrazolo[3,4-c]pyridine scaffold itself. A series of substituted pyrazolo[3,4-c]pyridines were shown to exhibit inhibitory activity against Glycogen Synthase Kinase 3 (GSK3) α/β, cdc2-like kinase 1 (CLK1), and dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A), with good selectivity and well-defined structure-activity relationships (SAR).[5]

The following diagram illustrates a simplified, generic kinase signaling pathway that is frequently dysregulated in disease and represents a common target for therapeutic intervention.

Kinase_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase (RTK) Ras Ras Receptor->Ras Growth Factor Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factor Transcription Factor ERK->Transcription_Factor Pyrazolo_Pyridine Pyrazolo[3,4-c]pyridine Derivative Pyrazolo_Pyridine->Raf Inhibition Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factor->Gene_Expression Screening_Workflow cluster_primary_screen Primary Screening cluster_secondary_assays Secondary & Cellular Assays cluster_lead_optimization Lead Optimization HTS High-Throughput Biochemical Assay (e.g., ADP-Glo) Dose_Response IC50 Determination HTS->Dose_Response Active Hits Compound_Library Pyrazolo[3,4-c]pyridine Library Compound_Library->HTS Cell_Viability Cell Viability Assay (e.g., MTT) Dose_Response->Cell_Viability Target_Engagement Cellular Target Engagement (e.g., Western Blot for p-Target) Cell_Viability->Target_Engagement SAR Structure-Activity Relationship (SAR) Studies Target_Engagement->SAR ADME_Tox ADME/Tox Profiling SAR->ADME_Tox In_Vivo In Vivo Efficacy (Animal Models) ADME_Tox->In_Vivo In_Vivo->SAR Iterative Optimization

References

Methodological & Application

Application Note: Suzuki Coupling Protocol for 5-Chloro-3-iodo-1H-pyrazolo[3,4-C]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide for the selective Suzuki-Miyaura cross-coupling reaction on the 5-Chloro-3-iodo-1H-pyrazolo[3,4-C]pyridine scaffold. The pyrazolo[3,4-c]pyridine core is a significant structural motif in medicinal chemistry, and the ability to selectively functionalize it is crucial for drug discovery and development.[1] This document details a robust protocol for the chemoselective arylation at the C-3 position, leveraging the differential reactivity of the carbon-iodine bond over the carbon-chlorine bond. We will delve into the mechanistic underpinnings, provide a detailed step-by-step experimental protocol, offer guidance on optimization, and present a troubleshooting guide to address common challenges encountered with nitrogen-containing heterocycles.

Principle and Mechanistic Overview

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides catalyzed by a palladium complex.[2] The reaction proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[3]

The Catalytic Cycle

The reaction is initiated by the oxidative addition of the organic halide to a Pd(0) complex, forming a Pd(II) species. This is typically the rate-determining step.[2] Subsequently, in the transmetalation step, the organic group from the boronic acid is transferred to the palladium complex, a process facilitated by a base.[4] The cycle concludes with reductive elimination, where the two organic partners are coupled to form the final product, and the Pd(0) catalyst is regenerated.[5]

Suzuki_Mechanism cluster_cycle Catalytic Cycle Pd0 L₂Pd(0) OxAdd R¹-Pd(II)(X)-L₂ Pd0->OxAdd Oxidative Addition (R¹-X) Transmetal R¹-Pd(II)(R²)-L₂ OxAdd->Transmetal Transmetalation (R²B(OH)₂, Base) Transmetal->Pd0 Reductive Elimination (R¹-R²) Product Coupled Product (R¹-R²) Transmetal->Product R1X Organic Halide (R¹-X) R1X->OxAdd Boronic Boronic Acid (R²B(OH)₂) Boronic->Transmetal Base Base Base->Transmetal caption Fig. 1: The Suzuki-Miyaura Catalytic Cycle.

Caption: Fig. 1: The Suzuki-Miyaura Catalytic Cycle.

Chemoselectivity of this compound

The targeted substrate possesses two different halogen atoms: an iodine at the C-3 position and a chlorine at the C-5 position. The success of a selective coupling relies on the disparate reactivity of carbon-halogen bonds towards palladium catalysts. The bond strength decreases in the order C-Cl > C-Br > C-I. Consequently, the C-I bond is weaker and more susceptible to oxidative addition by the palladium catalyst. This difference in reactivity allows for the highly selective functionalization of the C-3 position while leaving the C-5 chloro-substituent intact for potential subsequent coupling reactions under more forcing conditions.[6]

Challenges with Nitrogen-Containing Heterocycles

Nitrogen-containing heterocycles, such as the pyrazolo[3,4-C]pyridine core, can present unique challenges in Suzuki couplings. The Lewis basic nitrogen atoms can coordinate to the palladium catalyst, leading to deactivation or "catalyst poisoning," which results in low yields.[7][8] Furthermore, unprotected N-H groups in azoles can complicate the reaction.[9][10] The selection of appropriate ligands, bases, and reaction conditions is therefore critical to mitigate these effects and achieve high reaction efficiency.[11]

Application Protocol: Selective C-3 Arylation

This protocol details a reliable method for the Suzuki-Miyaura coupling of an arylboronic acid to the C-3 position of this compound using conventional heating.

Materials and Reagents
Reagent/MaterialGradeSupplierComments
This compound≥95%VariesSubstrate (1.0 equiv)
Arylboronic Acid≥97%VariesCoupling partner (1.2 equiv)
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]≥99%VariesCatalyst (3-5 mol%)
Sodium Carbonate (Na₂CO₃)Anhydrous, ≥99.5%VariesBase (2.5 equiv)
1,4-DioxaneAnhydrous, ≥99.8%VariesSolvent
WaterDeionized/Milli-QIn-houseCo-solvent
Ethyl AcetateACS GradeVariesExtraction solvent
Brine (Saturated NaCl solution)ACS GradeIn-houseAqueous wash
Magnesium Sulfate (MgSO₄)AnhydrousVariesDrying agent
Argon (Ar) or Nitrogen (N₂)High PurityVariesInert gas
Schlenk tube or similar reaction vessel-Varies-

Experimental Workflow Diagram

Caption: Fig. 2: Step-by-step experimental workflow.

Step-by-Step Protocol
  • Vessel Preparation: To a dry Schlenk tube equipped with a magnetic stir bar, add this compound (e.g., 0.2 mmol, 1.0 equiv), the desired arylboronic acid (0.24 mmol, 1.2 equiv), and sodium carbonate (0.5 mmol, 2.5 equiv).

  • Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the tetrakis(triphenylphosphine)palladium(0) catalyst (Pd(PPh₃)₄, 0.01 mmol, 5 mol%).

  • Inert Atmosphere: Seal the Schlenk tube, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition: Prepare a 4:1 mixture of 1,4-dioxane and water. Degas this solvent mixture by bubbling argon through it for 15-20 minutes. Add the degassed solvent (e.g., 2.0 mL total volume) to the Schlenk tube via syringe.

  • Reaction: Place the sealed tube in a preheated oil bath at 90-100 °C and stir vigorously.

  • Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or LC-MS until the starting iodo-substrate is consumed (typically 6-12 hours).

  • Work-up: Once complete, cool the reaction mixture to room temperature. Add deionized water (e.g., 5 mL) and transfer the mixture to a separatory funnel.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 10 mL).[12]

  • Washing and Drying: Combine the organic layers, wash with brine (1 x 10 mL), dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.[12][13]

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure 5-Chloro-3-aryl-1H-pyrazolo[3,4-C]pyridine product.

Optimization and Troubleshooting

The success of the Suzuki coupling can be sensitive to several parameters. The following table provides guidance for common issues and optimization strategies.

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (oxidized).2. Insufficiently inert atmosphere.3. Catalyst poisoning by the heterocycle.[7]4. Poorly soluble reagents.1. Use fresh catalyst or a more robust pre-catalyst (e.g., XPhos Pd G2).[14]2. Ensure proper degassing of solvents and purging of the reaction vessel.3. Switch to a more electron-rich, bulky phosphine ligand (e.g., XPhos, SPhos) which can improve catalyst stability and activity.[9][15]4. Try a different solvent system (e.g., DMF/water, Toluene/Ethanol/Water).[13][16]
Protodeboronation 1. Undesired cleavage of the C-B bond in the boronic acid.[7]2. Base is too strong or reaction temperature is too high.1. Use a milder base such as potassium fluoride (KF) or potassium phosphate (K₃PO₄).[4][11]2. Use a stoichiometric amount of the boronic acid (1.05-1.1 equiv).3. Lower the reaction temperature if possible.
Homocoupling 1. Presence of oxygen promoting homocoupling of the boronic acid.[7]2. Palladium-catalyzed homocoupling of the aryl halide.1. Ensure the reaction is run under strictly anaerobic conditions.2. Use a different palladium source or add a phosphine ligand if running a "ligandless" protocol.
Debromination/ Dechlorination 1. Side reaction where the halogen is replaced by hydrogen.2. Certain catalyst/ligand combinations may promote this pathway.1. A tandem catalyst system like XPhosPdG2/XPhos has been shown to avoid debromination in similar systems.[14]

Conclusion

This application note presents a validated and reliable protocol for the selective C-3 arylation of this compound via the Suzuki-Miyaura cross-coupling reaction. By leveraging the inherent reactivity differences between the C-I and C-Cl bonds, this method provides a direct route to valuable, selectively functionalized heterocyclic building blocks. The provided guidelines for optimization and troubleshooting offer a framework for adapting this protocol to a wider range of substrates and for overcoming common challenges associated with the coupling of nitrogen-rich heterocycles, thereby facilitating advancements in medicinal chemistry and materials science.

References

Application Note: Buchwald-Hartwig Amination of 5-Chloro-3-iodo-1H-pyrazolo[3,4-C]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

A Strategic Guide to Regioselective C-N Bond Formation in Pharmaceutical Scaffolds

Abstract

The Buchwald-Hartwig amination stands as a cornerstone of modern medicinal chemistry, providing a powerful and versatile method for the construction of carbon-nitrogen (C-N) bonds.[1][2] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the regioselective Buchwald-Hartwig amination of 5-Chloro-3-iodo-1H-pyrazolo[3,4-C]pyridine, a heterocyclic scaffold of significant interest in pharmaceutical discovery due to its structural similarity to purine.[3] The presence of two electronically and sterically distinct halogen substituents—an iodide at the C3 position and a chloride at the C5 position—presents a unique opportunity for controlled, sequential functionalization. This document elucidates the mechanistic principles underpinning this selectivity and provides field-tested, step-by-step protocols for the selective amination at each position, enabling the strategic synthesis of diverse compound libraries.

Introduction: The Strategic Value of Pyrazolo[3,4-C]pyridines

The pyrazolo[3,4-c]pyridine core is a privileged scaffold in drug discovery, appearing in molecules targeting a wide array of biological pathways, including kinase inhibition and antiviral applications.[3][4] The ability to precisely install various amine functionalities onto this core is critical for modulating pharmacological properties such as potency, selectivity, and ADME profiles. The di-halogenated substrate, this compound, is an ideal starting point for building molecular complexity. The significant difference in reactivity between the C-I and C-Cl bonds under palladium catalysis allows for a predictable and stepwise approach to synthesis, a highly desirable feature in both library synthesis and process development.[5]

Mechanistic Foundation for Regioselectivity

The Buchwald-Hartwig amination proceeds via a well-established catalytic cycle involving a palladium catalyst.[6][7][8] The selectivity in the amination of this compound is governed primarily by the initial, and often rate-determining, oxidative addition step.[9][10]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond. This step is significantly faster for aryl iodides than for aryl chlorides due to the lower C-I bond dissociation energy. By controlling reaction parameters, particularly temperature, this kinetic difference can be exploited to achieve high selectivity for the C3-iodo position.

  • Amine Coordination & Deprotonation: The amine nucleophile coordinates to the Pd(II) complex, and a base facilitates its deprotonation to form a palladium-amido intermediate.[11]

  • Reductive Elimination: The final step involves the formation of the new C-N bond and regeneration of the active Pd(0) catalyst.[1] The steric and electronic properties of the supporting ligand are crucial for facilitating this step efficiently.[8][12]

B_H_Cycle cluster_cycle Buchwald-Hartwig Catalytic Cycle pd0 L₂Pd(0) (Active Catalyst) oa_complex L₂Pd(II)(Ar)(X) (Oxidative Addition Complex) pd0->oa_complex Oxidative Addition (Ar-X) amido_complex L₂Pd(II)(Ar)(NR¹R²) (Amido Complex) oa_complex->amido_complex Amine Binding & Deprotonation (+ HNR¹R², + Base) amido_complex->pd0 Reductive Elimination (- Ar-NR¹R²) Product Arylamine (Ar-NR¹R²) amido_complex->Product ArX Aryl Halide (Ar-X) ArX->oa_complex Amine Amine (HNR¹R²) Amine->oa_complex Base Base Base->oa_complex

Diagram 1: The general catalytic cycle of the Buchwald-Hartwig amination.

Strategic Protocol Design: A Bifurcated Approach

Achieving selective amination requires a deliberate choice of reaction conditions. Milder conditions are employed for the more reactive C3-Iodo position, while more forcing conditions are necessary to activate the robust C5-Chloro bond.

Regioselective_Workflow cluster_c3 Pathway 1: C3-Iodo Amination cluster_c5 Pathway 2: C5-Chloro Amination start This compound C-I & C-Cl Bonds cond_c3 Conditions • Mild Temperature (e.g., 60-80 °C) • High-Activity Ligand (e.g., XPhos) • Moderate Base (e.g., K₃PO₄) start:c->cond_c3:f0 prod_c1 3-Amino-5-chloro-1H-pyrazolo[3,4-C]pyridine C-Cl Bond Remains cond_c3:f1->prod_c1:prod cond_c5 Conditions • Forcing Temperature (e.g., 100-120 °C) • Robust Catalyst System (e.g., RuPhos) • Strong Base (e.g., NaOtBu) prod_c1:c->cond_c5:f0 prod_c2 3,5-Diamino-1H-pyrazolo[3,4-C]pyridine Fully Functionalized cond_c5:f1->prod_c2:prod

Diagram 2: Workflow for the regioselective amination of the scaffold.

Experimental Protocols

Safety Precaution: All reactions should be performed in a well-ventilated fume hood under an inert atmosphere (Nitrogen or Argon). Reagents are hazardous and should be handled with appropriate personal protective equipment (PPE).

Protocol 1: Selective Amination at the C3-Iodo Position

This protocol is designed to exploit the higher reactivity of the C-I bond, using milder conditions to prevent premature reaction at the C-Cl site.

Rationale for Component Selection:

  • Palladium Precatalyst: A G3 (third-generation) Buchwald precatalyst is chosen for its high activity and ease of activation at lower temperatures.[5]

  • Ligand (XPhos): This bulky, electron-rich monophosphine ligand facilitates both oxidative addition and reductive elimination, enabling efficient catalysis under mild conditions.[8][13]

  • Base (K₃PO₄): Potassium phosphate is a moderately strong base, effective for the reaction while being compatible with a wider range of functional groups compared to strong alkoxides.[5]

  • Solvent (1,4-Dioxane): A common polar aprotic solvent for Buchwald-Hartwig reactions that effectively solubilizes the reactants and catalyst components.[14]

  • Temperature (80 °C): This temperature is sufficient to drive the reaction at the C-I bond without significantly engaging the more stable C-Cl bond.

Component Stoichiometry Example Quantity M.W. Notes
This compound1.0 equiv279.5 mg (1.0 mmol)279.46Starting material.
Amine (e.g., Morpholine)1.2 equiv104.5 mg (1.2 mmol)87.12Nucleophile.
XPhos Pd G32 mol %17.0 mg (0.02 mmol)848.42Palladium precatalyst.
K₃PO₄2.0 equiv424.6 mg (2.0 mmol)212.27Base. Should be finely ground.
1,4-Dioxane-5 mL-Anhydrous solvent.

Step-by-Step Methodology:

  • To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv), XPhos Pd G3 (0.02 equiv), and finely ground K₃PO₄ (2.0 equiv).

  • Seal the vial with a septum cap and purge with nitrogen or argon for 10 minutes.

  • Add anhydrous 1,4-dioxane (to achieve approx. 0.2 M concentration) via syringe.

  • Add the amine (1.2 equiv) via syringe.

  • Place the sealed vial in a preheated heating block at 80 °C.

  • Stir the reaction mixture for 4-12 hours. Monitor the reaction progress by TLC or LC-MS until consumption of the starting material is observed.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove inorganic salts.

  • Wash the Celite pad with additional ethyl acetate.

  • Combine the organic filtrates and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to yield the desired 3-amino-5-chloro-1H-pyrazolo[3,4-C]pyridine product.

Protocol 2: Amination at the C5-Chloro Position

This protocol uses the product from Protocol 1 and employs more forcing conditions to activate the less reactive C-Cl bond.

Rationale for Component Selection:

  • Catalyst System: A robust catalyst system known for its efficacy in aryl chloride amination is required.[15] The combination of a palladium source and a highly active ligand like RuPhos is an excellent choice.

  • Base (NaOtBu): Sodium tert-butoxide is a strong, non-nucleophilic base required to facilitate the deprotonation step in the more challenging C-Cl activation cycle.[11][16] Its use often leads to faster reaction rates.[11]

  • Solvent (Toluene): A non-polar solvent often used for higher temperature reactions.[17]

  • Temperature (110 °C): Elevated temperature is necessary to overcome the higher activation energy barrier for oxidative addition into the C-Cl bond.

Component Stoichiometry Example Quantity M.W. Notes
3-Amino-5-chloro-1H-pyrazolo[3,4-C]pyridine1.0 equiv238.7 mg (1.0 mmol)238.65Starting material from Protocol 1.
Amine (e.g., Piperidine)1.5 equiv127.7 mg (1.5 mmol)85.15Second, distinct nucleophile.
Pd₂(dba)₃2 mol %18.3 mg (0.02 mmol)915.72Palladium(0) source.
RuPhos4.4 mol %20.5 mg (0.044 mmol)466.58Bulky dialkylbiarylphosphine ligand.
NaOtBu2.0 equiv192.2 mg (2.0 mmol)96.10Strong base. Handle in a glovebox.
Toluene-5 mL-Anhydrous solvent.

Step-by-Step Methodology:

  • Glovebox Recommended: Due to the air- and moisture-sensitivity of NaOtBu and the catalyst components, performing the setup in a glovebox is highly recommended.

  • To an oven-dried reaction vial, add 3-amino-5-chloro-1H-pyrazolo[3,4-C]pyridine (1.0 equiv), Pd₂(dba)₃ (0.02 equiv), RuPhos (0.044 equiv), and NaOtBu (2.0 equiv).

  • Add anhydrous toluene (to achieve approx. 0.2 M) and the second amine (1.5 equiv).

  • Seal the vial tightly with a Teflon-lined cap.

  • Remove the vial from the glovebox and place it in a preheated heating block at 110 °C.

  • Stir vigorously for 12-24 hours. Monitor the reaction by LC-MS.

  • After cooling to room temperature, carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude material via flash column chromatography to afford the final di-aminated product.

Troubleshooting and Field-Proven Insights

Issue Potential Cause Recommended Solution
Protocol 1: Low Selectivity (Formation of di-aminated product)Reaction temperature is too high or reaction time is too long, leading to C-Cl activation.Decrease temperature to 60-70 °C. Monitor carefully and stop the reaction as soon as the starting material is consumed.
Protocol 1: Reaction Stalls Inactive catalyst or insufficient base strength.Ensure reagents and solvent are anhydrous. Use a fresh bottle of catalyst. Consider a slightly stronger base like K₂CO₃ or Cs₂CO₃.
Protocol 2: No Reaction C-Cl bond is not activating. Catalyst system is not active enough.Increase temperature to 120 °C. Screen other highly active ligands for aryl chloride amination (e.g., BrettPhos).[18] Ensure the base is not degraded.
General: Hydrodehalogenation A common side reaction where the halogen is replaced by hydrogen.This can be ligand or base dependent. Screening different ligands or using a weaker base (if the reaction permits) may mitigate this.
General: Poor Yields Impure starting material; oxygen contamination deactivating the catalyst.Purify starting material before use. Ensure the reaction is set up under a strictly inert atmosphere using proper Schlenk techniques or a glovebox.

Conclusion

The di-halogenated scaffold of this compound offers a valuable platform for the synthesis of complex molecules through strategic C-N bond formation. By leveraging the inherent differences in carbon-halogen bond reactivity, a high degree of regioselectivity can be achieved in the Buchwald-Hartwig amination. Careful control over reaction parameters—most notably temperature and the choice of catalyst, ligand, and base—allows for the selective functionalization at the C3-iodo position followed by a subsequent amination at the more robust C5-chloro site. The protocols and insights provided herein serve as a comprehensive guide for chemists to effectively and predictably synthesize libraries of pyrazolo[3,4-C]pyridine derivatives for application in drug discovery and materials science.

References

Application Notes & Protocols: Negishi Cross-Coupling with 3-Iodopyrazolo[3,4-c]pyridines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Pyrazolo[3,4-c]pyridines

The pyrazolo[3,4-c]pyridine scaffold is a privileged heterocyclic motif integral to numerous biologically active compounds and approved pharmaceuticals.[1][2] Its structural resemblance to purine allows it to interact with a wide variety of cellular proteins that possess purine-binding pockets, leading to applications as anti-inflammatory, anti-viral, and anti-cancer agents.[1] The development of potent kinase inhibitors, in particular, has highlighted the therapeutic potential of this scaffold.[3][4] Consequently, efficient and versatile methods for the functionalization of the pyrazolo[3,4-c]pyridine core are of paramount importance in drug discovery and development programs.[5][6]

This guide provides an in-depth analysis and detailed protocols for the Negishi cross-coupling reaction, specifically tailored for the C-C bond formation at the 3-position of 3-iodopyrazolo[3,4-c]pyridines. This reaction is a powerful tool for introducing a diverse range of substituents, enabling the exploration of structure-activity relationships (SAR) crucial for lead optimization.

The Negishi Cross-Coupling: A Powerful Tool for C-C Bond Formation

The Negishi cross-coupling reaction is a palladium- or nickel-catalyzed reaction that joins an organozinc compound with an organic halide or triflate.[7][8] It stands out among other cross-coupling reactions due to its high functional group tolerance, high reactivity of the organozinc nucleophile, and generally mild reaction conditions.[9][10] Unlike Suzuki couplings, the Negishi reaction does not require the addition of a base, which can be advantageous when working with base-sensitive substrates.[9]

The catalytic cycle, as illustrated below, is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[8][10][11]

Catalytic Cycle of the Negishi Cross-Coupling

Negishi_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd R-X PdII_RX R-Pd(II)L₂-X OxAdd->PdII_RX Transmetalation Transmetalation PdII_RX->Transmetalation R'-ZnX PdII_R_Rprime R-Pd(II)L₂-R' Transmetalation->PdII_R_Rprime + ZnX₂ RedElim Reductive Elimination PdII_R_Rprime->RedElim R-R' RedElim->Pd0

Caption: Generalized catalytic cycle for the Negishi cross-coupling reaction.

Critical Parameters for Success with 3-Iodopyrazolo[3,4-c]pyridines

The successful execution of a Negishi coupling with 3-iodopyrazolo[3,4-c]pyridines hinges on the careful selection and optimization of several key parameters. The electron-deficient nature of the pyridine ring and the presence of the pyrazole moiety can influence the reactivity of the substrate and the stability of intermediates.

Choice of Catalyst and Ligand: The Heart of the Reaction

The combination of the palladium precursor and the phosphine ligand is critical for achieving high yields and preventing side reactions.

  • Palladium Precatalysts: While various Pd(0) and Pd(II) sources can be used, palladacycle precatalysts, such as those developed by Buchwald, often exhibit superior activity.[12][13] These precatalysts efficiently generate the active monoligated Pd(0) species, which is crucial for initiating the catalytic cycle.[13] Commonly used palladium sources include Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) and Pd(PPh₃)₄ (tetrakis(triphenylphosphine)palladium(0)).[7][14]

  • Ligands: The choice of ligand significantly impacts the efficiency of the oxidative addition and reductive elimination steps. For heteroaryl halides, bulky, electron-rich phosphine ligands are often preferred.

    • Buchwald-type biaryl phosphine ligands (e.g., XPhos, SPhos, RuPhos) are highly effective for coupling heteroaryl halides, offering high reactivity even at room temperature with low catalyst loadings.[12][13]

    • N-Heterocyclic Carbenes (NHCs) have also emerged as powerful ligands for Negishi couplings, demonstrating high stability and activity.[15]

    • Pincer complexes can also serve as highly active catalysts for Negishi couplings.[16]

Generation and Handling of Organozinc Reagents: The Nucleophilic Partner

The reactivity and stability of the organozinc reagent are crucial. Organozinc reagents are known for their high functional group tolerance compared to Grignard or organolithium reagents.[17][18]

  • Preparation Methods:

    • From Organolithiums or Grignard Reagents: Transmetalation of an organolithium or Grignard reagent with a zinc halide (e.g., ZnCl₂, ZnBr₂) is a common and effective method for preparing organozinc reagents.[18]

    • Direct Insertion of Zinc: The use of activated zinc, such as Rieke® Zinc, allows for the direct insertion of zinc into organic halides, tolerating a wide array of functional groups like nitriles, esters, and ketones.[17]

    • In Situ Generation: Knochel and others have developed methods for the in situ generation of organozinc reagents, which are then used directly in the coupling reaction, streamlining the process.[7][19]

  • Handling: Organozinc reagents are sensitive to air and moisture, and thus, all manipulations should be performed under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.

Solvent and Temperature: Controlling the Reaction Environment
  • Solvents: Anhydrous ethereal solvents are most commonly employed.

    • Tetrahydrofuran (THF) is the most frequently used solvent for Negishi couplings.[12][13]

    • N,N-Dimethylformamide (DMF) or N,N-Dimethylacetamide (DMAC) can be used, sometimes in combination with THF, particularly for less reactive substrates.[7]

  • Temperature: The optimal reaction temperature can range from room temperature to reflux, depending on the reactivity of the coupling partners and the catalyst system employed. The use of highly active catalysts, such as those based on Buchwald ligands, often allows for reactions to be conducted at or near room temperature.[12][13]

Experimental Protocols

The following protocols provide a general framework for performing a Negishi cross-coupling with a 3-iodopyrazolo[3,4-c]pyridine derivative. Optimization of catalyst, ligand, solvent, and temperature may be necessary for specific substrates.

Protocol 1: Negishi Coupling Using a Pre-formed Organozinc Reagent

This protocol is suitable when the organozinc reagent is prepared in a separate step.

Materials:

  • 3-Iodopyrazolo[3,4-c]pyridine derivative

  • Organozinc reagent (e.g., Aryl-ZnCl, Alkyl-ZnBr) (1.2 - 1.5 equivalents)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, Buchwald precatalyst) (1-5 mol%)

  • Phosphine ligand (e.g., XPhos, SPhos) (2-10 mol%)

  • Anhydrous THF

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add the 3-iodopyrazolo[3,4-c]pyridine derivative, palladium precatalyst, and phosphine ligand.

  • Add anhydrous THF via syringe.

  • Stir the mixture at room temperature for 10-15 minutes to allow for pre-formation of the active catalyst.

  • Slowly add the solution of the organozinc reagent via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., room temperature to 65 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: One-Pot Negishi Coupling via In Situ Generated Organozinc Reagent

This protocol is advantageous as it avoids the isolation and handling of the organozinc reagent.

Materials:

  • Aryl or heteroaryl halide (for organozinc formation)

  • n-Butyllithium or isopropylmagnesium chloride

  • Zinc chloride (ZnCl₂) solution in THF

  • 3-Iodopyrazolo[3,4-c]pyridine derivative

  • Palladium precatalyst and ligand

  • Anhydrous THF

Procedure:

  • Organozinc Formation:

    • In a flame-dried Schlenk flask under an inert atmosphere, dissolve the aryl or heteroaryl halide in anhydrous THF.

    • Cool the solution to -78 °C.

    • Slowly add n-butyllithium or an appropriate Grignard reagent and stir for 30-60 minutes.

    • Add the ZnCl₂ solution in THF and allow the mixture to warm to room temperature.

  • Coupling Reaction:

    • In a separate flame-dried Schlenk flask, prepare the catalyst system as described in Protocol 1.

    • Add the 3-iodopyrazolo[3,4-c]pyridine derivative to the catalyst mixture.

    • Transfer the freshly prepared organozinc solution to the flask containing the substrate and catalyst via cannula.

    • Heat and monitor the reaction as described in Protocol 1.

    • Work-up and purify the product as described in Protocol 1.

Workflow for Protocol Selection

Protocol_Workflow Start Start: Need to perform Negishi Coupling Organozinc_Available Is the organozinc reagent commercially available or easily pre-formed? Start->Organozinc_Available Protocol1 Use Protocol 1: Coupling with pre-formed organozinc reagent Organozinc_Available->Protocol1 Yes Protocol2 Use Protocol 2: One-pot procedure with in situ generated organozinc reagent Organozinc_Available->Protocol2 No Optimize Optimize reaction conditions: - Catalyst/Ligand - Temperature - Solvent Protocol1->Optimize Protocol2->Optimize End End: Purified Product Optimize->End

Caption: Decision workflow for selecting the appropriate Negishi coupling protocol.

Data Summary: Representative Reaction Conditions

The following table summarizes typical conditions for Negishi couplings involving heteroaryl halides, which can serve as a starting point for optimization with 3-iodopyrazolo[3,4-c]pyridines.

Catalyst (mol%)Ligand (mol%)Substrate 1Substrate 2SolventTemp (°C)Yield (%)Reference
Pd₂(dba)₃ (2)SPhos (4)2-BromopyridinePhenylzinc chlorideTHF7095[13]
Pd(OAc)₂ (1)XPhos (2)2-ChloropyrazineThienylzinc chlorideTHFRT92[12]
Ni(acac)₂ (5)PPh₃ (10)Aryl bromideArylzinc chlorideTHFReflux70-95[7]
Pd-PEPPSI-IPr (2)-Heteroaryl bromideHeteroarylzincateTHFRT-50>90[12]

Troubleshooting and Key Considerations

  • Low Yields:

    • Inactive Catalyst: Ensure the use of high-purity, fresh palladium precatalysts and ligands. Consider using a more active catalyst system (e.g., Buchwald precatalysts).

    • Poor Organozinc Quality: Ensure the organozinc reagent is freshly prepared or properly stored. Titrate organolithium or Grignard reagents before use.

    • Side Reactions: The presence of acidic protons on the pyrazolo[3,4-c]pyridine (e.g., N-H) may require protection prior to the formation of the organozinc reagent or the coupling step.

  • Homocoupling of the Organozinc Reagent: This can occur at higher temperatures or with less efficient catalyst systems. Lowering the reaction temperature or changing the ligand may mitigate this side reaction.

  • Proto-dehalogenation of the Starting Material: The presence of water can lead to the quenching of the organometallic intermediates. Ensure all glassware is flame-dried and solvents are anhydrous.

Conclusion

The Negishi cross-coupling is a robust and versatile method for the C-3 functionalization of 3-iodopyrazolo[3,4-c]pyridines. By carefully selecting the catalyst system, ensuring the quality of the organozinc reagent, and optimizing the reaction conditions, researchers can efficiently synthesize a wide array of derivatives. This capability is essential for advancing drug discovery programs that target this important class of heterocyclic compounds. The protocols and insights provided in this guide offer a solid foundation for the successful application of this powerful synthetic transformation.

References

Application Notes & Protocols: Strategic Functionalization of the C3-Position of Pyrazolo[3,4-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Pyrazolo[3,4-c]pyridine Scaffold

The pyrazolo[3,4-c]pyridine core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry and drug discovery. Its structural resemblance to purine makes it an ideal bioisostere, capable of interacting with a wide variety of biological targets, including kinases, which are pivotal in cellular signaling pathways.[1] The ability to selectively functionalize this core at specific positions is crucial for elaborating fragments into potent and selective lead compounds in fragment-based drug discovery (FBDD).[1] Among the available positions for substitution, the C3-position of the pyrazole ring offers a key vector for modifying the scaffold's interaction with target proteins, thereby modulating its pharmacological profile.

This guide provides a detailed overview of a robust and versatile strategy for the functionalization of the C3-position: a tandem Iridium-catalyzed C-H borylation followed by a Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. We will delve into the mechanistic rationale behind the chosen methodology, provide a detailed, step-by-step protocol, and present data on the scope of this transformation.

Core Strategy: C-H Activation for C3-Functionalization

Directly functionalizing the C3 C-H bond represents a highly efficient and atom-economical approach, avoiding the need for pre-functionalized substrates that often require multi-step, protecting-group-heavy syntheses. The strategy detailed herein involves two sequential, yet distinct, catalytic cycles operating in tandem:

  • Iridium-Catalyzed C-H Borylation: The pyrazolo[3,4-c]pyridine core is first subjected to an Iridium-catalyzed reaction that selectively activates the C3 C-H bond and installs a boronate ester group (e.g., a pinacol boronate, BPin).

  • Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling: The resulting C3-borylated intermediate is then directly coupled with a variety of (hetero)aryl halides in a classic Suzuki-Miyaura reaction, forging a new carbon-carbon bond at the C3-position.

This tandem approach allows for the modular and divergent synthesis of a library of C3-functionalized pyrazolo[3,4-c]pyridines from a common intermediate.

Mechanistic Considerations & Rationale

Why Iridium for C-H Borylation? Iridium catalysts, particularly those supported by bipyridine-based ligands, have emerged as the premier choice for C-H borylation of a wide range of aromatic and heteroaromatic compounds. The generally accepted mechanism involves an Ir(III)/Ir(V) catalytic cycle.[2] The active catalyst, a tris(boryl)iridium(III) complex, activates the C-H bond via an oxidative addition step, which is often the turnover-limiting step.[2][3]

For heterocycles like pyrazolo[3,4-c]pyridine, regioselectivity is a key challenge. Iridium-catalyzed borylation exhibits a strong preference for positions sterically unhindered and electronically distinct from the nitrogen atoms. Borylation tends to occur distal to the basic nitrogen atoms of the pyridine ring.[4][5] This inherent selectivity makes the C3-position of the pyrazole moiety a favorable site for activation.

The Role of the Ligand (dtbpy): Ligands such as 4,4'-di-tert-butyl-2,2'-bipyridine (dtbpy) are crucial for the stability and activity of the iridium catalyst. The bidentate nitrogen chelation stabilizes the iridium center throughout the catalytic cycle. The bulky tert-butyl groups enhance the steric crowding around the metal, which contributes to the regioselectivity of the C-H activation.[6] While highly effective, under harsh conditions, dtbpy-ligated catalysts can decompose via ligand borylation; more stable ligands like 3,4,7,8-tetramethylphenanthroline (tmphen) can offer improved catalyst longevity for challenging substrates.[7][8]

Experimental Protocols

This section provides a detailed, field-proven protocol for the C3-functionalization of a 5-halo-1H-pyrazolo[3,4-c]pyridine scaffold, based on the work of Bedwell et al.[2][4]

Workflow Overview: Tandem C3 Borylation and Suzuki-Miyaura Coupling

G cluster_0 Part 1: Iridium-Catalyzed C-H Borylation cluster_1 Part 2: Palladium-Catalyzed Suzuki-Miyaura Coupling Start N-Protected Pyrazolo[3,4-c]pyridine Reagents_Borylation [Ir(COD)OMe]2 (catalyst) dtbpy (ligand) B2pin2 (boron source) Start->Reagents_Borylation Add Reaction_Borylation Microwave Irradiation 100 °C in MTBE Reagents_Borylation->Reaction_Borylation Mix Intermediate C3-Borylated Intermediate (in situ) Reaction_Borylation->Intermediate Forms Reagents_Suzuki Ar-X ((Hetero)aryl halide) Pd(dppf)Cl2 (catalyst) Cs2CO3 (base) Intermediate->Reagents_Suzuki Add to intermediate solution Reaction_Suzuki Microwave Irradiation 120 °C in DMAc Reagents_Suzuki->Reaction_Suzuki Mix Product C3-Functionalized Product Reaction_Suzuki->Product Yields

Caption: Tandem workflow for C3-functionalization.

Protocol 1: Tandem C-H Borylation and Suzuki-Miyaura Cross-Coupling

Materials:

  • N-protected 5-halo-1H-pyrazolo[3,4-c]pyridine (e.g., SEM-protected)

  • [Ir(COD)OMe]₂ (Iridium catalyst precursor)

  • 4,4′-Di-tert-butyl-2,2′-bipyridine (dtbpy) (Ligand)

  • Bis(pinacolato)diboron (B₂pin₂)

  • Methyl tert-butyl ether (MTBE), anhydrous

  • (Hetero)aryl halide (Ar-X)

  • Pd(dppf)Cl₂ (Palladium catalyst)

  • Cesium Carbonate (Cs₂CO₃)

  • N,N-Dimethylacetamide (DMAc), anhydrous

  • Microwave reactor vials

  • Standard laboratory glassware and purification apparatus (silica gel chromatography)

Procedure:

Step 1: C-H Borylation (in situ generation of C3-boronate ester)

  • To a microwave vial equipped with a magnetic stir bar, add the N-protected 5-halo-1H-pyrazolo[3,4-c]pyridine (1.0 equiv).

  • Add bis(pinacolato)diboron (B₂pin₂, 1.2 equiv), [Ir(COD)OMe]₂ (5 mol%), and dtbpy (5 mol%).

  • Under an inert atmosphere (e.g., Argon or Nitrogen), add anhydrous MTBE to achieve a substrate concentration of approximately 0.2 M.

  • Seal the vial and place it in the microwave reactor. Irradiate the mixture at 100 °C for 30 minutes.

  • Allow the vial to cool to room temperature. The resulting solution containing the C3-borylated intermediate is used directly in the next step without purification.

Step 2: Suzuki-Miyaura Cross-Coupling

  • To the crude reaction mixture from Step 1, add the desired (hetero)aryl halide (1.5 equiv).

  • Add Pd(dppf)Cl₂ (10 mol%) and cesium carbonate (Cs₂CO₃, 3.0 equiv).

  • Add anhydrous DMAc to the vial.

  • Seal the vial and return it to the microwave reactor. Irradiate the mixture at 120 °C for 30 minutes.

  • After cooling, dilute the reaction mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the pure C3-functionalized pyrazolo[3,4-c]pyridine.

Self-Validation and Causality:

  • Inert Atmosphere: The use of an inert atmosphere is critical as both the iridium and palladium catalysts are sensitive to oxygen, which can lead to catalyst deactivation and lower yields.

  • Microwave Irradiation: Microwave heating significantly accelerates the reaction rates for both the borylation and the Suzuki coupling, reducing reaction times from hours to minutes compared to conventional heating.[2]

  • Choice of Base (Cs₂CO₃): Cesium carbonate is a common and effective base for Suzuki-Miyaura couplings. It is sufficiently strong to facilitate the transmetalation step of the catalytic cycle without causing unwanted side reactions.

  • Excess Reagents: A slight excess of the borane and a larger excess of the aryl halide and base are used to ensure the complete consumption of the pyrazolopyridine starting material and the borylated intermediate, driving the reactions to completion.

Data Presentation: Substrate Scope and Yields

The tandem borylation/Suzuki-Miyaura protocol is effective for a range of (hetero)aryl halides, demonstrating its utility for creating diverse compound libraries.

EntryAryl Halide (Ar-X)ProductYield (%)
14-IodoanisoleC3-(4-methoxyphenyl)-65
21-Bromo-4-(trifluoromethyl)benzeneC3-(4-(trifluoromethyl)phenyl)-72
33-BromopyridineC3-(pyridin-3-yl)-58
42-Bromo-5-fluoropyridineC3-(5-fluoropyridin-2-yl)-61
51-Bromo-3,5-difluorobenzeneC3-(3,5-difluorophenyl)-75
Data is representative and adapted from Bedwell et al., RSC Advances, 2023.[2]

Alternative Strategy: Direct C-H Arylation

While the tandem borylation/coupling is a powerful method for installing diverse groups, direct C-H arylation offers a more convergent approach, forming the C-C bond in a single step. This strategy typically employs a palladium catalyst.

G Start Pyrazolo[3,4-b]pyridine Reagents Ar-X (Aryl Halide) Pd Catalyst (e.g., Pd(phen)2(PF6)2) Base Start->Reagents Combine Reaction High Temperature (e.g., 160 °C) Reagents->Reaction Heat Product C3-Arylated Product Reaction->Product

Caption: General workflow for direct C-H arylation.

For pyrazolo[3,4-b]pyridines, a related isomer, direct C3-arylation has been achieved using a Pd(phen)₂(PF₆)₂ catalyst, demonstrating the feasibility of this approach on the pyrazolopyridine scaffold.[9] However, these reactions often require high temperatures and long reaction times, and the substrate scope can be more limited compared to the Suzuki-Miyaura coupling.[9]

Conclusion

The functionalization of the C3-position of the pyrazolo[3,4-c]pyridine scaffold is a critical step in the development of novel therapeutics. The tandem iridium-catalyzed C-H borylation and palladium-catalyzed Suzuki-Miyaura cross-coupling sequence presented here offers a reliable, efficient, and modular strategy for accessing a diverse range of C3-aryl and C3-heteroaryl derivatives. The detailed protocol and mechanistic insights provide researchers with a robust tool to accelerate their drug discovery programs by enabling the systematic exploration of chemical space around this privileged heterocyclic core.

References

synthesis of kinase inhibitors using 5-Chloro-3-iodo-1H-pyrazolo[3,4-C]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Synthesis of Kinase Inhibitors from 5-Chloro-3-iodo-1H-pyrazolo[3,4-C]pyridine

Introduction: The Strategic Value of the Pyrazolopyridine Scaffold

In the landscape of modern oncology and immunology, protein kinases remain a pivotal class of drug targets.[1][2] The development of small-molecule kinase inhibitors has revolutionized treatment paradigms, and at the core of many successful drugs lies a "privileged scaffold"—a molecular framework with a high propensity for binding to specific biological targets. Pyrazolopyridines have emerged as such a scaffold, largely due to their structural resemblance to the adenine core of ATP, which allows them to function as effective hinge-binding motifs within the kinase active site.[3][4][5] Several approved and late-stage clinical kinase inhibitors, including selpercatinib, glumetinib, and camonsertib, are built upon this versatile heterocyclic system.[3][5]

This application note provides a detailed guide for researchers and drug development professionals on the strategic synthesis of kinase inhibitor libraries using a highly versatile and differentially functionalized starting material: This compound . The distinct chemical reactivity of the iodide and chloride substituents at the C3 and C5 positions, respectively, enables a powerful and controlled strategy of sequential, vectorial functionalization. This allows for the systematic exploration of chemical space around the core scaffold, a critical process in lead optimization.

We will detail field-proven protocols for key palladium-catalyzed cross-coupling reactions, explain the causal logic behind their application in kinase inhibitor design, and provide a framework for the subsequent biological evaluation of the synthesized compounds.

The Key Building Block: this compound

The synthetic utility of this scaffold is rooted in the differential reactivity of its two halogen atoms in palladium-catalyzed cross-coupling reactions. The carbon-iodine (C-I) bond at the C3 position is significantly more susceptible to oxidative addition to a Pd(0) catalyst than the more robust carbon-chlorine (C-Cl) bond at C5. This reactivity differential is the cornerstone of the synthetic strategy, allowing for selective functionalization at C3 while leaving C5 available for a subsequent, distinct chemical transformation.

Synthesis of the Scaffold: The 5-halo-1H-pyrazolo[3,4-c]pyridine core can be reliably synthesized from commercially available aminopyridines. A common route involves the diazotization of a substituted 2,6-diaminopyridine followed by cyclization and halogenation steps.[6][7][8]

G cluster_start Starting Material cluster_scaffold Scaffold Synthesis start 2-Amino-4-chloropyridine step1 Diazotization & Cyclization start->step1 1. NaNO2, Ac2O step2 Iodination (e.g., NIS) step1->step2 2. Deacetylation scaffold 5-Chloro-3-iodo-1H- pyrazolo[3,4-C]pyridine step2->scaffold 3. N-Iodosuccinimide

Caption: General synthetic path to the pyrazolopyridine scaffold.

Part 1: Selective Functionalization at the C3-Position

The first stage of diversification involves leveraging the high reactivity of the C3-iodo group. This position is ideal for introducing aryl, heteroaryl, or alkynyl moieties that can probe deep into the ATP-binding pocket, often interacting with the key "gatekeeper" residue or forming π-π stacking interactions.[5]

Protocol 1.1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a robust method for installing aryl and heteroaryl groups, which are ubiquitous in kinase inhibitors for engaging with hydrophobic regions of the active site.[9][10]

Causality & Experimental Insight: This reaction is chosen for its broad functional group tolerance and the commercial availability of a vast array of boronic acids and esters. The choice of palladium catalyst and ligand is critical; pre-catalysts derived from bulky, electron-rich phosphine ligands often provide superior results for heteroaromatic substrates.[9]

Detailed Protocol:

  • Reaction Setup: To a dry Schlenk flask under an argon atmosphere, add this compound (1.0 equiv), the desired aryl- or heteroarylboronic acid (1.5 equiv), and potassium carbonate (K₂CO₃, 3.0 equiv).

  • Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv).

  • Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

  • Reaction Execution: Heat the mixture to 90-100 °C and stir vigorously for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the 3-aryl-5-chloro-1H-pyrazolo[3,4-C]pyridine intermediate.

ParameterConditionRationale
Catalyst Pd(PPh₃)₄, PdCl₂(dppf), or XPhos-based pre-catalystsBulky phosphine ligands stabilize the Pd(0) center and facilitate reductive elimination.
Base K₂CO₃, K₃PO₄, Cs₂CO₃Activates the boronic acid for transmetalation. K₃PO₄ is often effective for challenging substrates.[9]
Solvent Dioxane/H₂O, Toluene/H₂O, DMEThe aqueous phase is crucial for the catalytic cycle, aiding in the dissolution of the base.
Temperature 80 - 110 °CProvides thermal energy to overcome the activation barriers of oxidative addition and reductive elimination.
Protocol 1.2: Sonogashira Coupling for Alkynyl Group Installation

The Sonogashira reaction introduces a linear alkyne linker, a valuable motif for accessing distal pockets or for subsequent modification via click chemistry.[11][12]

Causality & Experimental Insight: This reaction relies on a dual catalytic system of palladium and copper(I).[13] The copper co-catalyst is essential for forming the copper acetylide intermediate, which then undergoes transmetalation to the palladium center. The reaction is typically run under anhydrous conditions with an amine base that also serves as a solvent.

Detailed Protocol:

  • Reaction Setup: To a dry Schlenk flask under an argon atmosphere, add this compound (1.0 equiv), Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.03 equiv), and copper(I) iodide (CuI) (0.06 equiv).

  • Solvent and Reagent Addition: Add anhydrous solvent (e.g., THF or DMF) followed by a degassed amine base such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) (3.0 equiv).

  • Substrate Addition: Add the terminal alkyne (1.2 equiv) dropwise.

  • Reaction Execution: Stir the mixture at room temperature or with gentle heating (40-60 °C) for 2-8 hours. Monitor progress by TLC or LC-MS.

  • Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to yield the 3-alkynyl-5-chloro-1H-pyrazolo[3,4-C]pyridine intermediate.

G cluster_c3 Step 1: C3-Position Functionalization Scaffold 5-Chloro-3-iodo-1H- pyrazolo[3,4-C]pyridine Suzuki Suzuki Coupling (Ar-B(OH)2, Pd catalyst) Scaffold->Suzuki Sonogashira Sonogashira Coupling (R-C≡CH, Pd/Cu catalyst) Scaffold->Sonogashira Intermediate_Aryl 3-Aryl-5-chloro-... Intermediate Suzuki->Intermediate_Aryl Intermediate_Alkynyl 3-Alkynyl-5-chloro-... Intermediate Sonogashira->Intermediate_Alkynyl

Caption: Workflow for diversifying the C3 position.

Part 2: Functionalization at the C5-Position

With the C3 position elaborated, the focus shifts to the C5-chloro group. This position is often used to install a key amine moiety that directly engages with the highly conserved amino acid residues of the kinase hinge region, a critical interaction for potent inhibition.

Protocol 2.1: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is the premier method for forming C(aryl)-N bonds and has revolutionized medicinal chemistry.[14][15] It allows for the coupling of the C5-chloro intermediate with a wide variety of primary and secondary amines.[16][17]

Causality & Experimental Insight: This reaction requires a palladium catalyst with a sterically hindered, electron-rich phosphine ligand (e.g., XPhos, SPhos, BrettPhos) and a strong, non-nucleophilic base.[15] The conditions are typically more forcing than those for Suzuki or Sonogashira couplings on an aryl iodide, providing orthogonality with the first synthetic step. The choice of base (e.g., NaOt-Bu, K₃PO₄) can be critical and depends on the functional group tolerance of the substrates.[17]

Detailed Protocol:

  • Reaction Setup: In a glovebox or under a strict argon atmosphere, add the 3-substituted-5-chloro-1H-pyrazolo[3,4-C]pyridine intermediate (1.0 equiv), the desired primary or secondary amine (1.2-1.5 equiv), and a strong base such as sodium tert-butoxide (NaOt-Bu) (1.5 equiv).

  • Catalyst Addition: Add the palladium pre-catalyst (e.g., XPhos Pd G3) (0.02 equiv).

  • Solvent Addition: Add anhydrous, degassed solvent such as toluene or 1,4-dioxane.

  • Reaction Execution: Seal the vessel and heat the mixture to 100-120 °C for 6-24 hours. Monitor progress by LC-MS.

  • Work-up: Cool the reaction to room temperature. Carefully quench with saturated aqueous ammonium chloride (NH₄Cl). Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purification: Purify the final compound by flash column chromatography or preparative HPLC.

G cluster_workflow Complete Synthetic Workflow Start 5-Chloro-3-iodo-1H- pyrazolo[3,4-C]pyridine Step1 Step 1: C3 Functionalization (Suzuki or Sonogashira) Start->Step1 Intermediate 5-Chloro-3-R¹- Intermediate Step1->Intermediate Step2 Step 2: C5 Functionalization (Buchwald-Hartwig Amination) Intermediate->Step2 Final Final Kinase Inhibitor 3-R¹-5-NR²R³-Scaffold Step2->Final

Caption: Sequential synthesis of kinase inhibitors.

Part 3: Biological Evaluation

Following synthesis and purification, the critical next step is to assess the biological activity of the new compounds. The primary screen is typically an in vitro kinase assay to determine the compound's potency against the target kinase.

Protocol 3.1: Universal In Vitro Kinase Assay (Fluorescence-Based)

This protocol describes a common, adaptable fluorescence-based method for measuring kinase activity and inhibition, suitable for high-throughput screening.[1]

Assay Principle: The assay measures the phosphorylation of a specific peptide substrate by the target kinase. The detection system, often using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), generates a signal proportional to the amount of phosphorylated product. An inhibitor will decrease the rate of phosphorylation, leading to a reduced signal.

Detailed Protocol:

  • Reagent Preparation: Prepare all reagents in a suitable kinase assay buffer (e.g., Tris-HCl, MgCl₂, DTT).

    • Kinase: Dilute the target kinase enzyme to a working concentration (e.g., 2x final concentration).

    • Substrate/ATP Mix: Prepare a mix containing the biotinylated peptide substrate and ATP (at or near its Kₘ value) at 2x final concentration.

    • Test Compound: Prepare serial dilutions of the synthesized inhibitors in DMSO, then dilute further in assay buffer.

  • Assay Procedure (384-well plate format):

    • Add 5 µL of the test compound dilution to the assay wells.

    • Add 5 µL of the 2x kinase solution to all wells. Incubate for 15 minutes at room temperature to allow the compound to bind to the kinase.

    • Initiate the kinase reaction by adding 10 µL of the 2x Substrate/ATP mix.

    • Incubate the plate at room temperature for 60-120 minutes.

  • Detection:

    • Stop the reaction by adding a stop/detection buffer containing EDTA and the TR-FRET detection reagents (e.g., a terbium-labeled anti-phospho-antibody and streptavidin-conjugated acceptor).

    • Incubate for 60 minutes at room temperature to allow the detection reagents to bind.

  • Data Acquisition: Read the plate on a TR-FRET compatible plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to positive (no inhibitor) and negative (no kinase) controls. Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

G Kinase Kinase ATP ATP Substrate Substrate ADP ADP Inhibitor Synthesized Inhibitor Inhibitor->Kinase Binds to Active Site pSubstrate Phospho-Substrate ATP->pSubstrate Phosphorylates Substrate->pSubstrate Detection Fluorescence Detection pSubstrate->Detection Signal Signal ∝ Activity Detection->Signal

References

Application Notes and Protocols for the Preparation and Antiviral Screening of Pyrazolo[3,4-c]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Abstract

The pyrazolo[3,4-c]pyridine scaffold represents a class of nitrogen-containing heterocycles of significant interest in medicinal chemistry. Its structural resemblance to endogenous purines allows it to function as a bioisostere, interacting with a wide array of biological targets, including viral enzymes and host-cell kinases. This application note provides a comprehensive guide for researchers, covering the strategic synthesis, functionalization, and characterization of novel pyrazolo[3,4-c]pyridine derivatives. Furthermore, it outlines a systematic workflow for the subsequent evaluation of these compounds for potential antiviral activity, from initial cytotoxicity assessments to specific antiviral assays. The protocols described herein are designed to be robust and self-validating, providing the necessary detail to empower drug discovery professionals to explore this promising chemical space.

Rationale and Design Strategy: The Pyrazolo[3,4-c]pyridine Scaffold

The foundation of a successful drug discovery campaign lies in the selection of a privileged scaffold. The pyrazolo[3,4-c]pyridine core is particularly attractive for several reasons:

  • Purine Bioisosterism: Its fusion of pyrazole and pyridine rings mimics the structure of purines, the building blocks of DNA and RNA. This allows these compounds to act as competitive inhibitors for viral polymerases or other enzymes that process purine-based substrates.

  • Structural Rigidity and 3D Trajectory: The bicyclic system provides a rigid framework, which can reduce the entropic penalty upon binding to a target protein. This rigidity also presents well-defined vectors for chemical elaboration.

  • Suitability for Fragment-Based Drug Discovery (FBDD): The core scaffold is an ideal starting point for FBDD.[1] By systematically adding functional groups at different positions, one can "grow" the fragment into a potent lead compound that complements the target's binding pocket.

  • Tunable Physicochemical Properties: The nitrogen atoms in the rings act as hydrogen bond acceptors, while the N-H group on the pyrazole can be a hydrogen bond donor. These properties, crucial for target engagement, can be modulated through chemical derivatization.

Our strategy focuses on first building a versatile, halogenated pyrazolo[3,4-c]pyridine intermediate. The halogen atom (typically bromine or chlorine) serves as a synthetic handle for introducing diversity through modern cross-coupling reactions, enabling a "vectorial functionalization" approach to efficiently generate a library of derivatives.[1][2]

Synthetic Pathway Overview

The most efficient route to the core 5-halo-1H-pyrazolo[3,4-c]pyridine scaffold adapts the classical Huisgen indazole synthesis.[2] The process begins with a commercially available substituted aminopyridine, which undergoes diazotization followed by an intramolecular cyclization. The resulting intermediate is then deacetylated to yield the desired core structure. This core can then be selectively functionalized at multiple positions.

Synthetic_Workflow Start Substituted 2-Aminopyridine Intermediate1 1-(5-Halo-pyrazolo[3,4-c]pyridin-1-yl)ethan-1-one Start->Intermediate1 1. NaNO₂, Ac₂O, DCE (Cyclization) Core 5-Halo-1H-pyrazolo[3,4-c]pyridine (Key Intermediate) Intermediate1->Core 2. NaOMe, MeOH (Deacetylation) N1_Func N-1/N-2 Alkylation or Protection Core->N1_Func Vector 1 C3_Func C-3 Borylation & Suzuki Coupling Core->C3_Func Vector 2 C5_Func C-5 Buchwald-Hartwig Amination Core->C5_Func Vector 3 C7_Func C-7 Metalation & Negishi Coupling Core->C7_Func Vector 4 Library Diverse Compound Library N1_Func->Library C3_Func->Library C5_Func->Library C7_Func->Library

Caption: General synthetic workflow for pyrazolo[3,4-c]pyridine derivatives.

Protocol 1: Synthesis of 5-Bromo-1H-pyrazolo[3,4-c]pyridine (Core Intermediate)

This protocol details the synthesis of a key halogenated intermediate, which serves as the foundation for subsequent derivatization. The choice of dichloroethane (DCE) as a co-solvent is critical for enhancing scalability and simplifying the isolation of the acetylated intermediate.[2]

Materials:

  • 2-Amino-5-bromopyridine

  • Acetic anhydride (Ac₂O)

  • Sodium nitrite (NaNO₂)

  • 1,2-Dichloroethane (DCE)

  • Sodium methoxide (NaOMe) solution (e.g., 25 wt. % in Methanol)

  • Methanol (MeOH)

  • Standard glassware for organic synthesis, magnetic stirrer, heating mantle, and rotary evaporator.

Step-by-Step Methodology:

  • Reaction Setup: In a three-neck round-bottom flask equipped with a condenser and a magnetic stir bar, suspend 2-amino-5-bromopyridine (1.0 eq) in DCE (approx. 0.2 M).

  • Acetylation: Add acetic anhydride (3.0 eq) to the suspension. The mixture will exotherm slightly.

  • Diazotization and Cyclization: Over a period of 30 minutes, add sodium nitrite (3.0 eq) portion-wise to the stirring mixture. Causality Note: This slow addition is crucial to control the exothermic reaction and the release of nitrogen gas. The acetic anhydride acts as both a solvent and a reagent, facilitating the in-situ formation of the diazotizing agent.

  • Heating: After the addition is complete, heat the reaction mixture to 90 °C and maintain for 18-20 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Intermediate Isolation: Cool the reaction to room temperature. Carefully quench the reaction with saturated sodium bicarbonate solution. Extract the product with dichloromethane or ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude acetylated intermediate, 1-(5-bromo-pyrazolo[3,4-c]pyridin-1-yl)ethan-1-one, is often of sufficient purity for the next step.[2]

  • Deacetylation: Dissolve the crude intermediate in methanol. Add sodium methoxide solution (1.5 eq) and stir at room temperature for 1 hour. Causality Note: NaOMe is a strong base that efficiently cleaves the acetyl protecting group, yielding the free N-H of the pyrazole ring.

  • Final Product Isolation: Concentrate the reaction mixture under reduced pressure. Add water to the residue, and the product will precipitate. Filter the solid, wash with cold water, and dry under vacuum to yield 5-bromo-1H-pyrazolo[3,4-c]pyridine.

  • Purification: If necessary, the product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Protocol 2: Vectorial Functionalization via Suzuki-Miyaura Cross-Coupling at C-3

This protocol demonstrates how to introduce diversity at the C-3 position, a key vector for exploring interactions within a protein binding site.[1][2] It involves a tandem C-H borylation followed by a Suzuki-Miyaura cross-coupling.

Materials:

  • N-protected 5-bromo-1H-pyrazolo[3,4-c]pyridine (e.g., SEM-protected)

  • Bis(pinacolato)diboron (B₂pin₂)

  • [Ir(COD)OMe]₂ (Iridium catalyst)

  • 4,4′-Di-tert-butyl-2,2′-bipyridine (dtbpy) (Ligand)

  • Aryl or heteroaryl bromide/iodide

  • Pd(dppf)Cl₂ (Palladium catalyst)

  • Potassium carbonate (K₂CO₃)

  • Dioxane and Water (degassed)

Step-by-Step Methodology:

  • N-Protection (Prerequisite): Before C-H functionalization, the pyrazole nitrogen must be protected (e.g., with a SEM or Boc group) to prevent side reactions. This is a standard procedure.

  • C-H Borylation: In a microwave vial, combine the N-protected pyrazolopyridine (1.0 eq), B₂pin₂ (1.5 eq), [Ir(COD)OMe]₂ (3 mol%), and dtbpy (6 mol%) in a suitable solvent like MTBE. Seal the vial and heat in a microwave reactor at 100 °C for 1-2 hours. Causality Note: The iridium catalyst selectively activates the C-H bond at the C-3 position, which is the most acidic proton on the pyrazole ring, allowing for regioselective borylation.

  • Suzuki-Miyaura Coupling (One-Pot): To the crude borylation mixture, add the desired aryl/heteroaryl halide (1.2 eq), Pd(dppf)Cl₂ (5 mol%), and K₂CO₃ (3.0 eq). Add a degassed mixture of dioxane and water (e.g., 4:1).

  • Heating: Heat the reaction mixture at 80-100 °C until the starting boronic ester is consumed (monitor by TLC or LC-MS).

  • Workup and Purification: Cool the reaction, dilute with water, and extract with ethyl acetate. The combined organic layers are washed, dried, and concentrated. The crude product is purified by flash column chromatography on silica gel.

  • Deprotection: The N-protecting group is removed under appropriate conditions (e.g., TBAF for SEM group) to yield the final C-3 functionalized derivative.

Characterization of Synthesized Compounds

Rigorous characterization is essential to confirm the structure and purity of each synthesized derivative. This forms the self-validating core of the protocol.

Technique Expected Result / Observation Rationale & Interpretation
¹H NMR Appearance of characteristic signals in the aromatic region (δ 7.0-8.6 ppm). A singlet for the C3-H proton is typically observed around δ 8.0 ppm.[3] Exchangeable N1-H proton signal may be broad.Confirms the core proton environment and successful functionalization (appearance of new signals corresponding to the added group).
¹³C NMR Signals corresponding to the fused ring carbons. A quaternary carbon signal around δ 72 ppm can confirm bisphosphonate attachment if synthesized.[3]Provides a map of the carbon skeleton, confirming the successful formation of the bicyclic system and the presence of all expected carbons.
HRMS (High-Resolution Mass Spectrometry) Molecular ion peak ([M+H]⁺) corresponding to the calculated exact mass of the target compound (within ±5 ppm).Unambiguously confirms the elemental composition and molecular weight of the synthesized compound.[4]
FTIR N-H stretching vibration typically observed around 3100-3300 cm⁻¹. C=N and C=C stretching in the 1400-1600 cm⁻¹ region.[5]Confirms the presence of key functional groups within the molecule.
Elemental Analysis Experimental percentages of C, H, and N are within ±0.4% of the calculated theoretical values.[4]Provides definitive proof of the purity and empirical formula of the compound.

Antiviral Screening Workflow

A hierarchical screening cascade is the most resource-efficient method to identify promising antiviral candidates. The primary goal is to find compounds that inhibit viral replication at non-toxic concentrations.

Screening_Workflow Start Synthesized Pyrazolo[3,4-c]pyridine Library Cytotoxicity Primary Cytotoxicity Assay (e.g., MTS/MTT on Host Cells) Start->Cytotoxicity Triage1 Triage: Compound Toxic? Cytotoxicity->Triage1 Discard1 Discard or Deprioritize Triage1->Discard1 Yes Antiviral Primary Antiviral Screen (Single High Concentration) Triage1->Antiviral No Triage2 Triage: Viral Inhibition > 50%? Antiviral->Triage2 Discard2 Inactive: Discard Triage2->Discard2 No DoseResponse Dose-Response Confirmation Calculate EC₅₀ and CC₅₀ Triage2->DoseResponse Yes Calc_SI Calculate Selectivity Index (SI) SI = CC₅₀ / EC₅₀ DoseResponse->Calc_SI Triage3 Triage: SI > 10? Calc_SI->Triage3 Discard3 Poor Selectivity: Discard Triage3->Discard3 No MOA Mechanism of Action (MOA) Studies (e.g., Time-of-Addition, Enzyme Assays) Triage3->MOA Yes Lead Lead Candidate MOA->Lead

Caption: Hierarchical workflow for antiviral screening of new compounds.

Protocol 3: General Antiviral and Cytotoxicity Assay

This protocol describes a general method using a reporter virus (e.g., a luciferase-expressing virus) and a standard cell viability assay.

Materials:

  • Host cell line permissive to the virus of interest (e.g., Huh-7, A549, Vero E6).

  • Reporter virus stock of known titer.

  • Complete cell culture medium.

  • Synthesized compounds dissolved in DMSO (10 mM stock).

  • Positive control antiviral drug.

  • MTS or similar cell viability reagent.

  • Luciferase assay reagent.

  • 96-well cell culture plates (clear for viability, white-walled for luminescence).

Step-by-Step Methodology:

Part A: Cytotoxicity Assay (CC₅₀ Determination)

  • Cell Seeding: Seed host cells in a 96-well clear plate at a density that will ensure they are in the logarithmic growth phase (e.g., 80-90% confluent) after 24 hours.

  • Compound Treatment: Prepare serial dilutions of the synthesized compounds in culture medium. Remove the old medium from the cells and add the compound-containing medium. Include "cells only" (no compound) and "DMSO vehicle" controls.

  • Incubation: Incubate the plate for a period that matches the duration of the antiviral assay (e.g., 48 or 72 hours) at 37 °C, 5% CO₂.

  • Viability Measurement: Add the MTS reagent to each well according to the manufacturer's instructions. Incubate for 1-4 hours. Read the absorbance at the appropriate wavelength (e.g., 490 nm).

  • Data Analysis: Normalize the results to the vehicle control (100% viability). Plot the percentage of cell viability against the compound concentration (log scale) and use a non-linear regression model to calculate the 50% cytotoxic concentration (CC₅₀).

Part B: Antiviral Assay (EC₅₀ Determination)

  • Cell Seeding: Seed host cells in a 96-well white-walled plate as described above.

  • Infection and Treatment: On the following day, add serial dilutions of the compounds to the cells. Immediately after, infect the cells with the reporter virus at a low multiplicity of infection (MOI, e.g., 0.01). Include "virus only" (no compound) and "cells only" (no virus) controls.

  • Incubation: Incubate the plate for 48-72 hours to allow for multiple rounds of viral replication.

  • Luminescence Measurement: Lyse the cells and measure the luciferase activity using a luminometer according to the reporter assay system's protocol.

  • Data Analysis: Normalize the results to the "virus only" control (100% infection). Plot the percentage of viral inhibition against the compound concentration (log scale) and use a non-linear regression model to calculate the 50% effective concentration (EC₅₀).

  • Selectivity Index (SI): Calculate the SI for each active compound by dividing the CC₅₀ by the EC₅₀. A higher SI value (typically >10) indicates a more promising therapeutic window.

Conclusion

The pyrazolo[3,4-c]pyridine scaffold is a versatile and promising starting point for the development of novel antiviral agents. By employing robust synthetic strategies centered around a key halogenated intermediate, diverse libraries of compounds can be efficiently generated. A systematic screening cascade, beginning with cytotoxicity evaluation and progressing to specific antiviral assays, allows for the reliable identification of lead candidates with favorable selectivity indices. The detailed protocols and workflows provided in this application note offer a comprehensive framework for researchers to successfully navigate the synthesis and preliminary biological evaluation of this important class of heterocyclic compounds.

References

Application Notes & Protocols: Leveraging 5-Chloro-3-iodo-1H-pyrazolo[3,4-c]pyridine in Anticancer Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Pyrazolo[3,4-c]pyridine Scaffold

In the landscape of modern oncology, the quest for selective and potent kinase inhibitors remains a paramount objective. Kinases, as central regulators of cellular signaling, are frequently dysregulated in cancer, making them high-value therapeutic targets.[1] The 1H-pyrazolo[3,4-c]pyridine core has emerged as a "privileged scaffold" in this arena. Its structural architecture bears a close resemblance to the natural purine bases of ATP, allowing derivatives to act as competitive inhibitors in the ATP-binding pocket of a wide array of kinases.[2][3] This bioisosteric relationship provides a foundational advantage for designing targeted anticancer agents.

This guide focuses on a particularly versatile starting block for drug discovery: 5-Chloro-3-iodo-1H-pyrazolo[3,4-c]pyridine . The strategic placement of two distinct halogen atoms—an iodine at the C-3 position and a chlorine at the C-5 position—provides medicinal chemists with orthogonal chemical handles for sequential, site-selective modifications. This "vectorial functionalization" allows for the systematic and controlled elaboration of the core scaffold, enabling a rational exploration of the chemical space around a target kinase to achieve optimal potency and selectivity.[4]

These notes will provide a detailed framework for utilizing this compound, from initial synthetic modifications to downstream biological evaluation, empowering researchers to harness its full potential in a fragment-based or lead optimization drug discovery campaign.

Part 1: Chemical Elaboration Strategy - A Multi-Vector Approach

The primary utility of this compound lies in the differential reactivity of its C-I and C-Cl bonds in palladium-catalyzed cross-coupling reactions. The carbon-iodine bond is significantly more reactive, readily undergoing oxidative addition to a palladium(0) catalyst under milder conditions than the more robust carbon-chlorine bond.[5] This reactivity differential is the cornerstone of a selective, stepwise elaboration strategy.

The overall workflow for diversifying this scaffold can be visualized as follows:

G A Start: 5-Chloro-3-iodo- 1H-pyrazolo[3,4-c]pyridine B Step 1: N-Protection (e.g., SEM-Cl, MsCl) Selectivity for N1 vs. N2 A->B Control Regiochemistry C Step 2: C-3 Functionalization (Suzuki, Sonogashira, etc.) Targets the reactive C-I bond B->C Introduce R1 Group D Step 3: C-5 Functionalization (Buchwald-Hartwig, Suzuki, etc.) Targets the less reactive C-Cl bond C->D Introduce R2 Group E Step 4: C-7 Functionalization (Directed Metalation) D->E Introduce R3 Group (Optional) F Step 5: N-Deprotection & Final Analog D->F If C-7 is not modified E->F G cluster_0 Compound Synthesis cluster_1 Biological Evaluation A 5-Chloro-3-iodo-1H- pyrazolo[3,4-c]pyridine B Vectorial Functionalization (Suzuki, Buchwald-Hartwig, etc.) A->B C Diverse Compound Library B->C D Primary Screen: Biochemical Kinase Assay (Determine IC50) C->D E Secondary Screen: Cell-Based Proliferation Assay (e.g., MTT/MTS Assay) D->E Potent compounds advance F Selectivity Profiling (Panel of >100 Kinases) E->F Active compounds advance G Mechanism of Action Studies (Western Blot for Pathway Modulation) F->G Selective compounds advance H Lead Candidate G->H

References

Application Notes & Protocols: Palladium-Catalyzed Reactions of 5-Chloro-3-iodo-1H-pyrazolo[3,4-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

An authoritative guide to the strategic functionalization of a key heterocyclic scaffold.

For researchers, scientists, and drug development professionals, the 1H-pyrazolo[3,4-c]pyridine core is a privileged scaffold, forming the basis of numerous compounds explored for therapeutic applications. Its value is significantly enhanced when functionalized with orthogonal reactive handles. The 5-Chloro-3-iodo-1H-pyrazolo[3,4-c]pyridine isomer is a particularly powerful building block, offering two distinct sites for palladium-catalyzed cross-coupling reactions. The significant difference in reactivity between the carbon-iodine (C-I) and carbon-chlorine (C-Cl) bonds allows for a predictable, sequential, and highly controlled strategy for molecular elaboration.

This guide provides an in-depth analysis and field-proven protocols for leveraging this reactivity difference, focusing on cornerstone palladium-catalyzed reactions. We will explore the causality behind experimental design, from catalyst and ligand selection to reaction conditions, enabling the rational synthesis of complex, drug-like molecules.

Part 1: The Principle of Chemoselective Functionalization

The synthetic utility of this compound is rooted in the differential reactivity of its two halogen substituents in palladium-catalyzed cross-coupling reactions. The C(sp²)-I bond is significantly weaker and more readily undergoes oxidative addition to a Palladium(0) center than the more robust C(sp²)-Cl bond.[1] This reactivity hierarchy (I > Br > Cl) is the foundation of a vectorial functionalization strategy, allowing for selective modification at the C-3 position while leaving the C-5 chloro group intact for subsequent transformations.

This selective approach is critical in fragment-based drug discovery (FBDD) and lead optimization, where precise, iterative modifications are required to build structure-activity relationships (SAR).[2][3]

Suzuki_Cycle center Pd(0)L₂ A Ar-Pd(II)-I(L₂) center->A  Ar-I ox_add Oxidative Addition reductive_elim Reductive Elimination transmetal Transmetalation B Ar-Pd(II)-Ar'(L₂) A->B  [Ar'B(OH)₃]⁻ B->center  Ar-Ar' C Ar-Ar' p_re D Ar-I p_ox E Ar'-B(OH)₂ p_boronic F [Ar'-B(OH)₃]⁻ G Base (OH⁻) p_trans Workflow sub Start: 5-Chloro-3-iodo-1H- pyrazolo[3,4-c]pyridine step1 Step 1: C-3 Coupling (Suzuki or Sonogashira) Pd(PPh₃)₄, Na₂CO₃, 80°C sub->step1 int Intermediate: 5-Chloro-3-(aryl/alkynyl)-1H- pyrazolo[3,4-c]pyridine step1->int step2 Step 2: C-5 Amination (Buchwald-Hartwig) Pd₂(dba)₃/XPhos, NaOtBu, 110°C int->step2 prod Final Product: 3-(Aryl/alkynyl)-5-(amino)-1H- pyrazolo[3,4-c]pyridine step2->prod

References

Application Notes and Protocols for the Library Synthesis of Substituted Pyrazolo[3,4-c]pyridines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazolo[3,4-c]pyridine Scaffold in Modern Drug Discovery

The pyrazolo[3,4-c]pyridine core is a privileged heterocyclic scaffold in medicinal chemistry and drug development. Its structural resemblance to the endogenous purine nucleus allows it to interact with a wide array of biological targets, particularly kinases, making it a cornerstone for the design of novel therapeutics.[1] The development of robust and versatile synthetic strategies for the creation of diverse libraries of substituted pyrazolo[3,4-c]pyridines is therefore of paramount importance for hit-to-lead optimization and the exploration of new chemical space.

This comprehensive guide provides detailed application notes and protocols for the library synthesis of substituted pyrazolo[3,4-c]pyridines. It is designed for researchers, scientists, and drug development professionals, offering not only step-by-step methodologies but also the underlying scientific rationale for key experimental choices.

Strategic Approaches to the Pyrazolo[3,4-c]pyridine Core

The construction of a diverse library of substituted pyrazolo[3,4-c]pyridines hinges on a flexible synthetic strategy that allows for the late-stage introduction of various functional groups. A highly effective approach commences with the synthesis of a versatile, functionalized core, such as a 5-halo-1H-pyrazolo[3,4-c]pyridine, which can then be elaborated through a series of vectorial functionalization reactions.

Core Synthesis: The Huisgen Indazole Synthesis Adaptation

A robust and scalable route to the 5-halo-1H-pyrazolo[3,4-c]pyridine core is adapted from the classical Huisgen indazole synthesis.[1] This method involves the reaction of a suitably substituted 2-aminopyridine with a diazotizing agent, followed by cyclization. The use of a 2-amino-6-halopyridine as the starting material directly installs a halogen at the 5-position of the pyrazolo[3,4-c]pyridine scaffold, a key handle for subsequent cross-coupling reactions.

Protocol 1: Synthesis of 5-Chloro-1H-pyrazolo[3,4-c]pyridine

This protocol details the synthesis of the 5-chloro-1H-pyrazolo[3,4-c]pyridine core, a key intermediate for library synthesis.

Materials:

  • 2-Amino-6-chloropyridine

  • Sodium nitrite (NaNO₂)

  • Acetic anhydride (Ac₂O)

  • 1,2-Dichloroethane (DCE)

  • Methanol (MeOH)

  • Sodium methoxide (NaOMe)

  • Ethyl acetate (EtOAc)

  • Brine

  • Magnesium sulfate (MgSO₄)

  • Celite®

Procedure:

  • Diazotization and Acetylation: In a round-bottom flask, suspend 2-amino-6-chloropyridine in 1,2-dichloroethane (DCE). Cool the mixture in an ice bath and add acetic anhydride (Ac₂O). Slowly add sodium nitrite (NaNO₂) portion-wise, maintaining the temperature below 10 °C. After the addition is complete, allow the reaction to warm to room temperature and then heat to 90 °C for 20 hours.

  • Work-up and Isolation of Intermediate: Cool the reaction mixture to room temperature, dilute with ethyl acetate (EtOAc), and filter through a pad of Celite®. Wash the filter cake with additional EtOAc. Concentrate the filtrate under reduced pressure to obtain the crude 1-(5-chloro-pyrazolo[3,4-c]pyridin-1-yl)ethan-1-one intermediate, which can often be used in the next step without further purification.

  • Deacetylation: Dissolve the crude intermediate in methanol (MeOH). Add a solution of sodium methoxide (NaOMe) in MeOH and stir at room temperature for 1 hour.

  • Final Work-up and Purification: Neutralize the reaction mixture with an appropriate acid (e.g., dilute HCl) and concentrate under reduced pressure. Partition the residue between EtOAc and water. Separate the organic layer, wash with brine, dry over magnesium sulfate (MgSO₄), filter, and concentrate to afford the 5-chloro-1H-pyrazolo[3,4-c]pyridine product. The product can be further purified by silica gel flash column chromatography if necessary.

Expected Outcome: This procedure typically affords the 5-chloro-1H-pyrazolo[3,4-c]pyridine as a white solid in excellent overall yield.[1]

Vectorial Functionalization for Library Development

The true power of this synthetic strategy lies in the selective functionalization of the 5-halo-1H-pyrazolo[3,4-c]pyridine core at multiple positions. This "vectorial" approach allows for the systematic exploration of the chemical space around the scaffold, which is crucial for structure-activity relationship (SAR) studies.

G cluster_core Core Scaffold cluster_vectors Functionalization Vectors Core 5-Halo-1H-pyrazolo[3,4-c]pyridine N1 N-1 Functionalization (Alkylation, Arylation) Core->N1 Protection/ Alkylation N2 N-2 Functionalization (Alkylation, Arylation) Core->N2 Selective Alkylation C3 C-3 Functionalization (Borylation/Suzuki Coupling) Core->C3 C-H Activation C5 C-5 Functionalization (Buchwald-Hartwig Amination) Core->C5 Pd-Catalyzed Cross-Coupling C7 C-7 Functionalization (Metalation/Negishi Coupling) Core->C7 Directed Metalation

N-1 and N-2 Functionalization: Selective Alkylation and Arylation

The two nitrogen atoms of the pyrazole ring offer opportunities for introducing substituents that can modulate the physicochemical properties and biological activity of the final compounds. Selective functionalization of either N-1 or N-2 can be achieved by careful selection of protecting groups and reaction conditions.

Causality Behind Experimental Choices: The regioselectivity of N-alkylation is often influenced by both steric and electronic factors. The use of different bases and solvents can alter the site of deprotonation and subsequent alkylation. For instance, in some azole systems, using sodium hydride in a non-polar solvent like THF can favor alkylation at one nitrogen, while switching to a polar aprotic solvent like DMSO can reverse this selectivity.

Protocol 2: Selective N-Alkylation of 5-Halo-1H-pyrazolo[3,4-c]pyridine

This protocol provides a general procedure for the N-alkylation of the pyrazolo[3,4-c]pyridine core. The ratio of N-1 to N-2 alkylated products may vary depending on the substrate and alkylating agent.

Materials:

  • 5-Halo-1H-pyrazolo[3,4-c]pyridine

  • Alkyl halide (e.g., iodomethane, benzyl bromide)

  • Base (e.g., sodium hydride (NaH), potassium carbonate (K₂CO₃))

  • Solvent (e.g., tetrahydrofuran (THF), dimethylformamide (DMF))

  • Ethyl acetate (EtOAc)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine

  • Magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a solution of 5-halo-1H-pyrazolo[3,4-c]pyridine in the chosen solvent, add the base at 0 °C.

  • Addition of Alkylating Agent: Stir the mixture for a short period, then add the alkyl halide dropwise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Work-up and Purification: Quench the reaction with saturated aqueous NH₄Cl. Extract the aqueous layer with EtOAc. Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure. The resulting N-1 and N-2 alkylated isomers can typically be separated by silica gel flash column chromatography.

C-5 Functionalization: Buchwald-Hartwig Amination

The halogen at the C-5 position is a versatile handle for introducing a wide variety of amine substituents via the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction is a cornerstone of modern medicinal chemistry for the formation of C-N bonds.

Mechanism Insight: The Buchwald-Hartwig amination proceeds through a catalytic cycle involving oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation to form a palladium-amido complex, and finally, reductive elimination to yield the desired arylamine and regenerate the Pd(0) catalyst. The choice of ligand is critical for the efficiency of the reaction, with bulky, electron-rich phosphine ligands often promoting the reductive elimination step.

Protocol 3: Buchwald-Hartwig Amination at C-5

This protocol describes a general procedure for the palladium-catalyzed amination of the 5-halo-pyrazolo[3,4-c]pyridine core.

Materials:

  • N-protected 5-halo-pyrazolo[3,4-c]pyridine

  • Amine

  • Palladium catalyst (e.g., Pd₂(dba)₃)

  • Ligand (e.g., XPhos, RuPhos)

  • Base (e.g., sodium tert-butoxide (NaOtBu), cesium carbonate (Cs₂CO₃))

  • Solvent (e.g., toluene, dioxane)

  • Ethyl acetate (EtOAc)

  • Water

  • Brine

  • Magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a reaction vessel, combine the N-protected 5-halo-pyrazolo[3,4-c]pyridine, amine, palladium catalyst, ligand, and base.

  • Solvent Addition and Degassing: Add the solvent and degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for several minutes.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed.

  • Work-up and Purification: Cool the reaction to room temperature, dilute with EtOAc, and wash with water and brine. Dry the organic layer over MgSO₄, filter, and concentrate. Purify the crude product by silica gel flash column chromatography.

C-3 Functionalization: Tandem C-H Borylation and Suzuki-Miyaura Cross-Coupling

Direct functionalization of the C-3 position can be achieved through a tandem C-H borylation/Suzuki-Miyaura cross-coupling sequence. This powerful strategy avoids the need for pre-functionalized substrates and allows for the introduction of a wide range of aryl and heteroaryl groups.

Mechanism Insight: The iridium-catalyzed C-H borylation proceeds via oxidative addition of the C-H bond to the iridium center, followed by reductive elimination to form the boronate ester. The subsequent Suzuki-Miyaura coupling involves a palladium catalyst and follows the classic catalytic cycle of oxidative addition, transmetalation with the boronic acid/ester, and reductive elimination. The acidity of the N-H protons in unprotected azoles can sometimes inhibit the palladium catalyst, necessitating careful choice of reaction conditions or the use of N-protected substrates.[2][3]

Protocol 4: Tandem C-H Borylation/Suzuki-Miyaura Cross-Coupling at C-3

This protocol outlines a one-pot, two-step procedure for the C-3 arylation of an N-protected pyrazolo[3,4-c]pyridine.

Materials:

  • N-protected pyrazolo[3,4-c]pyridine

  • Bis(pinacolato)diboron (B₂pin₂)

  • Iridium catalyst (e.g., [Ir(COD)OMe]₂)

  • Ligand for borylation (e.g., dtbpy)

  • Solvent for borylation (e.g., MTBE)

  • Aryl halide (Ar-X)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂)

  • Base for coupling (e.g., Cs₂CO₃)

  • Solvent for coupling (e.g., DMAc)

  • Ethyl acetate (EtOAc)

  • Water

  • Brine

  • Magnesium sulfate (MgSO₄)

Procedure:

  • C-H Borylation: In a microwave vial, combine the N-protected pyrazolo[3,4-c]pyridine, B₂pin₂, iridium catalyst, and ligand in the borylation solvent. Heat the mixture in a microwave reactor (e.g., at 100 °C).

  • Suzuki-Miyaura Coupling: To the crude borylation reaction mixture, add the aryl halide, palladium catalyst, base, and coupling solvent. Heat the mixture, again often facilitated by microwave irradiation (e.g., at 120 °C).

  • Work-up and Purification: After cooling, dilute the reaction mixture with EtOAc and wash with water and brine. Dry the organic layer over MgSO₄, filter, and concentrate. Purify the residue by silica gel flash column chromatography.

C-7 Functionalization: Selective Metalation and Negishi Cross-Coupling

The C-7 position of the pyrazolo[3,4-c]pyridine core can be selectively functionalized through directed metalation using a strong, non-nucleophilic base, followed by trapping with an electrophile or transmetalation and subsequent cross-coupling.

Causality Behind Experimental Choices: The regioselectivity of metalation on pyridine and related heterocycles is highly dependent on the base used and the presence of directing groups.[4][5][6][7] For the pyrazolo[3,4-c]pyridine system, a mixed magnesium-lithium TMP base (TMPMgCl·LiCl) has been shown to be effective for selective deprotonation at C-7.[1] This is in contrast to organolithium reagents, which can lead to nucleophilic addition.

Protocol 5: Selective Metalation and Negishi Cross-Coupling at C-7

This protocol describes the selective functionalization of the C-7 position via metalation and subsequent Negishi cross-coupling.

Materials:

  • N-protected pyrazolo[3,4-c]pyridine

  • TMPMgCl·LiCl

  • Zinc chloride (ZnCl₂)

  • Aryl iodide (Ar-I)

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Solvent (e.g., THF)

  • Saturated aqueous NH₄Cl

  • Ethyl acetate (EtOAc)

  • Brine

  • Magnesium sulfate (MgSO₄)

Procedure:

  • Metalation: Cool a solution of the N-protected pyrazolo[3,4-c]pyridine in THF to -40 °C. Add the TMPMgCl·LiCl solution dropwise and stir.

  • Transmetalation: Add a solution of ZnCl₂ in THF and allow the mixture to warm to room temperature.

  • Negishi Coupling: Add the aryl iodide and the palladium catalyst. Stir at room temperature until the reaction is complete.

  • Work-up and Purification: Quench the reaction with saturated aqueous NH₄Cl and extract with EtOAc. Wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate. Purify the product by silica gel flash column chromatography.

Data Summary and Library Generation

The following tables summarize the scope of the vectorial functionalization reactions, providing a starting point for library design.

Table 1: N-1 and N-2 Alkylation

EntryStarting MaterialAlkylating AgentBaseSolventProduct(s)Yield (%)
15-chloro-1H-pyrazolo[3,4-c]pyridineIodomethaneNaHTHFN-1 & N-2 MeMixture
25-bromo-1H-pyrazolo[3,4-c]pyridineBenzyl bromideK₂CO₃DMFN-1 & N-2 BnMixture

Table 2: C-5 Buchwald-Hartwig Amination

EntrySubstrateAmineCatalystLigandBaseSolventYield (%)
1N1-SEM-5-bromo-pyrazolo[3,4-c]pyridineMorpholinePd₂(dba)₃XPhosNaOtBuToluene85
2N1-SEM-5-bromo-pyrazolo[3,4-c]pyridineAnilinePd₂(dba)₃RuPhosCs₂CO₃Dioxane78

Table 3: C-3 Suzuki-Miyaura Coupling

EntrySubstrateBoronic Acid/EsterCatalystBaseSolventYield (%)
1N1-SEM-pyrazolo[3,4-c]pyridinePhenylboronic acidPd(dppf)Cl₂Cs₂CO₃DMAc65
2N1-SEM-pyrazolo[3,4-c]pyridine4-Methoxyphenylboronic acidPd(dppf)Cl₂Cs₂CO₃DMAc72

Table 4: C-7 Negishi Coupling

EntrySubstrateAryl IodideCatalystBaseSolventYield (%)
1N1-SEM-pyrazolo[3,4-c]pyridine4-IodoanisolePd(PPh₃)₄TMPMgCl·LiClTHF75
2N1-SEM-pyrazolo[3,4-c]pyridine1-IodonaphthalenePd(PPh₃)₄TMPMgCl·LiClTHF68

Conclusion

The synthetic strategies and protocols outlined in this guide provide a robust framework for the library synthesis of substituted pyrazolo[3,4-c]pyridines. By leveraging a versatile 5-halo-1H-pyrazolo[3,4-c]pyridine core and a suite of modern synthetic methodologies, researchers can efficiently generate diverse libraries of analogues for biological screening. The provided insights into the causality behind experimental choices aim to empower scientists to rationally design and execute their synthetic campaigns, ultimately accelerating the discovery of new therapeutic agents based on this privileged scaffold.

References

Application Note & Protocol: A Scalable Synthesis of 5-Chloro-3-iodo-1H-pyrazolo[3,4-c]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction

The 1H-pyrazolo[3,4-c]pyridine core is a privileged scaffold in medicinal chemistry, bearing a structural resemblance to purine.[1] This similarity allows derivatives to interact with a wide array of purine-binding proteins, leading to applications as anti-inflammatory, anti-viral, and anti-cancer agents.[1] The strategic introduction of halogen atoms, specifically chlorine at the C5 position and iodine at the C3 position, provides crucial handles for further molecular elaboration through cross-coupling reactions. This application note provides a detailed, scalable protocol for the synthesis of the key intermediate, 5-Chloro-3-iodo-1H-pyrazolo[3,4-c]pyridine, and its subsequent derivatization.

Core Synthetic Strategy

The overall synthetic approach is a multi-step process designed for scalability and efficiency. The key stages involve the construction of the pyrazolo[3,4-c]pyridine core, followed by a regioselective iodination.

Part 1: Synthesis of 5-Chloro-1H-pyrazolo[3,4-c]pyridine

The initial phase focuses on the construction of the chlorinated pyrazolo[3,4-c]pyridine scaffold. This is achieved through a classical Huisgen indazole synthesis, which has been optimized for scalability.[1]

Reaction Scheme:

Synthesis_of_5_Chloro_1H_pyrazolo_3_4_c_pyridine 2-Amino-5-chloropyridine 2-Amino-5-chloropyridine Intermediate_A 1-(5-Chloro-pyridin-2-yl)-ethanone 2-Amino-5-chloropyridine->Intermediate_A NaNO2, Ac2O, DCE Intermediate_B 1-(5-Chloro-pyrazolo[3,4-c]pyridin-1-yl)-ethanone Intermediate_A->Intermediate_B Cyclization Final_Product_1 5-Chloro-1H-pyrazolo[3,4-c]pyridine Intermediate_B->Final_Product_1 NaOMe, MeOH

Caption: Synthesis of 5-Chloro-1H-pyrazolo[3,4-c]pyridine.

Protocol 1: Gram-Scale Synthesis of 5-Chloro-1H-pyrazolo[3,4-c]pyridine

This protocol is adapted from established literature procedures.[1]

Materials:

  • 2-Amino-5-chloropyridine

  • Sodium Nitrite (NaNO₂)

  • Acetic Anhydride (Ac₂O)

  • 1,2-Dichloroethane (DCE)

  • Sodium Methoxide (NaOMe)

  • Methanol (MeOH)

  • Ethyl Acetate (EtOAc)

  • Brine

  • Magnesium Sulfate (MgSO₄)

Procedure:

  • Diazotization and Acetylation:

    • To a stirred solution of 2-Amino-5-chloropyridine (10.0 g, 77.8 mmol) in 1,2-dichloroethane (DCE, 100 mL), add acetic anhydride (14.7 mL, 155.6 mmol) at room temperature.

    • Cool the mixture to 0 °C and add sodium nitrite (6.4 g, 93.4 mmol) portion-wise, maintaining the temperature below 5 °C.

    • Allow the reaction to slowly warm to room temperature and then heat at 90 °C for 20 hours. The use of DCE as a co-solvent enhances scalability and allows for the isolation of the intermediate without purification.[1]

  • Work-up and Isolation of Intermediate:

    • Cool the reaction mixture to room temperature and carefully quench with saturated aqueous sodium bicarbonate solution until effervescence ceases.

    • Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield 1-(5-chloro-pyrazolo[3,4-c]pyridin-1-yl)ethan-1-one, which can be used in the next step without further purification.

  • Deacetylation:

    • Dissolve the crude intermediate in methanol (100 mL).

    • Add a solution of sodium methoxide (25 wt% in MeOH, 18.3 mL, 77.8 mmol) dropwise at room temperature.

    • Stir the reaction for 1 hour at room temperature.

  • Final Product Isolation:

    • Neutralize the reaction mixture with acidic resin until a pH of ~7 is achieved.

    • Filter the resin and concentrate the filtrate under reduced pressure.

    • The crude product can be purified by recrystallization from ethyl acetate to afford 5-chloro-1H-pyrazolo[3,4-c]pyridine as a white solid. A yield of approximately 95% can be expected.[1]

Table 1: Reagent Quantities for Scaled-Up Synthesis

ReagentLab Scale (10g)Pilot Scale (100g)
2-Amino-5-chloropyridine10.0 g100.0 g
Acetic Anhydride14.7 mL147 mL
Sodium Nitrite6.4 g64.0 g
1,2-Dichloroethane100 mL1.0 L
Sodium Methoxide (25%)18.3 mL183 mL
Methanol100 mL1.0 L
Part 2: Regioselective Iodination of 5-Chloro-1H-pyrazolo[3,4-c]pyridine

The introduction of iodine at the C3 position is a critical step for enabling subsequent cross-coupling reactions. This protocol utilizes N-iodosuccinimide (NIS) as the iodinating agent.

Reaction Scheme:

Iodination_of_5_Chloro_1H_pyrazolo_3_4_c_pyridine Starting_Material_2 5-Chloro-1H-pyrazolo[3,4-c]pyridine Final_Product_2 This compound Starting_Material_2->Final_Product_2 N-Iodosuccinimide (NIS), DMF

Caption: Regioselective Iodination at the C3 Position.

Protocol 2: Gram-Scale Synthesis of this compound

This protocol is based on a procedure for a similar pyrazolo[3,4-b]pyridine system.[2]

Materials:

  • 5-Chloro-1H-pyrazolo[3,4-c]pyridine

  • N-Iodosuccinimide (NIS)

  • N,N-Dimethylformamide (DMF)

  • Water

  • Sodium Thiosulfate Solution (saturated, aqueous)

  • Ethyl Acetate (EtOAc)

  • Brine

  • Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup:

    • Dissolve 5-chloro-1H-pyrazolo[3,4-c]pyridine (5.0 g, 32.5 mmol) in DMF (50 mL) in a round-bottom flask.

    • Add N-iodosuccinimide (8.0 g, 35.8 mmol) to the solution.

  • Reaction Conditions:

    • Heat the reaction mixture to 60 °C and stir for 12 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification:

    • After cooling to room temperature, pour the reaction mixture into water (200 mL).

    • A precipitate will form. Collect the solid by vacuum filtration.

    • Wash the solid with water and then with a small amount of cold ethyl acetate.

    • To remove any residual iodine, the crude product can be dissolved in ethyl acetate and washed with saturated aqueous sodium thiosulfate solution, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the desired this compound.

Scale-Up Considerations and Safety

Synthesis of 5-Chloro-1H-pyrazolo[3,4-c]pyridine:

  • Exothermicity: The initial diazotization reaction with sodium nitrite is exothermic. Careful, portion-wise addition and efficient cooling are critical, especially on a larger scale.

  • Gas Evolution: The reaction releases nitrogen gas. Ensure adequate ventilation and headspace in the reactor.

  • Solvent Choice: While DCE is effective, its use on a large scale requires appropriate handling and waste disposal procedures due to its toxicity.[3]

Iodination Reaction:

  • Reagent Handling: N-Iodosuccinimide is a potent oxidizing agent and should be handled with care.

  • Temperature Control: While the reaction is heated, monitoring for any potential exotherms is good practice.

  • Waste Management: Aqueous waste containing iodine should be treated with a reducing agent like sodium thiosulfate before disposal.[4]

General Safety Precautions:

  • All procedures should be performed in a well-ventilated fume hood.[4]

  • Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory.

  • For large-scale reactions, a thorough risk assessment should be conducted.

Derivatization via Suzuki-Miyaura Cross-Coupling

The synthesized this compound is a versatile intermediate for introducing molecular diversity at the C3 position via Suzuki-Miyaura cross-coupling.

Reaction Scheme:

Suzuki_Coupling Starting_Material_3 This compound Final_Product_3 3-Aryl-5-chloro-1H-pyrazolo[3,4-c]pyridine Starting_Material_3->Final_Product_3 Pd Catalyst, Base, Solvent Aryl_Boronic_Acid Aryl Boronic Acid Aryl_Boronic_Acid->Final_Product_3

Caption: Suzuki-Miyaura Cross-Coupling Reaction.

Protocol 3: General Procedure for Suzuki-Miyaura Cross-Coupling

This is a general protocol that may require optimization for specific aryl boronic acids.[1][5]

Materials:

  • This compound

  • Aryl boronic acid

  • Palladium catalyst (e.g., Pd(dppf)Cl₂)

  • Base (e.g., Cs₂CO₃)

  • Solvent (e.g., DMAc)

Procedure:

  • Reaction Setup:

    • To a reaction vessel, add this compound (1.0 eq), aryl boronic acid (1.2 eq), and cesium carbonate (2.0 eq).

    • Add the palladium catalyst (e.g., 5 mol%).

    • Degas the mixture by bubbling argon through the solvent (DMAc) for 10-15 minutes.

  • Reaction Conditions:

    • Heat the reaction mixture to 120 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Work-up and Purification:

    • Cool the reaction to room temperature and dilute with ethyl acetate.

    • Filter the mixture through a pad of celite to remove the palladium catalyst.

    • Wash the organic layer with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel.

Conclusion

This application note provides a robust and scalable synthetic route to this compound, a key building block for the development of novel therapeutics. The detailed protocols and scale-up considerations are intended to guide researchers in the efficient and safe production of this valuable intermediate and its derivatives.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling of 5-Chloro-3-iodo-1H-pyrazolo[3,4-C]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Suzuki-Miyaura cross-coupling of 5-Chloro-3-iodo-1H-pyrazolo[3,4-C]pyridine. This guide is designed for researchers, chemists, and drug development professionals aiming to improve reaction yields and troubleshoot common issues encountered with this specific, challenging substrate. Our focus is on providing practical, scientifically-grounded advice to empower you to overcome synthetic hurdles.

Introduction: Understanding the Substrate

The molecule this compound presents a unique and valuable opportunity for selective functionalization. The key to success lies in exploiting the differential reactivity of the C-I and C-Cl bonds. In palladium-catalyzed cross-coupling reactions, the C-I bond is significantly more susceptible to oxidative addition than the C-Cl bond. This inherent difference allows for chemoselective coupling at the 3-position, leaving the 5-chloro substituent available for subsequent transformations.

However, the pyrazolo[3,4-C]pyridine core, being an electron-deficient N-heterocycle, introduces specific challenges. These include the potential for catalyst poisoning by the nitrogen lone pairs and an increased propensity for side reactions like dehalogenation.[1][2][3] This guide will address these issues head-on, providing clear, actionable solutions.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

Q1: My reaction yield is low, or the reaction is not going to completion. What are the primary factors to investigate?

Low conversion is a common issue. A systematic approach to troubleshooting is essential. The problem often lies in one of three areas: the catalyst system, the reaction conditions, or the reagents themselves.

Troubleshooting Workflow for Low Yield

G Start Low Yield/ Incomplete Reaction Catalyst Catalyst System Issue? Start->Catalyst Conditions Suboptimal Conditions? Catalyst->Conditions No Poisoning Catalyst Poisoning (N-coordination) Catalyst->Poisoning Yes Deactivation Pd(0) Deactivation/ Precatalyst Inefficiency Catalyst->Deactivation Yes Ligand Ligand Choice Catalyst->Ligand Yes Reagents Reagent Quality Issue? Conditions->Reagents No Base Base Selection Conditions->Base Yes Solvent Solvent/Water Content Conditions->Solvent Yes Temp Temperature Conditions->Temp Yes Purity Starting Material Purity Reagents->Purity Yes Boronic Boronic Acid Quality Reagents->Boronic Yes Sol_Poisoning Use bulky, electron-rich ligands (e.g., SPhos, XPhos). Consider precatalysts. Poisoning->Sol_Poisoning Sol_Deactivation Use modern precatalysts (e.g., G3-XPhos). Ensure proper degassing. Deactivation->Sol_Deactivation Sol_Ligand Screen ligands. Start with Buchwald-type biaryl phosphine ligands. Ligand->Sol_Ligand Sol_Base Try weaker, non-nucleophilic bases (K₃PO₄, Cs₂CO₃). Ensure adequate solubility. Base->Sol_Base Sol_Solvent Use aprotic polar solvents (Dioxane, THF, Toluene). Optimize water ratio. Solvent->Sol_Solvent Sol_Temp Increase temperature incrementally (e.g., 80°C to 110°C). Consider microwave heating. Temp->Sol_Temp Sol_Purity Re-purify substrate. Check for catalyst poisons (e.g., sulfur). Purity->Sol_Purity Sol_Boronic Use fresh boronic acid. Check for protodeboronation. Boronic->Sol_Boronic

Caption: A workflow for diagnosing low-yield Suzuki reactions.

Q2: How can I ensure selective coupling at the 3-iodo position without reacting the 5-chloro position?

This is the primary strategic advantage of your substrate. The C(sp²)-I bond undergoes oxidative addition to Pd(0) at a much faster rate than the C(sp²)-Cl bond. To maintain this selectivity:

  • Use milder conditions: Avoid excessively high temperatures or prolonged reaction times, which can begin to activate the C-Cl bond.[4]

  • Catalyst choice: Most standard palladium catalysts for Suzuki reactions will inherently favor the iodo position. Ligands like SPhos or XPhos are excellent choices as they promote the reaction at lower temperatures.[2][5]

  • Avoid catalysts for C-Cl activation: Do not use catalyst systems specifically designed for activating aryl chlorides, as this will erode your desired selectivity.[6]

Q3: I am observing a significant amount of a deiodinated byproduct (5-Chloro-1H-pyrazolo[3,4-C]pyridine). How can I prevent this?

This side reaction, known as hydrodehalogenation, is a common issue, especially with electron-deficient and N-heterocyclic substrates.[1][7][8] It occurs when a palladium-hydride (Pd-H) species is formed, which then reductively eliminates with your substrate to produce the dehalogenated product.[1]

Strategies to Minimize Dehalogenation:

  • Base Selection: The base is a critical factor.[7][9] Strong, hard bases can sometimes promote the formation of Pd-H species. Switch to a weaker, bulkier base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃). These bases are effective in the catalytic cycle but are less prone to causing side reactions.

  • Solvent Choice: The solvent can be a hydride source. Avoid using alcohol as the primary solvent. Aprotic solvents like dioxane, THF, or toluene are generally preferred.[1] While many Suzuki reactions use a small amount of water to help dissolve the base, excessive water can be a proton source leading to dehalogenation.[1]

  • Ligand Choice: Bulky, electron-rich ligands can accelerate the desired reductive elimination step, outcompeting the undesired dehalogenation pathway. Ligands like SPhos and XPhos are highly recommended.[1][2]

Q4: What is the best catalyst and ligand combination for this N-heterocyclic substrate?

Nitrogen-containing heterocycles are notorious for coordinating to the palladium center, leading to catalyst deactivation or "poisoning".[2][3][10] The key is to use a ligand that is both electron-rich and sterically bulky.

  • Electron-richness: This increases the electron density on the palladium, facilitating the rate-limiting oxidative addition step.

  • Steric bulk: This creates a protective "pocket" around the palladium, preventing the nitrogen of your pyrazolopyridine substrate from binding and deactivating the catalyst.[2]

Recommended Catalyst Systems:

Catalyst/Ligand SystemKey AdvantagesTypical Loading (mol%)
Pd₂(dba)₃ + SPhos/XPhos Highly active, commercially available, excellent for N-heterocycles.[2][5]1-3% Pd, 2-6% Ligand
XPhos Pd G3/SPhos Pd G3 Air-stable precatalyst, ensures efficient generation of active Pd(0), highly reproducible.[5]1-3%
Pd(OAc)₂ + cataCXium® A Phosphine-based ligand effective for heteroaryl couplings.2-5% Pd, 4-10% Ligand
Q5: Which base should I choose and why?

The base plays a crucial role in the Suzuki catalytic cycle, primarily by activating the boronic acid to form a more nucleophilic boronate "ate" complex, which is necessary for the transmetalation step.[11][12][13][14]

The Suzuki Catalytic Cycle

G cluster_0 Catalytic Cycle cluster_1 Base Activation Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd + R¹-X PdII R¹-Pd(II)-X L₂ OxAdd->PdII Trans Transmetalation PdII->Trans + [R²B(OH)₃]⁻ PdII_R2 R¹-Pd(II)-R² L₂ Trans->PdII_R2 RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 Regeneration Product R¹-R² (Desired Product) RedElim->Product Boronic R²-B(OH)₂ Boronate [R²-B(OH)₃]⁻ (Activated Boronate) Boronic->Boronate + Base Base Base (e.g., OH⁻) Boronate->Trans Enters Cycle

Caption: The role of the base in the Suzuki-Miyaura catalytic cycle.

Comparison of Common Bases:

BaseStrengthSolubility (in common solvents)Comments
K₃PO₄ ModerateModerateOften an excellent choice for N-heterocycles. Minimizes dehalogenation.
Cs₂CO₃ ModerateHighGood solubility can be advantageous. Effective and generally mild.
K₂CO₃ ModerateLowA common, cost-effective choice, but can be less effective with challenging substrates due to low solubility.
NaOH/KOH StrongHighGenerally too harsh for this substrate; high risk of dehalogenation and other side reactions.

Recommendation: Start with K₃PO₄ . Its balance of basicity and non-nucleophilic character makes it ideal for minimizing side reactions with your specific substrate.

Optimized Experimental Protocol

This protocol provides a robust starting point for the selective Suzuki coupling at the 3-iodo position.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • XPhos Pd G3 (2 mol%)

  • Potassium Phosphate (K₃PO₄), finely ground (3.0 equiv)

  • 1,4-Dioxane

  • Water (Degassed)

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, the arylboronic acid, K₃PO₄, and the XPhos Pd G3 precatalyst.

  • Solvent Addition: Add 1,4-dioxane and water in a 4:1 to 5:1 ratio (e.g., 4 mL dioxane, 1 mL water per 1 mmol of substrate).

  • Degassing: Seal the flask and thoroughly degas the mixture. This can be done by bubbling argon through the solution for 15-20 minutes or by performing three freeze-pump-thaw cycles. This step is critical to remove oxygen, which can lead to catalyst deactivation and boronic acid homocoupling.[8]

  • Reaction: Heat the mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. Look for the consumption of the starting material and the appearance of the product spot.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired 3-aryl-5-chloro-1H-pyrazolo[3,4-C]pyridine.

References

Technical Support Center: Troubleshooting Low Yield in Buchwald-Hartwig Amination of Halo-pyridines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Buchwald-Hartwig amination of halo-pyridines. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with this powerful yet often temperamental cross-coupling reaction. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) in a direct, question-and-answer format to address specific issues you may be facing in your experiments. Our goal is to equip you with the scientific rationale and practical steps needed to overcome low yields and achieve success in your synthetic endeavors.

I. Frequently Asked Questions (FAQs)

Q1: Why is my Buchwald-Hartwig amination of a halo-pyridine failing or giving a low yield?

Low or no yield in the amination of halo-pyridines is a frequent challenge. The primary reasons often revolve around the inherent properties of the pyridine substrate and the delicate nature of the catalytic cycle.[1] Key contributing factors include:

  • Catalyst Inhibition/Poisoning: The lone pair of electrons on the pyridine nitrogen can coordinate with the palladium catalyst, leading to deactivation or "poisoning" of the catalyst.[1] This is especially prevalent with 2-halo-pyridines.

  • Difficult Oxidative Addition: The carbon-halogen bond of the pyridyl halide may not be sufficiently reactive for the initial oxidative addition step to the palladium(0) center.[1] This is a known issue for electron-rich pyridines and particularly for less reactive chloro-pyridines.[1][2]

  • Inefficient Reductive Elimination: The final, product-forming step of the catalytic cycle can be sluggish for certain substrate combinations, leading to the accumulation of intermediates and potential side reactions.[1]

  • Improper Reaction Component Selection: The choice of palladium precursor, ligand, base, and solvent are all critically interconnected. An unsuitable combination can result in an inefficient or completely stalled catalytic cycle.[1]

  • Reagent Degradation: Palladium catalysts, phosphine ligands, and strong bases (like sodium tert-butoxide) can be sensitive to air and moisture.[1] Improper handling can lead to decomposition and a loss of reactivity.

Q2: I see my halo-pyridine starting material being consumed, but I'm not getting my desired product. What could be happening?

If your starting material is being consumed without the formation of the desired product, several non-productive pathways could be at play:

  • Hydrodehalogenation: This is a common side reaction where the halo-pyridine is reduced to the corresponding pyridine. This can be caused by β-hydride elimination from the amine or other pathways.[3]

  • Decomposition of Starting Materials or Product: The strong bases and elevated temperatures often used in these reactions can lead to the degradation of sensitive substrates or products.[4]

  • Formation of Side Products: Unwanted side reactions, such as the formation of bithiophene in reactions involving thiophenes, can occur.[5] For substrates with multiple nucleophilic sites, undesired coupling may occur.[2]

Q3: Can I use an aryl iodide for the coupling?

While in many cross-coupling reactions the reactivity order is I > Br > Cl, for the Buchwald-Hartwig amination, aryl iodides can be problematic.[4][6] The iodide anion generated during the reaction can have an inhibitory effect on the catalyst.[4][6] Therefore, aryl bromides are often the preferred halide for this reaction.[6]

II. In-Depth Troubleshooting Guides

Issue 1: Low or No Conversion of Halo-pyridine

A lack of conversion points to a fundamental issue with the catalytic cycle, most likely at the oxidative addition stage or due to catalyst deactivation.

Troubleshooting Workflow: Low Conversion

start Low or No Conversion ligand Screen Ligands (Bulky, Electron-Rich) start->ligand Primary Action catalyst Evaluate Palladium Source (Pre-catalysts Recommended) ligand->catalyst If no improvement halide Consider Halide Reactivity (Br > Cl >> I) catalyst->halide If still no improvement solvent Optimize Solvent (Aprotic, Non-coordinating) halide->solvent Final check

Caption: Troubleshooting workflow for low conversion.

Step-by-Step Guide:
  • Ligand Selection is Paramount: For halo-pyridine substrates, the choice of phosphine ligand is the most critical parameter.[1] The pyridine nitrogen's tendency to poison the catalyst necessitates the use of bulky, electron-rich ligands. These ligands sterically shield the palladium center and promote the desired catalytic cycle steps.[3]

    • Recommended Action: Screen a panel of ligands. Start with established, bulky, electron-rich dialkylbiaryl phosphine ligands.

Ligand Class Examples Key Features & Considerations
Dialkylbiaryl Phosphines XPhos, RuPhos, BrettPhosGenerally the first choice for challenging substrates like halo-pyridines.[1][7] BrettPhos is particularly effective for primary amines.[4]
Ferrocene-based Ligands Josiphos-type ligandsBidentate nature can prevent ligand displacement by basic heterocycles, improving coupling with halo-pyridines.[8]
N-Heterocyclic Carbenes (NHCs) Pd-NHC complexesOffer high stability and can be very effective, especially in overcoming catalyst deactivation.[9]
  • Evaluate Your Palladium Source: The choice of palladium precursor affects the formation of the active Pd(0) catalyst.

    • Recommended Action: If you are using Pd(OAc)₂ or Pd₂(dba)₃, consider switching to a pre-catalyst. Pre-catalysts are air- and moisture-stable Pd(II) complexes that efficiently generate the active LPd(0) species under basic conditions.[6] This can lead to more reliable and reproducible results.[2]

  • Re-evaluate the Halide: As mentioned, chloro-pyridines are significantly less reactive than their bromo counterparts.[1][2] If you are using a chloro-pyridine and observing no reaction, a change of halide may be necessary.

    • Recommended Action: If possible, synthesize or procure the bromo-pyridine analogue of your substrate.

  • Solvent Optimization: The solvent plays a crucial role in solubility and can impact catalyst activity.[6]

    • Recommended Action: Toluene and 1,4-dioxane are commonly used and effective solvents.[10][11] Avoid coordinating solvents like acetonitrile or pyridine, as they can inhibit the reaction by binding to the palladium center.[6][12]

Issue 2: Starting Material is Consumed, but Yield of Desired Product is Low

This scenario suggests that while the catalyst is active, the reaction is being diverted down non-productive pathways.

Troubleshooting Workflow: Low Product Yield with SM Consumption

start Low Yield, SM Consumed base Screen Bases (Strength vs. Compatibility) start->base Primary Action temp Adjust Temperature (Lower for Sensitive Substrates) base->temp If decomposition suspected reagents Check Reagent Purity & Handling (Anaerobic Conditions) temp->reagents If still no improvement side_reactions Analyze for Side Products (e.g., Hydrodehalogenation) reagents->side_reactions Final analysis

Caption: Troubleshooting workflow for low product yield.

Step-by-Step Guide:
  • Base Selection and Strength: The base is crucial for deprotonating the amine but can also cause decomposition of sensitive substrates.[4]

    • Recommended Action: If you suspect base-mediated decomposition, consider switching to a weaker base. While strong bases like NaOtBu or LiHMDS often give the fastest rates, they are incompatible with many functional groups.[4] Weaker inorganic bases like K₃PO₄ or Cs₂CO₃ can be effective, though they may require higher reaction temperatures.[1][13]

Base Strength Advantages Disadvantages
NaOtBu StrongHigh reaction rates, low catalyst loadings.[4]Incompatible with many functional groups (e.g., esters, nitro groups).[4]
LiHMDS StrongTolerates protic functional groups.[4]Air-sensitive, can be incompatible with some functional groups at high temperatures.[4]
K₃PO₄, Cs₂CO₃ WeakerGood for base-sensitive substrates.[1][13]Often require higher temperatures and longer reaction times.[4]
  • Temperature Control: High temperatures can accelerate the desired reaction but can also promote side reactions and decomposition.

    • Recommended Action: If you are using a strong base and high temperatures, try lowering the temperature. For thermally sensitive substrates, lower temperatures with a strong base may be optimal.[14] Conversely, if you are using a weaker base, you may need to increase the temperature to achieve a reasonable reaction rate.[1] Typical reaction temperatures are between 80-100 °C.[6]

  • Ensure Reagent Quality and Inert Atmosphere: The catalytic system can be sensitive to oxygen and moisture.

    • Recommended Action: Ensure that your solvent and amine are dry and that the reaction is set up under an inert atmosphere (e.g., argon or nitrogen).[4] Use fresh, high-purity reagents. Phosphine ligands can oxidize over time, and strong bases can degrade upon exposure to air.

  • Analyze for Side Products: Understanding what other products are being formed can provide valuable clues.

    • Recommended Action: Use techniques like GC-MS or LC-MS to analyze your crude reaction mixture. Look for the mass of the hydrodehalogenated starting material or other potential side products.

III. Experimental Protocols

General Protocol for a Screening Reaction

This is a representative protocol and should be optimized for your specific substrates.

  • Preparation: To a dry Schlenk tube or vial under an inert atmosphere (argon), add the palladium pre-catalyst (e.g., XPhos Pd G3, 1-5 mol%), the phosphine ligand (if not using a pre-catalyst), and the base (e.g., NaOtBu, 1.5-2.0 equivalents).

  • Addition of Reagents: Add the halo-pyridine (1.0 equivalent) and the amine (1.0-1.2 equivalents) to the tube.

  • Addition of Solvent: Add the anhydrous, degassed solvent (e.g., toluene or dioxane) to achieve the desired concentration (typically 0.1-0.5 M).

  • Reaction: Seal the tube and heat the reaction mixture with vigorous stirring for the desired time (typically 4-24 hours) at the chosen temperature (e.g., 80-110 °C).

  • Monitoring: Monitor the reaction progress by TLC, GC, or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and filter through a pad of Celite to remove palladium residues. Wash with water or brine, dry the organic layer, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography.

IV. References

  • Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? (n.d.). Retrieved from --INVALID-LINK--

  • Selected ligands and catalysts for Buchwald‐Hartwig amination... - ResearchGate. (n.d.). Retrieved from --INVALID-LINK--

  • Case Study: Ligand and Catalyst Selection for a Buchwald Hartwig Reaction - Catalysis Consulting. (n.d.). Retrieved from --INVALID-LINK--

  • Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress. (2025, December 19). Retrieved from --INVALID-LINK--

  • Technical Support Center: Buchwald-Hartwig Amination of Substituted Pyridines - Benchchem. (n.d.). Retrieved from --INVALID-LINK--

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023, June 30). Retrieved from --INVALID-LINK--

  • Optimization of the Buchwald-Hartwig reaction. - ResearchGate. (n.d.). Retrieved from --INVALID-LINK--

  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - NIH. (2021, December 3). Retrieved from --INVALID-LINK--

  • Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? (n.d.). Retrieved from --INVALID-LINK--

  • C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PubMed Central. (2020, October 12). Retrieved from --INVALID-LINK--

  • Help troubleshooting a Buchwald-Hartwig amination? : r/chemistry - Reddit. (2018, September 6). Retrieved from --INVALID-LINK--

  • Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines - PMC - NIH. (n.d.). Retrieved from --INVALID-LINK--

  • Use of base metals in Buchwald-Hartwig coupling - Wordpress. (2025, December 16). Retrieved from --INVALID-LINK--

  • Buchwald–Hartwig amination - Wikipedia. (n.d.). Retrieved from --INVALID-LINK--

  • The Buchwald–Hartwig Amination After 25 Years - ResearchGate. (n.d.). Retrieved from --INVALID-LINK--

  • Condition Optimization for Buchwald-Hartwig Reactions - YouTube. (2025, January 2). Retrieved from --INVALID-LINK--

  • ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. - ResearchGate. (2025, August 6). Retrieved from --INVALID-LINK--

  • Optimization attempts for Buchwald-Hartwig cross-coupling reaction on compound 2 - ResearchGate. (n.d.). Retrieved from --INVALID-LINK--

  • Buchwald-Hartwig coupling troubleshooting - Chemistry Stack Exchange. (2022, May 22). Retrieved from --INVALID-LINK--

References

Technical Support Center: Preventing Dehalogenation in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center dedicated to a persistent challenge in modern synthetic chemistry: the undesired dehalogenation of aryl and vinyl halides in palladium-catalyzed cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals to diagnose, troubleshoot, and ultimately minimize this yield-reducing side reaction.

Understanding the Enemy: The Dehalogenation Side Reaction

Dehalogenation, often observed as hydrodehalogenation, is a common side reaction where the halogen atom (I, Br, Cl) of the starting material is replaced by a hydrogen atom.[1][2][3] This leads to the formation of a reduced, non-coupled byproduct, which not only lowers the yield of the desired product but also complicates purification.[2][3]

Q: What is the primary mechanism of dehalogenation?

A: The most widely accepted mechanism involves the formation of a palladium-hydride (Pd-H) species.[1] This can occur through several pathways, including the reaction of the palladium catalyst with various hydride sources present in the reaction mixture, such as amine bases, alcohol solvents, water, or even phosphine ligands.[2][4][5] Once formed, the Pd-H species can participate in a competing catalytic cycle that leads to the dehalogenated byproduct.

Q: Which organic halides are most susceptible to dehalogenation?

A: The tendency for dehalogenation generally follows the order of halide reactivity: I > Br > Cl.[1] Aryl and heteroaryl iodides are the most prone to this side reaction, while aryl chlorides are the least reactive towards both the desired coupling and the undesired dehalogenation.[1][6][7]

Troubleshooting Guide: A Symptom-Based Approach

This section provides a structured approach to troubleshooting dehalogenation based on common experimental observations.

Issue 1: Significant formation of dehalogenated byproduct in Suzuki-Miyaura Coupling.

This is a frequent issue, particularly with electron-rich or sterically hindered aryl halides.[3][8]

Q: My primary byproduct is the dehalogenated starting material. What should I try first?

A: Ligand screening is the most critical first step. The ligand's steric and electronic properties play a pivotal role in promoting the desired reductive elimination over dehalogenation.[1][4][8][9]

  • Recommendation: Switch to bulkier, more electron-rich phosphine ligands. Good starting points include Buchwald's biaryl phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands.[1] These ligands can accelerate the rate of reductive elimination to form the C-C bond, outcompeting the hydrodehalogenation pathway.[4]

Q: I've tried different ligands, but dehalogenation is still a major issue. What's next?

A: Optimize your base and solvent system. These components can be significant sources of hydrides.[1][4]

  • Base Selection: Avoid strong alkoxide bases if possible.[1] Instead, try weaker inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄).[1]

  • Solvent Choice: Use aprotic solvents like dioxane, THF, or toluene.[1][10] Protic solvents like alcohols can be a direct source of hydrides.[2][4][11] If an alcohol is necessary, consider using it in a mixed solvent system and at lower concentrations.[1]

Issue 2: Dehalogenation observed in Sonogashira Coupling.

Dehalogenation in Sonogashira coupling can be problematic, especially with electron-rich aryl halides or when using certain bases.[8]

Q: My amine base seems to be causing dehalogenation. What are my options?

A: Amine bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) can be hydride sources. [8]

  • Recommendation: Consider switching to an inorganic base such as K₂CO₃ or Cs₂CO₃.[8] Alternatively, a different amine base like piperidine might be beneficial.[12]

Issue 3: Dehalogenation as a side reaction in Heck Coupling.

The Heck reaction, often run at elevated temperatures, can be susceptible to dehalogenation.[8]

Q: High temperatures seem to be promoting dehalogenation in my Heck reaction. What can I do?

A: Lowering the reaction temperature is a key strategy. [8]

  • Recommendation: Attempt the reaction at the lowest temperature that allows for a reasonable reaction rate.[2] Microwave irradiation can sometimes promote the desired reaction at lower bulk temperatures and shorter reaction times, potentially reducing dehalogenation.[10]

Issue 4: Dehalogenation is competing with my Buchwald-Hartwig Amination.

This is a known issue, and the choice of ligand and base is crucial.[8][13]

Q: What are the best practices to avoid dehalogenation in Buchwald-Hartwig aminations?

A: Employing bulky, electron-rich ligands and a suitable base is key.

  • Ligand Choice: Ligands such as Xantphos, DavePhos, or XPhos can accelerate the rate of reductive elimination to form the C-N bond, which can outcompete the hydrodehalogenation pathway.[8]

  • Base Selection: A strong, non-nucleophilic base is typically used. Sodium tert-butoxide (NaOtBu) is common and effective. If substrate compatibility is an issue, other bases like LHMDS or K₃PO₄ can be screened.[8][14]

Issue 5: I'm seeing significant dehalogenation in my Stille Coupling.

Slow reductive elimination can be a cause of dehalogenation in Stille couplings.[10]

Q: How can I favor the desired coupling over dehalogenation in a Stille reaction?

A: Focus on accelerating the reaction kinetics.

  • Ligand Modification: Using a bulkier ligand, such as dppf, can help promote reductive elimination.[10]

  • Solvent Effects: Dehalogenation has been observed to be more prevalent in solvents like dioxane and DMF compared to toluene.[10] Consider a solvent screen.

Frequently Asked Questions (FAQs)

Q1: What is dehalogenation in the context of palladium-catalyzed cross-coupling? A1: Dehalogenation is an undesired side reaction where the halogen atom of the aryl or vinyl halide starting material is replaced by a hydrogen atom, leading to a hydrodehalogenated byproduct.[2][8] This reduces the yield of the desired cross-coupled product and complicates purification.[2]

Q2: How can I detect dehalogenation in my reaction? A2: Dehalogenation can be identified by analyzing the crude reaction mixture using techniques such as:

  • Thin Layer Chromatography (TLC): The dehalogenated product will typically have a different Rf value than the starting material and the desired product.[8]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent method for identifying and quantifying the volatile dehalogenated byproduct.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR of the crude product will show a new aromatic proton signal where the halogen was previously located.[3]

Q3: Can the choice of boronic acid or ester influence dehalogenation in a Suzuki coupling? A3: Yes. While the organic halide is the primary factor, a slow transmetalation step with the organoboron reagent can allow more time for competing side reactions like dehalogenation to occur.[1] Therefore, using highly active and stable boronic acids or esters can contribute to minimizing this side reaction by promoting a faster forward reaction.[1]

Q4: Does water always promote dehalogenation? A4: Not necessarily, but it can be a source of protons or hydrides leading to dehalogenation.[1][15] While many cross-coupling reactions are run under anhydrous conditions, some protocols require water. The key is to control the amount of water and to understand its role in the specific catalytic system you are using.[1]

Experimental Protocols & Data

Protocol 1: General Procedure for Ligand Screening to Minimize Dehalogenation in Suzuki-Miyaura Coupling

Objective: To identify the optimal phosphine ligand that maximizes the yield of the cross-coupled product while minimizing the formation of the dehalogenated byproduct.

Materials:

  • Aryl halide (1.0 equiv)

  • Boronic acid (1.2 equiv)

  • Palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligands (e.g., SPhos, XPhos, P(t-Bu)₃; 2-4 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Anhydrous, degassed solvent (e.g., toluene or dioxane)

Procedure:

  • In a glovebox, add the aryl halide, boronic acid, palladium precursor, and base to a series of reaction vials.

  • To each vial, add a different phosphine ligand.

  • Add the degassed solvent to each vial.

  • Seal the vials and heat the reactions to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitor the reactions by TLC or LC-MS at regular intervals.

  • Upon completion, cool the reactions to room temperature and analyze the product-to-byproduct ratio by GC-MS or ¹H NMR.

Data Presentation: Effect of Ligand and Base on Dehalogenation

The following table illustrates general trends observed for the impact of ligand and base selection on the ratio of desired product to dehalogenated byproduct in a generic Suzuki-Miyaura coupling.

EntryAryl HalideLigandBaseProduct Yield (%)Dehalogenation (%)
14-BromoanisolePPh₃NaOtBu6530
24-BromoanisoleSPhosNaOtBu8510
34-BromoanisoleXPhosK₂CO₃92<5
44-IodoanisolePPh₃K₂CO₃5045
54-IodoanisoleSPhosK₂CO₃888

Note: This data is illustrative and compiled from general trends. Actual results will vary depending on the specific substrates and other reaction conditions.[1]

Visualizing the Problem: Catalytic Cycles and Troubleshooting Flowchart

The Competing Pathways

The following diagram illustrates the desired catalytic cycle for a Suzuki-Miyaura coupling and the competing pathway leading to dehalogenation.

G pd0 Pd(0)L₂ ox_add Oxidative Addition (Ar-X) pd0->ox_add pdh_form Formation of Pd-H Species pd0->pdh_form or arpdx Ar-Pd(II)-X(L₂) ox_add->arpdx transmetal Transmetalation (Ar'-B(OR)₂) arpdx->transmetal arpdx->pdh_form or arpdh Ar-Pd(II)-H(L₂) arpdx->arpdh Ligand Exchange arpdar Ar-Pd(II)-Ar'(L₂) transmetal->arpdar red_elim Reductive Elimination arpdar->red_elim red_elim->pd0 Catalyst Regeneration product Ar-Ar' (Desired Product) red_elim->product pdh_form->arpdh hydride_source Hydride Source (Solvent, Base, H₂O) hydride_source->pdh_form red_elim_deh Reductive Elimination arpdh->red_elim_deh red_elim_deh->pd0 dehal_prod Ar-H (Dehalogenated Product) red_elim_deh->dehal_prod

Caption: Suzuki-Miyaura catalytic cycle with the competing dehalogenation pathway.

Troubleshooting Workflow

This flowchart provides a logical sequence of steps to address dehalogenation issues in your cross-coupling reactions.

G start Dehalogenation Observed? change_ligand Change Ligand (e.g., SPhos, XPhos) start->change_ligand Yes success Problem Solved start->success No re_eval1 Re-evaluate Reaction change_ligand->re_eval1 change_base Change Base (e.g., K₂CO₃, K₃PO₄) re_eval1->change_base Still an issue re_eval1->success Resolved re_eval2 Re-evaluate Reaction change_base->re_eval2 change_solvent Change Solvent (e.g., Toluene, THF) re_eval2->change_solvent Still an issue re_eval2->success Resolved re_eval3 Re-evaluate Reaction change_solvent->re_eval3 lower_temp Lower Temperature re_eval3->lower_temp Still an issue re_eval3->success Resolved re_eval4 Re-evaluate Reaction lower_temp->re_eval4 re_eval4->success Resolved consult Consult Further Literature re_eval4->consult Still an issue

Caption: A decision tree for troubleshooting dehalogenation in cross-coupling reactions.

References

Technical Support Center: Column Chromatography of Iodinated Pyrazolopyridines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of iodinated pyrazolopyridines. This guide is designed for researchers, scientists, and drug development professionals. Here, we address common challenges encountered during column chromatography of this specific class of compounds, offering field-proven insights and detailed protocols to enhance your purification success.

Frequently Asked Questions (FAQs)

This section addresses high-level questions that frequently arise during the purification of iodinated pyrazolopyridines.

Q1: What is the recommended starting point for purifying a novel iodinated pyrazolopyridine by column chromatography?

A1: For a novel compound, a systematic approach is crucial. The most common starting point is flash column chromatography using silica gel as the stationary phase.[1]

  • Stationary Phase: Standard silica gel (40-63 µm particle size) is the universal choice for initial trials due to its versatility and cost-effectiveness.[2]

  • Mobile Phase (Eluent): Begin by developing a solvent system using Thin Layer Chromatography (TLC). A mixture of a non-polar solvent like hexanes (or heptane) and a more polar solvent like ethyl acetate is the standard.[1] Start with a low polarity mixture (e.g., 95:5 hexane:ethyl acetate) and gradually increase the ethyl acetate concentration. The goal is to find a solvent system that provides a retention factor (Rf) of approximately 0.25-0.35 for your target compound.[2] This Rf value typically ensures that the compound does not elute too quickly (minimizing co-elution with non-polar impurities) or too slowly (reducing run time and band broadening).

Q2: My iodinated pyrazolopyridine appears to be degrading on the silica column, leading to low yields. What are the causes and solutions?

A2: Degradation on silica gel is a significant challenge, particularly for nitrogen-containing heterocycles and sensitive iodinated compounds.[3][4] The primary cause is the acidic nature of the silica surface, which contains silanol groups (Si-OH) that can catalyze decomposition or irreversibly adsorb the compound.

  • Causality: The lone pair of electrons on the pyridine nitrogen can interact strongly with acidic silanol groups, leading to strong adsorption and potential degradation pathways. The iodine substituent can also be labile under certain conditions.

  • Solutions:

    • Deactivate the Silica Gel: Reduce the acidity of the silica gel by pre-treating it. This can be done by adding a small amount of a basic modifier, like triethylamine (~0.1-1%), to the eluent system.[5] This neutralizes the most acidic sites on the silica.

    • Use an Alternative Stationary Phase: If deactivation is insufficient, switch to a less acidic or inert stationary phase.

      • Alumina (Al₂O₃): Neutral or basic alumina is an excellent alternative for acid-sensitive compounds.[4][6]

      • Amino-propylated Silica: This phase has a medium polarity and is ideal for nitrogen-containing heterocycles, as it minimizes the acidic interactions that cause degradation.[6]

    • Minimize Residence Time: Run the chromatography as quickly as possible (flash chromatography) to reduce the time the compound is in contact with the stationary phase.[7]

    • Consider Low Temperature: For highly sensitive compounds, performing the chromatography at a reduced temperature (e.g., in a cold room) can sometimes mitigate degradation, although this may slightly decrease separation efficiency.[8]

Q3: I'm struggling to separate my desired product from a closely-related impurity (e.g., a regioisomer or unreacted starting material). How can I improve the resolution?

A3: Separating compounds with very similar Rf values requires optimizing the selectivity of your chromatographic system.[9]

  • Causality: Resolution is a function of column efficiency, selectivity, and retention. Selectivity (α), the ability of the system to distinguish between two analytes, has the most significant impact.[9]

  • Solutions:

    • Shallow Gradient Elution: Instead of running the column with a single solvent mixture (isocratic elution), use a shallow gradient. Start with a mobile phase polarity where your target compound has an Rf near 0.2 or less, and slowly increase the percentage of the polar solvent.[3] This will hold the compounds at the top of the column initially and then move them through at different rates as the polarity increases, effectively stretching the separation.

    • Change Solvent System: The choice of solvents can dramatically alter selectivity. If a hexane/ethyl acetate system is failing, try replacing ethyl acetate with a different polar solvent that offers alternative interactions. For example:

      • Dichloromethane/Methanol: Offers different hydrogen bonding capabilities.

      • Toluene/Acetone: Toluene can provide π-π interactions, which can be useful for separating aromatic compounds.[10]

    • Change Stationary Phase: For challenging isomer separations, a different stationary phase may be required to exploit subtle molecular differences. A phenyl-functionalized silica phase can enhance separation of aromatic compounds through π-π stacking interactions.[10]

Q4: My compound is streaking or "tailing" on the column, resulting in broad peaks and poor separation. What's happening?

A4: Peak tailing is a common issue, especially with basic compounds like pyrazolopyridines on silica gel.

  • Causality: Tailing occurs when a compound has multiple modes of interaction with the stationary phase. A portion of the analyte molecules engage in strong, secondary interactions—such as the pyridine nitrogen binding to acidic silanol sites—which slows their elution relative to the main band.[3][10] Overloading the column with the sample can also cause this effect.

  • Solutions:

    • Add a Basic Modifier: As with degradation issues, adding 0.1-1% triethylamine or pyridine to your eluent is often the most effective solution.[5] This modifier competes with your compound for the highly active acidic sites on the silica, preventing the strong interactions that cause tailing.

    • Check Sample Solubility: Ensure your compound is fully dissolved in the mobile phase. If it precipitates at the top of the column, it will slowly redissolve as the column runs, leading to severe tailing. Use a stronger solvent to load the sample if necessary (dry loading is preferred in this case).

    • Dry Loading: If your compound has poor solubility in the starting eluent, use the dry loading technique. Dissolve your crude product in a strong solvent (e.g., dichloromethane or methanol), add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. This powder can then be carefully added to the top of your packed column.[3]

Troubleshooting Guide: Specific Issues & Solutions
Problem Potential Cause(s) Recommended Solution(s)
Low Product Yield After Column 1. Compound degradation on silica. [3] 2. Irreversible adsorption. 3. Compound is highly soluble in eluent and came off in the solvent front. 1. Test for stability: Spot your compound on a TLC plate, let it sit for an hour, then elute. If a new spot appears or the original spot diminishes, it's unstable. Switch to a deactivated silica, alumina, or amino phase.[3] 2. Add a competitive modifier to the eluent (e.g., 0.5% triethylamine for basic compounds).[5] 3. Check the very first fractions collected. Concentrate them to see if the product is there.[3]
Mixed Fractions Despite Good TLC Separation 1. Column was overloaded. 2. Column was packed improperly (channeling). [2] 3. Sample was not loaded in a tight band. 1. As a rule of thumb, use a silica-to-sample weight ratio of at least 30:1 to 50:1 for moderately difficult separations.[2] 2. Ensure the silica is packed uniformly without air bubbles or cracks. Tapping the column gently during packing can help settle the silica.[2] 3. Use the "dry loading" method or dissolve the sample in the minimum possible volume of solvent for wet loading.[3]
Compound Won't Elute from the Column 1. Eluent system is not polar enough. 2. Compound has precipitated on the column. 3. Irreversible adsorption/decomposition. 1. Gradually increase the polarity of the mobile phase. A flush with a very polar solvent (e.g., 10% methanol in ethyl acetate) at the end can elute highly retained compounds. 2. This can happen if the sample was loaded in a solvent in which it is poorly soluble. The only remedy is to re-pack the column. 3. See "Low Product Yield" above. The compound may be lost.
Separation of Regioisomers is Unsuccessful 1. Insufficient selectivity of the chosen stationary/mobile phase. [6] 2. Isomers have nearly identical polarity. 1. Switch to a different solvent system (e.g., toluene-based to exploit π-π interactions).[10] 2. Consider a different stationary phase like Phenyl-Hexyl or even reversed-phase (C18) chromatography if the compounds have sufficient hydrophobicity.[10][11] 3. If the isomers are solids with different solubilities, recrystallization may be a more effective purification method.[1]
Key Protocols & Methodologies
Protocol 1: Pre-Chromatography Screening for Compound Stability

This protocol is adapted from methodologies designed to assess the stability of sensitive compounds before committing to a full-scale purification.[4]

Objective: To determine if an iodinated pyrazolopyridine is stable on common stationary phases.

Materials:

  • Crude sample of your iodinated pyrazolopyridine

  • Vials

  • Stationary phases for testing (e.g., Silica Gel, Neutral Alumina)

  • Proposed eluent (e.g., 70:30 Hexane:Ethyl Acetate)

  • TLC plates and chamber

  • NMR tubes, deuterated solvent, internal standard (e.g., 1,3,5-trimethoxybenzene)

Procedure:

  • Prepare a Stock Solution: Accurately weigh a sample of the crude product and a known amount of an internal standard. Dissolve them in a suitable deuterated solvent (e.g., CDCl₃) and acquire a ¹H NMR spectrum. Calculate the initial purity/yield.

  • Set up Slurry Tests: In separate vials, place a small amount (~200 mg) of silica gel and neutral alumina.

  • Add Crude Product: To each vial, add a known quantity of the crude product and enough of the proposed eluent to create a slurry.

  • Simulate Chromatography: Stir the vials for 30-60 minutes at room temperature to mimic the time the compound would spend on a column.[4]

  • Analyze Supernatant: Filter the slurry from each vial to remove the stationary phase. Evaporate the solvent from the filtrate.

  • Re-run NMR: Dissolve the residue from each test in the same deuterated solvent with the internal standard and acquire a new ¹H NMR spectrum.

  • Compare Results: Compare the purity/yield from the slurry tests to the initial value. A significant decrease indicates degradation on that specific stationary phase, which should be avoided.[4]

Protocol 2: Step-by-Step Flash Chromatography

Objective: To purify an iodinated pyrazolopyridine using standard flash chromatography.

Procedure:

  • Column Selection & Packing:

    • Choose a column size appropriate for your sample amount (aim for a silica-to-crude ratio of 30-50:1).

    • Clamp the column vertically. Place a small cotton or glass wool plug at the bottom.[2]

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in the initial, low-polarity eluent. Pour the slurry into the column, tapping gently to ensure even packing without air bubbles.[2]

    • Add another layer of sand on top of the packed silica bed to prevent disturbance during solvent addition.

  • Sample Loading:

    • Wet Loading: Dissolve the crude material in the minimum amount of the starting eluent (or a slightly stronger solvent if needed). Use a pipette to carefully apply the solution to the top of the sand layer.

    • Dry Loading (Recommended): Dissolve the crude material in a volatile solvent (e.g., DCM). Add silica gel (approx. 1-2 times the weight of the crude sample) and evaporate the solvent completely to obtain a dry, free-flowing powder. Carefully pour this powder onto the top sand layer.[3]

  • Elution:

    • Carefully add the eluent to the column. Use a gentle positive pressure (from a pump or air line) to achieve a flow rate where the solvent level drops by ~2 inches per minute.

    • If using a gradient, start with the low-polarity system determined by TLC. Run several column volumes, then incrementally increase the percentage of the polar solvent.

  • Fraction Collection & Analysis:

    • Collect fractions in an array of test tubes.

    • Monitor the composition of the fractions using TLC to identify which ones contain your pure product.

    • Combine the pure fractions, and remove the solvent using a rotary evaporator.

Visualizations and Data
Typical Eluent Systems

The following table provides starting points for solvent systems. The optimal ratio must be determined empirically via TLC for each specific compound.

Solvent System Polarity Typical Applications & Notes Approx. Rf Range *
Hexane / Ethyl AcetateLow to MediumThe most common starting point for many pyrazolopyridine derivatives.[1][12]0.1 - 0.5
Hexane / DichloromethaneLowGood for separating very non-polar compounds.0.1 - 0.4
Dichloromethane / MethanolMedium to HighUseful for more polar pyrazolopyridines. Often requires a basic modifier.0.1 - 0.6
Toluene / Ethyl AcetateLow to MediumToluene can provide alternative selectivity for aromatic compounds via π-π interactions.0.1 - 0.5

*Approximate Rf range for target compounds; ideal Rf for separation is ~0.3.

Diagrams

TroubleshootingWorkflow start Start: Poor Purification Result problem Identify Problem: - Low Yield? - Tailing Peaks? - Co-elution? start->problem low_yield Low Yield problem->low_yield Yield tailing Tailing Peaks problem->tailing Peak Shape coelution Co-elution of Impurities problem->coelution Purity stability_test Perform Stability Test (Protocol 1) low_yield->stability_test add_base Add 0.5% Triethylamine to Eluent tailing->add_base gradient Use Shallow Gradient Elution coelution->gradient degradation Degradation Confirmed? stability_test->degradation change_phase Switch to Alumina or Deactivated Silica degradation->change_phase Yes end Successful Purification degradation->end No add_base->end change_solvent Change Solvent System (e.g., Toluene/Acetone) gradient->change_solvent If still poor gradient->end If successful change_solvent->end

Caption: Troubleshooting workflow for column chromatography purification.

Caption: Interaction between pyrazolopyridine nitrogen and silica.

References

Technical Support Center: Optimizing Cross-Coupling Reactions with 5-Chloro-3-iodo-1H-pyrazolo[3,4-C]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing synthetic routes involving 5-Chloro-3-iodo-1H-pyrazolo[3,4-C]pyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of cross-coupling reactions with this versatile heterocyclic scaffold. Here, we address common challenges and provide in-depth, field-proven insights in a question-and-answer format to ensure the success of your experiments.

Introduction to the Reactivity of this compound

The this compound core presents a unique set of opportunities and challenges for synthetic chemists. The presence of two distinct halogen atoms at electronically different positions allows for selective functionalization. The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions generally follows the trend: I > Br > Cl.[1][2] This differential reactivity is a powerful tool for sequential, site-selective modifications. The C-I bond at the 3-position is significantly more reactive than the C-Cl bond at the 5-position, enabling preferential coupling at the C-3 site.

However, the electron-deficient nature of the pyridine ring and the presence of coordinating nitrogen atoms can complicate standard cross-coupling protocols.[3] This guide will walk you through troubleshooting and optimizing the most common and synthetically valuable transformations: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Part 1: Suzuki-Miyaura Coupling

Question 1: My Suzuki-Miyaura reaction at the C-3 position is giving low yields. What are the most common causes and how can I improve it?

Answer: Low yields in Suzuki-Miyaura couplings with this compound at the C-3 position often stem from a few key factors: inefficient catalyst activation, suboptimal base selection, or decomposition of the boronic acid reagent.

  • Catalyst and Ligand Selection: Standard catalysts like Pd(PPh₃)₄ may not be effective for heteroaromatic substrates.[4] More electron-rich and sterically bulky phosphine ligands are often required to facilitate the oxidative addition and reductive elimination steps.[5] Consider using pre-formed catalysts or ligand/precatalyst combinations known for their high activity in challenging couplings.

  • Base Selection: The choice of base is critical.[4] While inorganic bases like K₂CO₃ are common, they may not be strong or soluble enough.[6] Stronger bases like K₃PO₄ or Cs₂CO₃ often provide better results.[4] The base activates the boronic acid for transmetalation, so its efficacy is paramount.[6]

  • Protodeboronation: A frequent side reaction is the cleavage of the C-B bond of the organoboron reagent, a process known as protodeboronation.[7] This can be exacerbated by excess water or overly strong bases.[4] Using anhydrous solvents and carefully controlling the amount of water can mitigate this issue.

Troubleshooting Flowchart: Low Yield in Suzuki-Miyaura Coupling

start Low Yield in Suzuki Coupling catalyst Screen Catalyst/Ligand start->catalyst base Optimize Base catalyst->base No Improvement success Successful Coupling catalyst->success Improved Yield sub_catalyst Try Buchwald Ligands (e.g., SPhos, XPhos) with Pd(OAc)₂ or Pd₂(dba)₃ catalyst->sub_catalyst conditions Adjust Reaction Conditions base->conditions No Improvement base->success Improved Yield sub_base Switch to Stronger/More Soluble Base (K₃PO₄, Cs₂CO₃) base->sub_base reagents Check Reagent Quality conditions->reagents No Improvement conditions->success Improved Yield sub_conditions Increase Temperature (80-110 °C) Use Anhydrous Solvents (Dioxane, Toluene) conditions->sub_conditions reagents->start Re-evaluate reagents->success Improved Yield sub_reagents Use Fresh Boronic Acid Consider Boronic Esters (MIDA, pinacol) reagents->sub_reagents

Caption: Troubleshooting workflow for low-yielding Suzuki-Miyaura reactions.

Recommended Starting Conditions for Suzuki-Miyaura Coupling at C-3:

ParameterRecommended ConditionRationale
Substrate This compoundThe C-I bond is significantly more reactive than the C-Cl bond.
Boronic Acid/Ester 1.2 - 1.5 equivalentsA slight excess ensures complete consumption of the starting material.
Palladium Precatalyst Pd(OAc)₂ (2-5 mol%)A common and effective palladium source.[8]
Ligand SPhos or XPhos (4-10 mol%)Bulky, electron-rich ligands that promote oxidative addition and are effective for heteroaryl couplings.[9]
Base K₃PO₄ (2-3 equivalents)A strong base that is effective in many challenging Suzuki couplings.[4]
Solvent 1,4-Dioxane / H₂O (10:1)A common solvent system that aids in dissolving the inorganic base.[6]
Temperature 90 - 110 °CElevated temperatures are often necessary to drive the reaction to completion.[4]
Atmosphere Inert (Argon or Nitrogen)Essential to prevent oxidation and deactivation of the catalyst.[4]
Part 2: Buchwald-Hartwig Amination

Question 2: I am attempting a Buchwald-Hartwig amination at the C-5 position after functionalizing C-3, but I'm observing significant decomposition and low yields. What should I consider?

Answer: Buchwald-Hartwig amination at the less reactive C-5 chloro position can be challenging, especially with a modified C-3 position. The key is to use a highly active catalyst system that can facilitate the difficult oxidative addition of the C-Cl bond while being compatible with the amine coupling partner and the potentially coordinating pyrazolopyridine core.

  • Catalyst System: This is the most critical parameter. The choice of ligand is paramount for activating the C-Cl bond. Sterically hindered biaryl phosphine ligands (e.g., RuPhos, BrettPhos) or N-heterocyclic carbene (NHC) ligands are often necessary for these transformations.[10][11][12]

  • Base Selection: Strong, non-nucleophilic bases are required. Sodium or lithium tert-butoxide (NaOtBu, KOtBu) are commonly used.[10] However, for base-sensitive substrates, weaker inorganic bases like Cs₂CO₃ or K₃PO₄ can be effective, though they may require higher temperatures.[13]

  • Solvent Choice: Aprotic solvents like toluene, dioxane, or THF are standard.[13] The choice can influence the solubility of the base and the stability of the catalytic species.

Protocol 1: General Procedure for Buchwald-Hartwig Amination at C-5

  • Reaction Setup: In a glovebox or under a stream of inert gas, add the 3-substituted-5-chloro-1H-pyrazolo[3,4-C]pyridine (1.0 eq), the amine (1.2 eq), the base (e.g., NaOtBu, 1.4 eq), the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), and the ligand (e.g., RuPhos, 4 mol%) to a dry reaction vessel.

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene).

  • Reaction: Seal the vessel and heat the mixture with stirring to the desired temperature (typically 80-110 °C).

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature, dilute with an appropriate organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

Part 3: Sonogashira Coupling

Question 3: I'm observing significant homocoupling (Glaser coupling) of my alkyne during a Sonogashira reaction at the C-3 position. How can I suppress this side reaction?

Answer: Homocoupling of the terminal alkyne is a common side reaction in Sonogashira couplings, particularly when using a copper co-catalyst.[14] This can be minimized through several strategies:

  • Copper-Free Conditions: The most effective way to prevent homocoupling is to perform the reaction under copper-free conditions.[15] This typically requires a more active palladium catalyst/ligand system and a suitable base.

  • Control of Reaction Conditions: If using a copper co-catalyst, ensure that the reaction is performed under strictly anaerobic conditions, as oxygen promotes Glaser coupling.[14] Slow addition of the alkyne to the reaction mixture can also help to keep its concentration low, disfavoring the homocoupling pathway.[14]

  • Base and Solvent: An amine base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) is typically used.[14] The choice of solvent can also play a role; polar aprotic solvents like DMF or acetonitrile are common.[14]

Decision Tree for Optimizing Sonogashira Coupling

start Sonogashira Coupling Issue: Homocoupling Observed copper_free Switch to Copper-Free Conditions? start->copper_free slow_addition Implement Slow Alkyne Addition? copper_free->slow_addition No success Successful Coupling copper_free->success Yes sub_copper_free Use Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ with a strong amine base (e.g., DBU) in a polar aprotic solvent. copper_free->sub_copper_free degas Improve Degassing Protocol? slow_addition->degas No slow_addition->success Yes sub_slow_addition Use a syringe pump to add the alkyne over several hours. slow_addition->sub_slow_addition degas->success Yes failure Re-evaluate Strategy degas->failure No sub_degas Use freeze-pump-thaw cycles for the solvent and maintain a positive pressure of inert gas. degas->sub_degas

Caption: Decision-making process for troubleshooting Sonogashira homocoupling.

Recommended Starting Conditions for Sonogashira Coupling at C-3 (Copper-Free):

ParameterRecommended ConditionRationale
Substrate This compoundHigh reactivity of the C-I bond.
Terminal Alkyne 1.2 - 1.5 equivalentsTo ensure complete reaction.
Palladium Catalyst PdCl₂(PPh₃)₂ (2-5 mol%)A common and effective catalyst for Sonogashira reactions.[14]
Base Et₃N or DIPEA (2-3 equivalents)Acts as both a base and a solvent in some cases.
Solvent DMF or AcetonitrilePolar aprotic solvents are generally effective.[14]
Temperature Room Temperature to 80 °CThe reaction can often proceed at mild temperatures, but heating may be required.
Atmosphere Inert (Argon or Nitrogen)Crucial to prevent side reactions.[16]

Conclusion

The selective functionalization of this compound is a highly achievable goal with careful consideration of the reaction parameters. The key to success lies in understanding the interplay between the catalyst, ligand, base, and solvent, and how these factors influence the reactivity of this specific heterocyclic scaffold. This guide provides a starting point for your optimization efforts. Remember that systematic screening of reaction conditions is often the most effective path to a high-yielding and robust protocol.

References

managing regioselectivity in the functionalization of pyrazolo[3,4-c]pyridines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome, Researchers. This guide is designed to serve as a dedicated resource for navigating the complexities of regioselective functionalization of the pyrazolo[3,4-c]pyridine scaffold. As a core heterocyclic motif in medicinal chemistry and fragment-based drug discovery, mastering its selective elaboration is critical for successful hit-to-lead campaigns.[1][2] This center provides field-proven insights, troubleshooting protocols, and answers to frequently encountered challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary sites for functionalization on the 1H-pyrazolo[3,4-c]pyridine core and what dictates their reactivity?

The 1H-pyrazolo[3,4-c]pyridine scaffold presents five primary positions for functionalization, each with distinct electronic properties that govern its reactivity. These are the two nitrogen atoms of the pyrazole ring (N1 and N2) and three carbon atoms (C3, C5, and C7).

  • N1 and N2: These positions are nucleophilic and are typically functionalized via alkylation, arylation, or acylation. The regioselectivity between N1 and N2 is a significant challenge and is highly dependent on reaction conditions.

  • C3: This position is electron-deficient and analogous to the C3 position of indazole. It is not highly reactive towards electrophilic aromatic substitution but can be functionalized effectively using modern methods like C-H borylation followed by cross-coupling.[2][3]

  • C5: The reactivity of this position is often dictated by a pre-installed leaving group (e.g., a halogen). With a halide in place, it becomes an excellent handle for palladium-catalyzed cross-coupling reactions, such as Buchwald-Hartwig amination.[1][2]

  • C7: This carbon, adjacent to the pyridine nitrogen, is susceptible to deprotonation by strong, non-nucleophilic bases, enabling selective metalation and subsequent reaction with electrophiles.[1][2]

Q2: What are the key principles governing N1 vs. N2 regioselectivity during alkylation?

The outcome of N-alkylation is a classic case of thermodynamic versus kinetic control, influenced heavily by the choice of base, solvent, and electrophile.

  • Kinetic Control: The N2 position is generally considered more sterically accessible and its lone pair is more available, making it the kinetic site of attack. Reactions using strong bases in less polar solvents (like THF) that favor tight ion-pairing tend to yield the N2-alkylated product.[4]

  • Thermodynamic Control: The N1-alkylated isomer is often the thermodynamically more stable product. Conditions that allow for equilibration, such as using a weaker base in a polar aprotic solvent (like DMSO or DMF), tend to favor the N1 isomer.[4][5] The presence of substituents on the scaffold can also influence this equilibrium.

Q3: How can protecting groups be used to achieve absolute regiocontrol?

When a single, unambiguous isomer is required, a protecting group strategy is often the most reliable approach. By selectively protecting one nitrogen, the other is left open for functionalization. Subsequent deprotection yields the desired isomer. The choice of protecting group is critical and should be orthogonal to other planned reaction conditions. For example, a SEM (2-(trimethylsilyl)ethoxymethyl) group can be selectively installed and later removed under acidic conditions without affecting other parts of themolecule.

Troubleshooting Guides

This section addresses specific experimental failures in a question-and-answer format, providing causal explanations and actionable protocols.

Guide 1: N-Alkylation & N-Arylation

Problem: My N-alkylation with an alkyl halide is yielding an inseparable mixture of N1 and N2 isomers. How can I improve selectivity for a single isomer?

Root Cause Analysis: This is the most common issue in pyrazolopyridine chemistry. An inseparable mixture arises because the energetic difference between the kinetic (N2) and thermodynamic (N1) pathways is small under your current conditions, leading to poor selectivity. The choice of base and solvent system is paramount in dictating the outcome.

Solutions & Protocols:

To Favor the N1 Isomer (Thermodynamic Product): The goal is to use conditions that allow the initially formed kinetic product to equilibrate to the more stable thermodynamic product.

  • Strategy: Employ a weaker base in a polar, aprotic solvent.

  • Protocol Example (N1-Methylation):

    • Dissolve the 1H-pyrazolo[3,4-c]pyridine substrate (1.0 equiv) in anhydrous DMSO.

    • Add potassium carbonate (K₂CO₃, 1.5 equiv).

    • Add methyl iodide (1.2 equiv) dropwise at room temperature.

    • Stir the reaction at a slightly elevated temperature (e.g., 40-50 °C) for 12-24 hours, monitoring by TLC or LC-MS.

    • Work up by quenching with water and extracting with an organic solvent (e.g., ethyl acetate).

To Favor the N2 Isomer (Kinetic Product): The strategy here is to use conditions that form the kinetic anion and trap it with the electrophile before it can equilibrate.

  • Strategy: Use a strong, non-nucleophilic base in a non-polar solvent.

  • Protocol Example (N2-Methylation):

    • Dissolve the 1H-pyrazolo[3,4-c]pyridine substrate (1.0 equiv) in anhydrous THF and cool to -78 °C under an inert atmosphere (N₂ or Ar).

    • Add sodium bis(trimethylsilyl)amide (NaHMDS, 1.1 equiv, 1.0 M solution in THF) dropwise.

    • Stir for 30 minutes at -78 °C.

    • Add methyl iodide (1.2 equiv) and allow the reaction to slowly warm to room temperature overnight.

    • Quench carefully with saturated aqueous NH₄Cl and extract with an organic solvent.

ParameterFavors N1 (Thermodynamic)Favors N2 (Kinetic)Rationale
Base Weaker (e.g., K₂CO₃, Cs₂CO₃)Stronger (e.g., NaH, NaHMDS, LiHMDS)Strong bases create a more reactive anion, favoring the kinetic site. Weaker bases allow for equilibrium.
Solvent Polar Aprotic (e.g., DMSO, DMF)Non-polar / Ethereal (e.g., THF, Dioxane)Polar solvents stabilize the transition states and allow for equilibration. Non-polar solvents promote ion-pairing, favoring the more accessible N2 site.[4]
Temperature Room Temp to Mild HeatLow Temp (-78 °C to 0 °C)Higher temperatures provide the energy needed to overcome the barrier to the thermodynamic product.
Guide 2: C-H Functionalization & Cross-Coupling

Problem: I am attempting a direct C-H arylation at the C3 position using a palladium catalyst, but I observe no product formation and recover only starting material.

Root Cause Analysis: The C3-H bond on the pyrazolo[3,4-c]pyridine core is not sufficiently acidic or reactive for many standard direct C-H activation protocols. The reaction often fails due to the inability of the catalyst to facilitate the C-H cleavage step under the chosen conditions. A more robust, two-step sequence is typically required for reliable C3 functionalization.

Solution: Tandem C-H Borylation and Suzuki-Miyaura Cross-Coupling

This is the most effective and widely validated method for functionalizing the C3 position.[2][3] First, an iridium catalyst is used to selectively install a boronate ester at C3. This intermediate is then used directly in a palladium-catalyzed Suzuki-Miyaura cross-coupling.

// Nodes Start [label="Pyrazolo[3,4-c]pyridine\n(N-Protected)", fillcolor="#F1F3F4", fontcolor="#202124"]; Borylation [label="C-H Borylation\n[Ir(COD)OMe]₂, dtbpy, B₂pin₂", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Intermediate [label="C3-Boronate Ester", fillcolor="#FBBC05", fontcolor="#202124"]; Suzuki [label="Suzuki-Miyaura Coupling\nAr-X, Pd(dppf)Cl₂, Base", fillcolor="#34A853", fontcolor="#FFFFFF"]; Product [label="C3-Arylated Product", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Start -> Borylation [label="Step 1"]; Borylation -> Intermediate [label="Formation"]; Intermediate -> Suzuki [label="Step 2\n(in situ)"]; Suzuki -> Product [label="Final Product"]; } } Caption: Workflow for C3-Arylation via Borylation/Suzuki Coupling.

Detailed Protocol (Tandem C3 Borylation/Suzuki Coupling): [2][3]

  • Part 1: C-H Borylation

    • To a microwave vial, add the N-protected pyrazolo[3,4-c]pyridine (1.0 equiv), bis(pinacolato)diboron (B₂pin₂, 1.5 equiv), [Ir(COD)OMe]₂ (3 mol%), and 4,4′-di-tert-butyl-2,2′-bipyridine (dtbpy, 6 mol%).

    • Evacuate and backfill the vial with an inert atmosphere (N₂ or Ar).

    • Add anhydrous methyl tert-butyl ether (MTBE) as the solvent.

    • Heat the reaction in a microwave reactor to 100 °C for 1-2 hours. Monitor conversion by LC-MS. The C3-boronate ester intermediate is formed. Do not isolate.

  • Part 2: Suzuki-Miyaura Cross-Coupling (in situ)

    • To the crude reaction mixture from Part 1, add the aryl halide (Ar-X, 1.2 equiv), Pd(dppf)Cl₂ (5 mol%), and cesium carbonate (Cs₂CO₃, 3.0 equiv).

    • Add dimethylacetamide (DMAc) as the solvent.

    • Heat the reaction in the microwave reactor to 120 °C for 30-60 minutes.

    • Cool, dilute with water, and extract with an organic solvent. Purify by column chromatography.

    • Troubleshooting Tip: If you experience significant protodeborylation (loss of the boron group), adding a copper(I) salt like CuCl (10 mol%) can accelerate the transmetalation step and improve yields.[2]

Problem: I need to functionalize the C7 position, but attempts at lithiation are giving complex mixtures.

Root Cause Analysis: Standard organolithium reagents like n-butyllithium can act as nucleophiles rather than bases, leading to addition at electron-deficient positions of the pyridine ring instead of clean deprotonation. A highly selective, sterically hindered base is required to deprotonate the C7 position without side reactions.

Solution: Directed Metalation with TMPMgCl·LiCl

The use of 2,2,6,6-tetramethylpiperidide bases, particularly TMPMgCl·LiCl, is the state-of-the-art method for selective metalation at C7.[1][2][6] This base is highly effective and tolerates a wide range of functional groups.

// Nodes Start [label="Which position to functionalize?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; N_Position [label="N1 or N2?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; C_Position [label="C3, C5, or C7?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; N1_Alkylation [label="Thermodynamic Control\n(K₂CO₃, DMSO)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; N2_Alkylation [label="Kinetic Control\n(NaHMDS, THF, -78°C)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; C3_Func [label="C-H Borylation / Suzuki\n([Ir], Pd cat.)", fillcolor="#34A853", fontcolor="#FFFFFF"]; C5_Func [label="Start with C5-Halide\n(Buchwald, Suzuki, etc.)", fillcolor="#34A853", fontcolor="#FFFFFF"]; C7_Func [label="Directed Metalation\n(TMPMgCl·LiCl)", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> N_Position [label="Nitrogen"]; Start -> C_Position [label="Carbon"]; N_Position -> N1_Alkylation [label="N1"]; N_Position -> N2_Alkylation [label="N2"]; C_Position -> C3_Func [label="C3"]; C_Position -> C5_Func [label="C5"]; C_Position -> C7_Func [label="C7"]; } } Caption: Decision tree for regioselective functionalization strategies.

Protocol Example (C7-Iodination): [6]

  • To a solution of N-protected pyrazolo[3,4-c]pyridine (1.0 equiv) in anhydrous THF at 0 °C, add a solution of TMPMgCl·LiCl (1.2 equiv, ~1.0 M in THF) dropwise.

  • Stir the mixture at room temperature for 2 hours to ensure complete metalation.

  • Cool the reaction to -78 °C.

  • Add a solution of iodine (I₂, 1.5 equiv) in THF dropwise.

  • Allow the reaction to warm to room temperature and stir for 1 hour.

  • Quench with aqueous sodium thiosulfate solution and extract with an organic solvent. Purify by column chromatography. The resulting C7-iodinated product is a versatile intermediate for further Negishi cross-coupling reactions.[1][2]

References

stability issues of 5-Chloro-3-iodo-1H-pyrazolo[3,4-C]pyridine in solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-Chloro-3-iodo-1H-pyrazolo[3,4-c]pyridine (Catalog No. B150940). This guide is designed for researchers, scientists, and drug development professionals to address potential stability issues when handling this compound in solution. By understanding the underlying chemical principles, you can mitigate degradation and ensure the integrity of your experiments.

I. Compound Overview and Intrinsic Stability

This compound is a halogenated heterocyclic compound with a molecular weight of 279.47 g/mol .[1] The pyrazolopyridine core is a common scaffold in medicinal chemistry, valued for its diverse biological activities.[2][3] Structurally, the compound exists predominantly in its more stable 1H-tautomeric form in solution, a characteristic confirmed by NMR studies on related 5-substituted pyrazolo[3,4-c]pyridines. While the pyrazole ring itself is metabolically quite stable, the halogen substituents, particularly the iodine at the C3 position, are the primary sites of potential instability.[4]

The key to understanding the stability of this molecule lies in the relative strengths of the carbon-halogen bonds. The C-I bond is significantly weaker than the C-Cl bond, making it more susceptible to cleavage under various experimental conditions. This can lead to the formation of impurities that may compromise the results of your research.

II. Frequently Asked Questions (FAQs)

Here we address common questions regarding the stability of this compound in solution.

Q1: What are the primary degradation pathways for this compound?

The most probable degradation pathway is deiodination , the cleavage of the carbon-iodine bond, to form the corresponding 5-chloro-1H-pyrazolo[3,4-c]pyridine. This can occur through several mechanisms:

  • Photodegradation: Exposure to light, particularly UV radiation, can provide the energy to break the weak C-I bond, leading to the formation of radical species that can abstract a hydrogen atom from the solvent or other molecules.

  • Thermal Degradation: Elevated temperatures can accelerate the rate of deiodination. While the pyrazolopyridine core generally exhibits good thermal stability, the C-I bond is the most likely point of failure.

  • Hydrolysis: In aqueous solutions, the stability of the compound can be pH-dependent. While 2-chloropyridine is generally stable to hydrolysis, related compounds like chlorpyrifos show increased degradation under alkaline conditions.[5][6] A similar trend could be expected for this compound, potentially leading to the replacement of the iodine or chlorine with a hydroxyl group over time, especially at non-neutral pH.

Q2: What is the recommended solvent for preparing stock solutions?

For short-term storage and immediate use, high-purity, anhydrous aprotic solvents such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) are recommended. These solvents are less likely to participate in degradation reactions compared to protic solvents like alcohols or water. However, prolonged storage in DMSO should be approached with caution, as some iodine-promoted reactions have been observed in this solvent.[7][8]

Q3: How should I store stock solutions of this compound?

To maximize the shelf-life of your stock solutions, adhere to the following storage guidelines:

  • Temperature: Store solutions at -20°C or -80°C .

  • Light: Protect solutions from light by using amber vials or by wrapping clear vials in aluminum foil.

  • Atmosphere: For long-term storage, consider overlaying the solution with an inert gas like argon or nitrogen to minimize oxidation.

  • Container: Use high-quality vials with PTFE-lined caps to prevent solvent evaporation and contamination.[9]

Q4: Can I use aqueous buffers to prepare my working solutions?

While aqueous buffers are often necessary for biological assays, it is crucial to prepare these solutions freshly before each experiment. The hydrolytic stability of this compound in aqueous media, especially at physiological pH (7.4), has not been extensively characterized. Based on the chemistry of related chloropyridines, there is a potential for hydrolysis, particularly at pH values deviating from neutral.[10][11]

Q5: I am seeing an unexpected peak in my LC-MS analysis. What could it be?

The most likely impurity is the deiodinated product, 5-chloro-1H-pyrazolo[3,4-c]pyridine . This would have a molecular weight of 153.57 g/mol . Other possibilities, though less likely, include the dechlorinated product (3-iodo-1H-pyrazolo[3,4-c]pyridine, MW 245.02 g/mol ) or hydrolyzed byproducts. High-resolution mass spectrometry can help in identifying the elemental composition of the unknown peak.[12][13][14]

III. Troubleshooting Guide

This section provides a structured approach to identifying and resolving stability-related issues in your experiments.

Observed Problem Potential Cause Recommended Solution
Low or inconsistent biological activity Degradation of the compound in stock or working solutions.1. Prepare fresh stock solutions from the solid compound.2. Minimize the time the compound is in aqueous buffer before the assay.3. Perform a purity check of your stock solution using LC-MS or HPLC.
Appearance of a new peak in HPLC/LC-MS analysis Deiodination or other degradation.1. Confirm the identity of the new peak by mass spectrometry.2. Review your storage and handling procedures. Ensure protection from light and appropriate temperature.3. If using aqueous solutions, prepare them immediately before use.
Low yield in cross-coupling reactions (e.g., Suzuki coupling) Catalyst poisoning or substrate degradation. The nitrogen on the pyridine ring can coordinate to the palladium catalyst, leading to deactivation. Iodide buildup can also poison the catalyst.1. Ensure all reagents and solvents are anhydrous and degassed.2. Use a robust catalyst system, such as one with a Buchwald-type ligand.3. Consider adding a halide scavenger like lithium chloride (LiCl).4. Optimize the reaction temperature; excessive heat can cause degradation.
Discoloration of stock solution (e.g., turning yellow/brown) Formation of iodine or other colored degradation products.1. Discard the discolored solution.2. Prepare a fresh stock solution, ensuring the use of high-purity, anhydrous solvent.3. Store the new stock solution under an inert atmosphere and protected from light.

IV. Experimental Protocols

Protocol 1: Purity Assessment by LC-MS

This protocol provides a general method for assessing the purity of your this compound solutions.

  • Sample Preparation: Dilute your stock solution to a final concentration of approximately 10 µM in a 50:50 mixture of acetonitrile and water.

  • LC-MS System:

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, and then return to initial conditions.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • MS Detection:

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Scan Range: m/z 100-500.

    • Expected m/z: [M+H]+ for the parent compound: ~280.46; [M+H]+ for the deiodinated product: ~154.02.

  • Analysis: Integrate the peak areas to determine the relative purity of your sample.

Protocol 2: Forced Degradation Study

To understand the stability of the compound under your specific experimental conditions, a forced degradation study can be performed.

  • Prepare Solutions: Prepare solutions of the compound (e.g., 100 µM) in the solvent or buffer of interest.

  • Stress Conditions:

    • Photostability: Expose a solution to a light source (e.g., a UV lamp at 254 nm or a photostability chamber) for a defined period (e.g., 1, 4, and 24 hours). Keep a control sample in the dark.

    • Thermal Stability: Incubate solutions at elevated temperatures (e.g., 40°C, 60°C) for various time points. Maintain a control at the recommended storage temperature.

    • pH Stability: Prepare solutions in buffers of different pH values (e.g., pH 4, 7.4, 9) and incubate at room temperature.

  • Analysis: At each time point, analyze the samples by LC-MS (using Protocol 1) to quantify the remaining parent compound and identify any major degradation products.

V. Visualizing Key Concepts

Workflow for Troubleshooting Stability Issues

G start Problem Observed (e.g., low yield, extra peak) check_storage Review Storage Conditions (Temp, Light, Atmosphere) start->check_storage check_handling Review Solution Handling (Solvent, Freshness, pH) start->check_handling analyze_sample Analyze Sample by LC-MS check_storage->analyze_sample check_handling->analyze_sample identify_degradant Identify Degradation Product(s) analyze_sample->identify_degradant remediate Implement Corrective Actions (e.g., fresh solution, inert atmosphere) identify_degradant->remediate end Problem Resolved remediate->end

Caption: A logical workflow for diagnosing and resolving stability issues.

Potential Degradation Pathways

G parent This compound deiodinated 5-Chloro-1H-pyrazolo[3,4-c]pyridine parent->deiodinated Deiodination (Light, Heat, Nucleophiles) hydrolyzed_iodo 5-Chloro-3-hydroxy-1H-pyrazolo[3,4-c]pyridine parent->hydrolyzed_iodo Hydrolysis (Iodo) (Aqueous, pH dependent) dechlorinated 3-Iodo-1H-pyrazolo[3,4-c]pyridine parent->dechlorinated Dechlorination (Less likely)

Caption: Primary and secondary potential degradation pathways.

VI. Concluding Remarks

While this compound is a valuable building block, its stability in solution is a critical factor for obtaining reliable and reproducible experimental results. The primary concern is deiodination, which can be mitigated by proper storage and handling techniques. By understanding the potential degradation pathways and implementing the troubleshooting strategies outlined in this guide, researchers can ensure the integrity of their studies. For further assistance, please do not hesitate to contact our technical support team.

References

Technical Support Center: Efficient Removal of Palladium Catalysts from Pyrazolo[3,4-c]pyridine Products

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the specific challenges associated with removing residual palladium from pyrazolo[3,4-c]pyridine products. Given the importance of this heterocyclic scaffold in medicinal chemistry and the stringent regulatory limits on metal impurities in active pharmaceutical ingredients (APIs), mastering palladium removal is a critical step in your synthetic workflow.[1][2][3]

The nitrogen-rich nature of the pyrazolo[3,4-c]pyridine core can lead to strong coordination with palladium species, making their removal particularly challenging compared to other scaffolds.[4][5] This guide is designed to help you navigate these complexities and achieve the high levels of purity required for downstream applications.

Troubleshooting Guide

This section addresses common issues encountered during the palladium removal process for pyrazolo[3,4-c]pyridine compounds.

Issue 1: High Residual Palladium Levels After Standard Scavenger Treatment

Symptoms:

  • Palladium levels exceeding the desired limit (e.g., >10 ppm) as determined by Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).[6][7]

  • Persistent discoloration of the isolated product, which may indicate the presence of colloidal palladium.

Potential Causes & Solutions:

Potential CauseTroubleshooting Steps
Strong Palladium-Pyrazolo[3,4-c]pyridine Complexation The multiple nitrogen atoms in the pyrazolo[3,4-c]pyridine ring system can act as strong ligands, forming stable complexes with palladium that are resistant to scavenging.[4][5] To overcome this, consider a pre-treatment step to disrupt this interaction. Mild oxidation or reduction can alter the palladium's oxidation state, potentially weakening the complex.[8] Alternatively, adding a competitive ligand or changing the solvent system prior to scavenger addition may be effective.
Incorrect Scavenger Choice The efficacy of a scavenger is highly dependent on the oxidation state of the palladium species (e.g., Pd(0) vs. Pd(II)). Thiol-based scavengers are generally more effective for Pd(II), while other functionalities might be better for Pd(0).[9] It is advisable to screen a panel of scavengers with diverse functional groups (e.g., thiol, thiourea, amine, or trimercaptotriazine (TMT)) to identify the optimal choice for your specific reaction conditions.[1][8][10]
Suboptimal Scavenging Conditions The kinetics of palladium scavenging can be influenced by temperature and time. If room temperature treatment is ineffective, consider moderately increasing the temperature (e.g., to 40-60 °C) and extending the reaction time.[8] However, be mindful of the thermal stability of your product.
Incomplete Removal of Heterogeneous Palladium If a heterogeneous catalyst like Pd/C was used, simple filtration may not be sufficient to remove fine particles. A thorough filtration through a pad of Celite® is recommended as a first step before employing scavengers for soluble palladium.[11][12]
Issue 2: Significant Product Loss During Purification

Symptoms:

  • Low isolated yield of the target pyrazolo[3,4-c]pyridine compound after treatment with activated carbon or a scavenger resin.

Potential Causes & Solutions:

Potential CauseTroubleshooting Steps
Non-Specific Adsorption to Scavenger Activated carbon, while cost-effective, is known for its potential to non-specifically adsorb the desired product along with the palladium, leading to yield loss.[8][13][14] Consider using more selective, silica-based scavengers which often exhibit a higher affinity for the metal over the organic product.[15][16][17]
Overloading of Scavenger Using an excessive amount of scavenger can increase the surface area available for non-specific binding of your product. It's crucial to perform a screening experiment to determine the minimum effective amount of scavenger required to achieve the desired palladium levels.[12]
Inefficient Product Recovery from Scavenger After filtration, the scavenger cake can retain a significant amount of your product. To mitigate this, wash the filter cake with a fresh portion of a solvent in which your pyrazolo[3,4-c]pyridine is highly soluble.[12]

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for removing palladium from pyrazolo[3,4-c]pyridine products?

A1: The most common and effective methods include:

  • Adsorption: This involves using solid-supported materials that have a high affinity for palladium. These "scavengers" can be activated carbon or, more selectively, functionalized silica or polymers (e.g., with thiol, thiourea, amine, or TMT groups).[1][8][15] The solid scavenger with the bound palladium is then easily removed by filtration.

  • Crystallization: Purifying the final product through recrystallization can be an effective method to leave palladium impurities behind in the mother liquor.[1][8]

  • Filtration: For heterogeneous catalysts like palladium on carbon (Pd/C), passing the reaction mixture through a filter aid such as Celite® can remove the bulk of the catalyst.[11]

  • Chromatography: While effective, column chromatography is often less desirable for large-scale processes due to cost and solvent consumption.[11]

Q2: How do I choose the best palladium removal method for my specific pyrazolo[3,4-c]pyridine derivative?

A2: The optimal method depends on several factors:

  • Nature of Your Product: Consider its solubility, stability, and the potential for the pyrazolo[3,4-c]pyridine core to chelate palladium.

  • Form of Palladium Residue: Is the palladium in a homogeneous (dissolved) or heterogeneous (solid) state?[8]

  • Scale of the Reaction: For lab-scale synthesis, a combination of Celite filtration and scavenger treatment is often practical. For larger, process-scale work, crystallization or the use of scavenger cartridges might be more efficient.[1]

A recommended starting point is a decision-making workflow, as illustrated below.

G start Crude Pyrazolo[3,4-c]pyridine Product with Pd Residue pd_type What is the form of the Pd catalyst used? start->pd_type celite_filtration Perform Celite Filtration to Remove Bulk Pd/C pd_type->celite_filtration Heterogeneous (e.g., Pd/C) scavenger_screening Screen a Panel of Metal Scavengers (Thiol, Thiourea, TMT, etc.) pd_type->scavenger_screening Homogeneous soluble_pd_check Is soluble Pd still a concern? celite_filtration->soluble_pd_check soluble_pd_check->scavenger_screening Yes analysis Analyze for Residual Pd (ICP-MS) soluble_pd_check->analysis No crystallization Attempt Recrystallization scavenger_screening->crystallization If levels are still high or product loss is an issue scavenger_screening->analysis crystallization->analysis

Decision workflow for palladium removal.

Q3: What are the regulatory limits for palladium in Active Pharmaceutical Ingredients (APIs)?

A3: Regulatory bodies like the International Council for Harmonisation (ICH) have established guidelines for elemental impurities in drug products.[1] Palladium is classified as a metal of significant safety concern. The permitted daily exposure (PDE) for palladium is typically low, which translates to stringent concentration limits in the final API, often in the range of single-digit parts per million (ppm).[2][3]

Q4: Can I use a combination of methods for palladium removal?

A4: Absolutely. A multi-step approach is often the most effective strategy. For instance, an initial filtration through Celite® to remove heterogeneous palladium can be followed by treatment with a specific scavenger to capture soluble species. A final recrystallization can then further enhance the purity of your pyrazolo[3,4-c]pyridine product.[9]

Q5: How can I accurately quantify the amount of residual palladium in my sample?

A5: Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is the industry-standard analytical technique for quantifying trace levels of palladium and other elemental impurities in pharmaceutical samples due to its high sensitivity and accuracy.[6][7][9] While other methods exist, such as atomic absorption spectroscopy or X-ray fluorescence, ICP-MS is generally preferred for final product validation.[3][7] For rapid in-process screening of palladium removal techniques, catalysis-based fluorometric methods can also be a valuable tool.[18]

Experimental Protocols

Protocol 1: General Procedure for Palladium Removal Using a Thiol-Functionalized Silica Scavenger

This protocol provides a general guideline. Optimization of scavenger equivalents, temperature, and time is recommended for each specific substrate.

Materials:

  • Crude pyrazolo[3,4-c]pyridine product containing residual palladium.

  • Thiol-functionalized silica scavenger (e.g., SiliaMetS® Thiol).

  • An appropriate organic solvent in which the product is soluble (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Ethyl Acetate).

  • Celite®.

  • Filtration apparatus.

Procedure:

  • Dissolution: Dissolve the crude product in a suitable organic solvent (approximately 10-20 volumes).

  • Scavenger Addition: Add the thiol-functionalized silica scavenger to the solution. A typical starting point is 3-5 equivalents relative to the initial amount of palladium catalyst used.

  • Stirring: Stir the mixture at room temperature or a slightly elevated temperature (e.g., 40-60 °C) for 4 to 18 hours.[8] The progress can be monitored by taking small aliquots for analysis.

  • Filtration: Prepare a small pad of Celite® (1-2 cm thick) in a Büchner funnel and filter the mixture to remove the scavenger-bound palladium.

  • Washing: Wash the filter cake with a small amount of fresh solvent to ensure complete recovery of the product.

  • Concentration: Combine the filtrate and the washings, and remove the solvent under reduced pressure to obtain the purified product.

  • Analysis: Analyze the palladium content of the purified product using ICP-MS to confirm it meets the required specifications.[8]

Protocol 2: Palladium Removal Using Activated Carbon

Materials:

  • Crude pyrazolo[3,4-c]pyridine product.

  • Activated Carbon (e.g., Darco® KB-B).

  • An appropriate solvent (e.g., Toluene, THF).

  • Celite®.

Procedure:

  • Dissolution: Dissolve the crude product in an appropriate solvent.

  • Carbon Addition: Add activated carbon (typically 0.1 to 0.5 wt relative to the crude product).[1]

  • Stirring: Stir the slurry at a suitable temperature (e.g., 25-50 °C) for 1 to 18 hours.

  • Filtration: Filter the mixture through a pad of Celite® to remove the activated carbon.

  • Washing: Wash the Celite® pad with fresh solvent to recover any adsorbed product.

  • Concentration: Concentrate the filtrate to obtain the purified product.

  • Analysis: Analyze the purified product for residual palladium content. Be sure to also assess the product yield, as losses can be higher with this method.[1]

References

Technical Support Center: Synthesis of Polysubstituted Pyrazolo[3,4-c]pyridines

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for the synthesis of polysubstituted pyrazolo[3,4-c]pyridines. This scaffold is of significant interest in medicinal chemistry and fragment-based drug discovery (FBDD) due to its structural resemblance to purines, making it a valuable core for developing novel therapeutics such as kinase inhibitors.[1][2] However, its synthesis is often accompanied by challenges ranging from regioselectivity to purification.

This guide is designed for researchers, chemists, and drug development professionals. It provides field-proven insights, troubleshooting protocols, and detailed experimental procedures to help you navigate the complexities of synthesizing these valuable heterocyclic compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common strategic approaches to synthesizing the pyrazolo[3,4-c]pyridine core?

There are two primary retrosynthetic strategies. The most common involves annulating the pyridine ring onto a pre-existing, functionalized pyrazole, often starting from an aminopyrazole derivative.[3] A less common but equally viable approach involves constructing the pyrazole ring onto a substituted pyridine precursor. The choice depends heavily on the availability of starting materials and the desired substitution pattern. For complex polysubstituted targets, a strategy involving the synthesis of a versatile 5-halo-1H-pyrazolo[3,4-c]pyridine scaffold followed by vectorial functionalization via cross-coupling reactions is highly effective.[1][4]

Q2: Why is regioselectivity a major issue in these syntheses, and how can it be controlled?

Regioselectivity becomes a challenge when using unsymmetrical starting materials, such as a substituted aminopyrazole reacting with an unsymmetrical 1,3-dicarbonyl compound.[3] The reaction can proceed via two different cyclization pathways, leading to a mixture of isomers that are often difficult to separate. Controlling regioselectivity can be achieved by:

  • Steric Hindrance: Bulky substituents on the starting materials can favor one cyclization pathway over another.

  • Electronic Effects: The relative electrophilicity of the carbonyl groups in a 1,3-dicarbonyl compound can direct the initial nucleophilic attack of the aminopyrazole.[3]

  • Reaction Conditions: The choice of catalyst (acidic vs. basic), solvent, and temperature can significantly influence the isomeric ratio.[5][6] It is often necessary to screen various conditions to optimize for the desired regioisomer.

Q3: What are the key starting materials I should have on hand?

For the most common synthetic routes, your chemical inventory should include:

  • Pyrazoles: 5-aminopyrazoles with various substituents at the N-1 and C-3 positions are crucial building blocks.

  • Pyridine Precursors: 2-chloro-3-nitropyridines or 3-acylpyridine N-oxides can serve as starting points for building the pyrazole ring.[6][7]

  • Cyclization Partners: A range of 1,3-dicarbonyl compounds, α,β-unsaturated ketones, and alkynyl aldehydes are needed for constructing the pyridine ring.[5][8]

  • Reagents for Functionalization: For post-synthesis modification, stocks of boronic acids, amines, organozinc reagents, and appropriate palladium or copper catalysts are essential for cross-coupling reactions.[1][4]

Troubleshooting Guide: From Reaction Failure to Success

This section addresses specific experimental failures in a question-and-answer format.

Workflow & Troubleshooting Overview

G cluster_0 Phase 1: Synthesis cluster_1 Phase 2: Analysis & Troubleshooting cluster_2 Common Issues cluster_3 Phase 3: Solutions start Design & Setup Reaction reaction Run Reaction (Monitor by TLC/LCMS) start->reaction workup Quench & Work-up reaction->workup crude Isolate Crude Product workup->crude analysis Analyze Crude Product (NMR, MS) crude->analysis decision Problem Identified? analysis->decision no_issue No -> Proceed to Purification decision->no_issue No low_yield Low / No Yield decision->low_yield Yes side_products Side Products / Regioisomers impure Purification Difficulty sol_yield Optimize Conditions: - Catalyst Screen - Solvent Screen - Temperature Adjust low_yield->sol_yield sol_side Modify Substrates Improve Work-up Adjust Stoichiometry side_products->sol_side sol_purity Advanced Purification: - Prep-HPLC - Recrystallization - Different Eluent System impure->sol_purity

Caption: General workflow for synthesis, analysis, and troubleshooting.

Q: My reaction yield is extremely low or I've recovered only starting material. What went wrong?

A: This is a common and frustrating issue that can stem from multiple factors. A systematic approach is key to diagnosing the problem.

Potential Cause Diagnostic Check Recommended Solution
Poor Reagent Purity Analyze starting materials (especially the aminopyrazole) via NMR or melting point. Impurities can inhibit catalysis.Recrystallize or purify the starting materials before use. Ensure solvents are anhydrous if the reaction is moisture-sensitive.[5]
Ineffective Catalyst The chosen catalyst (e.g., acetic acid) may not be optimal for your specific substrates.Screen a panel of catalysts. Consider both Brønsted acids (p-TsOH) and Lewis acids (e.g., Cu(II) acetylacetonate, ZrCl₄).[5][9] Optimize catalyst loading; too much or too little can be detrimental.
Suboptimal Solvent Reactants may not be fully soluble, or the solvent may not favor the transition state.Perform a solvent screen. Chloroform, toluene, ethanol, and DMF are common choices. In some cases, solvent-free conditions at elevated temperatures can dramatically improve yields.[5][9]
Incorrect Temperature/Time The reaction may require more energy to overcome the activation barrier, or it may not have run long enough.Monitor the reaction meticulously using Thin Layer Chromatography (TLC). Test different temperatures, from room temperature to reflux. Microwave-assisted synthesis can sometimes accelerate slow reactions.
Q: I've formed a mixture of regioisomers that I can't separate. How can I improve selectivity and achieve separation?

A: The formation of regioisomers is an inherent challenge.[5] Addressing it requires both synthetic strategy and purification expertise.

Improving Regioselectivity:

  • Modify Substrates: If possible, introduce a bulky protecting group or substituent on one of the reactants to sterically hinder one of the cyclization pathways.

  • Tune Reaction Conditions: The choice of electrophilic additive and solvent can sometimes control the cyclization pathway. For instance, in the cyclization of 3-acylpyridine N-oxide tosylhydrazones, varying the electrophile/solvent combination can moderately influence the ratio of pyrazolo[3,4-b] and pyrazolo[4,3-c] isomers.[6]

Separation Techniques:

  • Column Chromatography: This is the primary method. Do not assume a single eluent system will work.

    • Systematic Screening: Start with a nonpolar eluent (Hexane/EtOAc) and gradually increase polarity. If that fails, try a different system like Dichloromethane/Methanol.

    • Stationary Phase: While silica gel is standard, consider using alumina or a C18 reverse-phase column for particularly challenging separations.[1]

  • Recrystallization: If the product is a solid, attempt fractional recrystallization from various solvents. This can sometimes yield one isomer in pure form.

  • Preparative HPLC: For high-value compounds, preparative High-Performance Liquid Chromatography (HPLC) is often the most effective, albeit more resource-intensive, method for separating stubborn isomers.[1]

Q: My product is an intractable oil or is contaminated with byproducts. How can I purify it effectively?

A: Purification challenges often arise from polar N-heterocyclic products and similarly polar byproducts.

Troubleshooting Purification:

G cluster_0 Problem Identification cluster_1 Purification Strategy crude Crude Product (Intractable Oil / Impure Solid) col_chrom Attempt Column Chromatography crude->col_chrom recryst Attempt Recrystallization crude->recryst acid_base Acid-Base Extraction crude->acid_base decision Successful? col_chrom->decision recryst->decision acid_base->decision prep_hplc Use Preparative HPLC decision->prep_hplc No pure_prod Pure Product decision->pure_prod Yes prep_hplc->pure_prod

Caption: Decision tree for purifying challenging products.

  • Proper Work-up is Crucial: Before chromatography, ensure your aqueous work-up has removed all inorganic salts and the catalyst as much as possible. An acid/base wash can be effective; for example, dissolving the crude material in ethyl acetate and washing with a dilute HCl solution can remove basic impurities, while a NaHCO₃ wash can remove acidic ones.[9]

  • Convert to a Salt: If the product is an oil but has a basic nitrogen, you can sometimes precipitate it as a salt (e.g., hydrochloride or trifluoroacetate) by treating a solution with the appropriate acid. The salt can then be filtered and, if necessary, neutralized back to the free base.

  • Trituration: If the crude product is an amorphous solid, try triturating (suspending and stirring) it in a solvent where the desired product is sparingly soluble but the impurities are highly soluble (e.g., diethyl ether, pentane).

Key Experimental Protocols

Protocol 1: One-Pot Synthesis via Condensation

This protocol is adapted from methodologies involving the condensation of an aminopyrazole with a chalcone (an α,β-unsaturated ketone), a common strategy for building the pyridine ring.[10]

Reaction: 4-((pyridin-4-yl)methylene)-3-methyl-1H-pyrazol-5(4H)-one + Hydrazine Hydrate → 1,3a,4,5-tetrahydro-3-methyl-4-(pyridin-4-yl)pyrazolo[3,4-c]pyrazole

  • Setup: To a 50 mL round-bottom flask, add the chalcone precursor (e.g., 3-methyl-4-((pyridin-4-yl)methylene)-1H-pyrazol-5(4H)-one) (1.0 eq).

  • Reagent Addition: Add absolute ethanol (10-15 mL) to dissolve or suspend the starting material. Add sodium hydroxide (1.2 eq) followed by hydrazine hydrate (1.5 eq).

  • Reaction: Fit the flask with a condenser and reflux the mixture for 6-8 hours. Monitor the reaction progress by TLC (e.g., using a 7:3 Ethyl Acetate:Hexane eluent).

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it onto crushed ice.

  • Isolation: If a solid precipitates, filter the product using a Büchner funnel, wash it thoroughly with cold water, and then with a small amount of cold ethanol.

  • Purification: Recrystallize the crude solid from ethanol to obtain the pure product.

  • Characterization: Confirm the structure using ¹H NMR, ¹³C NMR, and Mass Spectrometry. The disappearance of the vinyl proton singlet (around 6.5-6.9 ppm) and the appearance of new aliphatic protons are key indicators of successful cyclization.[10]

Protocol 2: Vectorial Functionalization via Cross-Coupling

This protocol outlines a general procedure for the Buchwald-Hartwig amination at the C-5 position of a halo-substituted pyrazolo[3,4-c]pyridine scaffold, a powerful method for introducing diversity.[1][4]

Reaction: 5-bromo-2-(oxan-2'-yl)-2H-pyrazolo[3,4-c]pyridine + Morpholine → 4-[2'-(oxan-2''-yl)-2H-pyrazolo[3,4-c]pyridin-5'-yl]morpholine

  • Inert Atmosphere: To an oven-dried Schlenk flask, add the 5-bromo-pyrazolo[3,4-c]pyridine substrate (1.0 eq), Pd₂(dba)₃ (0.05 eq), and Xantphos (0.1 eq).

  • Reagents: Add sodium tert-butoxide (1.4 eq). Evacuate and backfill the flask with argon or nitrogen three times.

  • Solvent and Nucleophile: Add anhydrous toluene (or dioxane) via syringe, followed by the amine nucleophile (e.g., morpholine, 1.1 eq).

  • Reaction: Heat the reaction mixture to 100-110 °C and stir for 12-18 hours. Monitor by LCMS for consumption of the starting material.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst.

  • Extraction: Transfer the filtrate to a separatory funnel, wash with water and then with brine. Dry the organic layer over anhydrous Na₂SO₄.

  • Purification: Concentrate the solution under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (a gradient of Ethyl Acetate in Petroleum Ether is a good starting point) to yield the aminated product.[1]

Typical Spectroscopic Data
Technique Pyrazolo[3,4-c]pyridine Core Notes
¹H NMR Aromatic protons typically appear in the δ 7.0-9.0 ppm range. Protons on the pyridine ring are often downfield. CH₃ groups on the core appear around δ 2.3-2.8 ppm.[2][11]The chemical shifts are highly dependent on the substitution pattern.
¹³C NMR Aromatic carbons appear in the δ 110-160 ppm range. The C=N carbon of the pyrazole moiety can be found around δ 145 ppm.[9]DEPT or HSQC/HMBC experiments are invaluable for assigning specific carbons.[1]
FT-IR N-H stretch (if unsubstituted) appears as a broad band around 3200-3400 cm⁻¹. C=N and C=C stretching vibrations are observed in the 1500-1650 cm⁻¹ region.[10]Useful for confirming the presence of key functional groups (e.g., C=O, NH₂, CN).
Mass Spec (EI/ESI) The molecular ion peak (M⁺) or the protonated molecular ion peak ([M+H]⁺) should be clearly visible and match the calculated molecular weight.Isotopic patterns for chlorine (M⁺, M⁺+2 in a ~3:1 ratio) or bromine (M⁺, M⁺+2 in a ~1:1 ratio) are diagnostic.[2]

References

Validation & Comparative

A Comparative Guide to the NMR Analysis of 5-Chloro-3-iodo-1H-pyrazolo[3,4-c]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The 1H-pyrazolo[3,4-c]pyridine scaffold is a privileged heterocyclic system in modern medicinal chemistry. Its structural resemblance to endogenous purines allows its derivatives to interact with a wide array of biological targets, leading to their investigation as potent therapeutic agents. The specific derivative, 5-Chloro-3-iodo-1H-pyrazolo[3,4-c]pyridine, serves as a crucial and versatile intermediate in the synthesis of these potential drug candidates. The introduction of chloro and iodo substituents at distinct positions (C5 and C3, respectively) provides orthogonal handles for further chemical elaboration through various cross-coupling reactions.

Unambiguous characterization of this core scaffold and its subsequent derivatives is paramount to ensuring synthetic success and understanding structure-activity relationships (SAR). This technical guide provides an in-depth comparison of Nuclear Magnetic Resonance (NMR) spectroscopy—the gold standard for structural elucidation—with other common analytical techniques, supported by experimental data and protocols tailored for this important class of molecules.

The Unrivaled Power of NMR for Structural Elucidation

In the landscape of analytical chemistry, NMR spectroscopy stands out for its ability to provide a comprehensive atomic-level picture of a molecule's structure in solution.[1] Unlike techniques that offer limited or indirect structural information, NMR allows for the direct observation of the chemical environment, connectivity, and spatial proximity of magnetically active nuclei, primarily ¹H and ¹³C.

1D NMR Spectroscopy: The First Look

¹H NMR: The proton NMR spectrum provides the initial, information-rich fingerprint of the molecule. For a 5-substituted pyrazolo[3,4-c]pyridine, the aromatic region is particularly diagnostic. The protons on the pyridine ring (H4 and H7) are influenced by the electron-withdrawing nitrogen atom and the chloro substituent, typically appearing as distinct singlets or doublets depending on neighboring substituents. The N-H proton of the pyrazole ring often appears as a broad singlet, and its chemical shift can be highly dependent on the solvent and concentration.

¹³C NMR: The carbon spectrum reveals the electronic environment of each carbon atom in the scaffold. The carbons directly attached to heteroatoms (C3, C5, C7a) are significantly deshielded and appear downfield. The presence of the heavy iodine atom at C3 and the chlorine at C5 further influences the chemical shifts of the carbons within the heterocyclic core, providing key markers for confirming the substitution pattern.

2D NMR Spectroscopy: Confirming the Molecular Blueprint

While 1D NMR provides a foundational view, 2D NMR experiments are essential for the definitive assignment of complex structures like the title compound.

  • COSY (Correlation Spectroscopy): This experiment maps out all proton-proton (¹H-¹H) spin-spin couplings within the molecule. While the parent this compound has isolated aromatic protons (H4 and H7), COSY is invaluable for substituted analogs where new proton networks are introduced.

  • HSQC (Heteronuclear Single Quantum Coherence): This is the cornerstone experiment for assigning carbon resonances. It generates a correlation peak for each proton and the carbon to which it is directly attached. This allows the unambiguous assignment of protonated carbons based on the more easily assigned proton spectrum.

  • HMBC (Heteronuclear Multiple Bond Correlation): HMBC is arguably the most powerful tool for piecing together the complete molecular framework. It reveals correlations between protons and carbons over two to three bonds. This is critical for:

    • Assigning Quaternary Carbons: Carbons with no attached protons (like C3, C5, C3a, and C7a) are invisible in HSQC but can be assigned through their long-range couplings to nearby protons.

    • Confirming Connectivity: For instance, observing a correlation from the H4 proton to the carbon at C5 confirms their spatial relationship and validates the overall structure.

  • NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy): These experiments detect protons that are close in space, regardless of whether they are connected through bonds. This is particularly crucial for determining the regiochemistry of N-alkylation or N-acylation on the pyrazole ring, distinguishing between the N1 and N2 isomers. A study on related 5-substituted pyrazolo[3,4-c]pyridine derivatives demonstrated the power of NMR in determining the predominant N1-H tautomeric form.[2]

Representative NMR Data

The following table summarizes the expected ¹H and ¹³C NMR chemical shifts for the parent 5-chloro-1H-pyrazolo[3,4-c]pyridine scaffold in DMSO-d₆. The introduction of an iodine atom at the C3 position will further influence these shifts, typically causing a significant downfield shift for C3 and minor shifts for neighboring atoms.

Position ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm) Key HMBC Correlations
NH~14.0 (broad s)-H4 → C3a, C5; H7 → C5a, C7a
H3~8.3 (s)~135H4 → C3
H4~8.2 (s)~115H4 → C3, C5, C5a
C5-~148H4 → C5; H7 → C5
H7~8.8 (s)~145H7 → C5, C5a, C7a
C3a-~118H4 → C3a
C7a-~142H7 → C7a

Note: Data are estimated based on published spectra of closely related analogs. Actual values for the 3-iodo derivative may vary.

Visualizing NMR Connectivity

Graphviz diagrams can effectively illustrate the molecular structure and the power of HMBC in connecting different parts of the molecule.

cluster_pyridine Pyridine Ring cluster_pyrazole Pyrazole Ring N6 N C5 C5-Cl C5a C5a C4 C4-H C7a C7a C7 C7-H N1 N1-H N2 N2 C3 C3-I C3a C3a

Caption: Molecular structure of this compound.

H4 H4 C3 C3 H4->C3 ³J C5 C5 H4->C5 ³J C5a C5a H4->C5a ²J H7 H7 H7->C5 ³J H7->C5a ²J C7a C7a H7->C7a ²J

Caption: Key HMBC correlations for scaffold confirmation.

Experimental Protocol for NMR Analysis

Achieving high-quality, unambiguous data requires a systematic approach to sample preparation and data acquisition.

1. Sample Preparation:

  • Solvent Selection: Dimethyl sulfoxide-d₆ (DMSO-d₆) is often the solvent of choice for this class of compounds due to its excellent solubilizing power and the ability to observe exchangeable protons like N-H. Chloroform-d (CDCl₃) is an alternative if solubility permits.

  • Concentration:

    • For ¹H NMR: Dissolve 5-10 mg of the compound in approximately 0.6 mL of deuterated solvent.

    • For ¹³C and 2D NMR: A more concentrated sample (20-30 mg in 0.6 mL) is recommended to achieve a good signal-to-noise ratio in a reasonable timeframe.

2. NMR Data Acquisition (300-600 MHz Spectrometer):

  • ¹H NMR:

    • Pulse Sequence: Standard single-pulse (zg30).

    • Spectral Width: -2 to 16 ppm.

    • Acquisition Time: 3-4 seconds.

    • Relaxation Delay (d1): 2-5 seconds (use a longer delay for accurate integration).

    • Number of Scans: 8-16 scans.

  • ¹³C NMR:

    • Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

    • Spectral Width: 0-200 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay (d1): 2 seconds.

    • Number of Scans: 1024-4096 scans, depending on concentration.

  • 2D NMR (HSQC/HMBC):

    • Use standard, gradient-selected pulse sequences (e.g., hsqcedetgpsp for HSQC, hmbcgplpndqf for HMBC).

    • Optimize the spectral width in both dimensions to cover all relevant signals.

    • For HMBC, the long-range coupling delay (typically optimized for 8 Hz) is a critical parameter for detecting ²J and ³J correlations effectively.

Comparison with Alternative Analytical Techniques

While NMR is the cornerstone of structural analysis, a multi-technique approach provides the most comprehensive characterization.

Technique Information Provided Strengths Limitations Primary Application
NMR Spectroscopy Atomic connectivity, 3D structure in solution, stereochemistry, tautomeric forms, purity (qNMR).Unambiguous structure elucidation, non-destructive.Lower sensitivity than MS, requires more sample, can be time-consuming.Definitive structure confirmation and assignment.
Mass Spectrometry (MS) Molecular weight (HRMS), elemental composition, fragmentation patterns.Extremely high sensitivity, rapid analysis, compatible with chromatography (LC-MS).Cannot distinguish isomers, provides limited connectivity data.Molecular formula confirmation, reaction monitoring.
X-Ray Crystallography Definitive 3D structure in the solid state, bond lengths, and angles.Provides absolute, unambiguous structural proof.Requires a high-quality single crystal (often a bottleneck), solid-state may not represent solution conformation.Absolute stereochemistry determination, structural biology.
FTIR Spectroscopy Presence of specific functional groups (e.g., N-H, C=N).Fast, simple, good for identifying functional groups.Provides very limited information on the overall molecular structure.Confirmation of functional groups, reaction monitoring.

Conclusion

For the unambiguous structural characterization of complex heterocyclic systems like this compound derivatives, NMR spectroscopy is an indispensable and unparalleled tool. The combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments provides a complete and detailed picture of the molecular architecture in solution, which is crucial for guiding synthetic strategy and interpreting biological data. While techniques like Mass Spectrometry and X-ray Crystallography offer vital complementary information—confirming molecular formula and providing solid-state structure, respectively—only NMR delivers the comprehensive solution-state data required to confidently navigate the complexities of modern drug discovery and development. A robust analytical workflow that leverages the strengths of each of these techniques is the hallmark of rigorous scientific research.

References

A Senior Application Scientist's Guide to 1H and 13C NMR Assignments for Substituted Pyrazolo[3,4-c]pyridines

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural elucidation of novel heterocyclic compounds is a cornerstone of progress. The pyrazolo[3,4-c]pyridine scaffold, a purine isostere, is of significant interest due to its prevalence in compounds targeting a range of biological targets, including phosphodiesterases and cyclin-dependent kinases. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the definitive assignment of the structure of these molecules. This guide provides an in-depth comparison of ¹H and ¹³C NMR assignments for substituted pyrazolo[3,4-c]pyridines, supported by experimental data and protocols, to aid researchers in their synthetic and characterization endeavors.

The Fundamental NMR Landscape of the Pyrazolo[3,4-c]pyridine Core

The pyrazolo[3,4-c]pyridine ring system is an aromatic bicyclic heterocycle. The electron-withdrawing nature of the nitrogen atoms significantly influences the chemical shifts of the ring protons and carbons. Understanding the baseline NMR characteristics of the parent scaffold is crucial for interpreting the effects of substitution.

The numbering of the pyrazolo[3,4-c]pyridine scaffold is as follows:

Caption: Numbering of the pyrazolo[3,4-c]pyridine core.

In the ¹H NMR spectrum, the protons on the pyridine ring (H4 and H7) are typically found further downfield compared to the proton on the pyrazole ring (H3) due to the influence of the pyridine nitrogen. The ¹³C NMR spectrum reflects a similar trend, with the carbons of the pyridine ring generally appearing at a lower field than those of the pyrazole ring, with the exception of the bridgehead carbons.

A critical aspect of the NMR of pyrazolo[3,4-c]pyridines is the potential for tautomerism, primarily between the N1-H and N2-H forms. Experimental evidence, supported by quantum-chemical calculations, has shown that for 5-substituted pyrazolo[3,4-c]pyridines, the N1-H tautomer is the predominant form in solution[1]. This is an important consideration when assigning structures and interpreting spectra.

Comparative Analysis of Substituted Pyrazolo[3,4-c]pyridines

The introduction of substituents to the pyrazolo[3,4-c]pyridine core can cause significant changes in the ¹H and ¹³C NMR chemical shifts. These shifts are a direct consequence of the electronic (inductive and resonance) and steric effects of the substituent. Below is a comparative guide to the NMR assignments for a series of substituted pyrazolo[3,4-c]pyridines.

Table 1: ¹H NMR Chemical Shifts (δ, ppm) of Selected Substituted Pyrazolo[3,4-c]pyridines
SubstituentH-3 (s)H-4 (d)H-7 (s)Other SignalsSolventReference
5-chloro8.157.828.80-Methanol-d₄[2]
5-bromo8.217.988.81-Methanol-d₄[2]
5-amino~7.8~7.0~8.2NH₂ protonsDMSO-d₆[1]
5-methoxy~8.0~7.2~8.5OCH₃ protonsDMSO-d₆[1]
5-morpholino---Morpholine protonsCDCl₃[2]
N1-methyl-5-chloro~8.1~7.8~8.7N-CH₃ protonsCDCl₃-
N2-methyl-5-chloro~8.0~7.7~8.6N-CH₃ protonsCDCl₃-

Note: Some values are approximated based on trends discussed in the literature as exact values for all compounds were not available in a single source.

Table 2: ¹³C NMR Chemical Shifts (δ, ppm) of Selected Substituted Pyrazolo[3,4-c]pyridines
SubstituentC-3C-3aC-4C-5C-7C-7aSolventReference
5-chloro134.2131.2115.6141.0135.1137.6Methanol-d₄[2]
5-amino~135~115~108~155~130~145DMSO-d₆[1]
5-methoxy~136~116~105~160~132~146DMSO-d₆[1]

Note: Some values are approximated based on trends discussed in the literature.

Analysis of Substituent Effects:

  • Electron-withdrawing groups (e.g., -Cl, -Br) at C5: These groups cause a downfield shift of the adjacent H-4 proton and C-4 and C-5 carbons due to their inductive effect.

  • Electron-donating groups (e.g., -NH₂, -OCH₃) at C5: These groups lead to an upfield shift of H-4, C-4, and C-5, with the effect being more pronounced for the carbons due to resonance effects.

  • N-Alkylation: Methylation at N1 or N2 has a relatively small effect on the chemical shifts of the ring protons but can be distinguished by 2D NMR techniques such as HMBC, which will show correlations between the N-methyl protons and the adjacent ring carbons (C3 and C7a for N1-alkylation; C3 for N2-alkylation).

Substituent_Effects substituent Substituent at C5 EWG Electron-Withdrawing Group (e.g., -Cl) substituent->EWG EDG Electron-Donating Group (e.g., -NH2) substituent->EDG downfield Downfield Shift (Deshielding) EWG->downfield Inductive Effect upfield Upfield Shift (Shielding) EDG->upfield Resonance Effect H4_shift H-4 Chemical Shift C4_C5_shift C-4 & C-5 Chemical Shifts downfield->H4_shift downfield->C4_C5_shift upfield->H4_shift upfield->C4_C5_shift

Caption: Influence of C5 substituents on NMR shifts.

Experimental Protocols for NMR Analysis

Achieving high-quality, reproducible NMR data is paramount. The following section outlines a robust, self-validating protocol for the ¹H and ¹³C NMR analysis of substituted pyrazolo[3,4-c]pyridines.

Sample Preparation
  • Purity: Ensure the sample is of high purity (>95%), as impurities will complicate spectral analysis. Purification can be achieved by recrystallization or column chromatography.

  • Solvent: Select a deuterated solvent in which the compound is readily soluble. Common choices include DMSO-d₆, CDCl₃, and Methanol-d₄. The choice of solvent can influence chemical shifts, especially for N-H protons.

  • Concentration: For ¹H NMR, a concentration of 5-10 mg in 0.6-0.7 mL of solvent is typically sufficient. For ¹³C NMR, a more concentrated sample (20-50 mg) is preferable to obtain a good signal-to-noise ratio in a reasonable time.

  • Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (0 ppm).

NMR Data Acquisition

Instrumentation: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion and resolution.

¹H NMR Parameters:

  • Pulse Sequence: Standard single-pulse sequence.

  • Spectral Width: 0-12 ppm.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-2 seconds.

  • Number of Scans: 8-16 scans.

¹³C NMR Parameters:

  • Pulse Sequence: Proton-decoupled single-pulse sequence.

  • Spectral Width: 0-160 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 1024 or more, depending on the concentration.

2D NMR Experiments for Unambiguous Assignment:

For complex substitution patterns or to definitively assign all signals, 2D NMR experiments are indispensable.

  • COSY (Correlation Spectroscopy): Identifies ¹H-¹H spin-spin coupling networks, confirming the connectivity of protons on the same ring system.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with its directly attached carbon, providing a powerful tool for assigning carbon signals based on the proton assignments.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds. This is crucial for identifying quaternary carbons and for establishing connectivity between different parts of the molecule, such as linking substituents to the core scaffold.[1][3][4]

NMR_Workflow cluster_Preparation Sample Preparation cluster_Acquisition Data Acquisition cluster_Analysis Spectral Analysis Purity High Purity Sample (>95%) Solvent Deuterated Solvent Selection Purity->Solvent Concentration Optimal Concentration Solvent->Concentration H1_NMR 1D ¹H NMR Concentration->H1_NMR C13_NMR 1D ¹³C NMR Concentration->C13_NMR TwoD_NMR 2D NMR (COSY, HSQC, HMBC) H1_NMR->TwoD_NMR Assign_Protons Assign Proton Signals H1_NMR->Assign_Protons C13_NMR->TwoD_NMR Assign_Carbons Assign Carbon Signals C13_NMR->Assign_Carbons TwoD_NMR->Assign_Protons TwoD_NMR->Assign_Carbons Assign_Protons->Assign_Carbons via HSQC/HMBC Structure_Elucidation Unambiguous Structure Elucidation Assign_Protons->Structure_Elucidation Assign_Carbons->Structure_Elucidation

Caption: Recommended workflow for NMR-based structure elucidation.

Conclusion

The ¹H and ¹³C NMR spectra of substituted pyrazolo[3,4-c]pyridines provide a wealth of information that is essential for their structural characterization. By understanding the fundamental chemical shifts of the parent scaffold and the predictable effects of various substituents, researchers can confidently assign the structures of novel derivatives. The systematic application of 1D and 2D NMR techniques, following robust experimental protocols, ensures the integrity and accuracy of these assignments, thereby accelerating the drug discovery and development process.

References

A Comparative Guide to the HRMS Fragmentation of Iodinated Pyrazolo[3,4-c]pyridines

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the high-resolution mass spectrometry (HRMS) fragmentation patterns of iodinated pyrazolopyridines, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development.[1][2] As structural analogs of purines, pyrazolopyridine scaffolds are central to the development of inhibitors for various protein kinases and other key cellular targets.[3][4] Iodination of these scaffolds provides a crucial synthetic handle for further functionalization via cross-coupling reactions or for use in radio-imaging studies.

Understanding the fragmentation behavior of these molecules under mass spectrometric conditions is paramount for their unambiguous identification, structural elucidation of novel analogs, and metabolite profiling. This document moves beyond a simple recitation of data to explain the causality behind the observed fragmentation, providing researchers with a predictive framework for characterizing this important class of compounds.

The Analytical Imperative: Why HRMS Fragmentation Matters

In drug discovery, confirming the structure of a newly synthesized compound is a non-negotiable quality gate. High-Resolution Mass Spectrometry (HRMS) provides exquisitely accurate mass measurements, allowing for the determination of elemental compositions. However, for isomeric compounds, mass accuracy alone is insufficient. Tandem mass spectrometry (MS/MS) is therefore employed to induce fragmentation of a selected precursor ion, generating a product ion spectrum that serves as a structural fingerprint.

The fragmentation pathways are governed by the fundamental principles of chemical stability; the ion's internal energy is redistributed, leading to the cleavage of the weakest bonds and the formation of the most stable product ions and neutral molecules.[5] For iodinated N-heterocycles, the Carbon-Iodine (C-I) bond is typically the most labile, making its cleavage a diagnostic feature in the resulting mass spectrum.[6]

Experimental Protocol: A Validated HRMS/MS Workflow

To ensure reproducibility and generate a rich fragmentation spectrum, a robust analytical method is essential. The following protocol describes a standard approach for the analysis of an iodinated pyrazolopyridine using a liquid chromatography-quadrupole time-of-flight (LC-Q-TOF) mass spectrometer.

Workflow Overview

The general experimental workflow proceeds from sample preparation through data acquisition and analysis. Each step is optimized to ensure efficient ionization and controlled fragmentation.

G cluster_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms HRMS Analysis (Q-TOF) cluster_analysis Data Analysis p1 Dissolve sample in 50:50 Acetonitrile/Water (0.1% Formic Acid) to 1 µg/mL lc_col Inject 5 µL onto C18 Column (e.g., 100 x 2.1 mm, 1.8 µm) p1->lc_col lc_grad Gradient Elution: 5-95% Acetonitrile w/ 0.1% FA over 5 minutes lc_col->lc_grad ms_ion Ionization: Positive ESI Mode Capillary: 3.5 kV, Temp: 325°C lc_grad->ms_ion ms_scan MS1 Scan: m/z 100-1000 ms_ion->ms_scan ms_ms Data-Dependent MS/MS: Top 3 precursors selected Collision Energy Ramp (15-40 eV) ms_scan->ms_ms da Process data: - Confirm precursor mass - Analyze fragmentation pattern - Propose fragment structures ms_ms->da

Caption: Standard LC-HRMS/MS workflow for pyrazolopyridine analysis.

Step-by-Step Methodology
  • Sample Preparation : Dissolve the synthesized compound in a solution of 50:50 acetonitrile/water containing 0.1% formic acid to a final concentration of 1 µg/mL. The formic acid serves to aid protonation in the electrospray source, facilitating the formation of [M+H]⁺ ions.[2]

  • Chromatographic Separation : Inject 5 µL of the sample onto a C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm particle size). Elute the analyte using a water/acetonitrile gradient (both with 0.1% formic acid) at a flow rate of 0.4 mL/min. A typical gradient runs from 5% to 95% acetonitrile over 5 minutes.

  • Ionization : Analyze the eluent using an electrospray ionization (ESI) source operating in positive ion mode. Typical source parameters include a capillary voltage of 3.5 kV, a source temperature of 120°C, and a desolvation gas temperature of 325°C.

  • MS1 Full Scan : Acquire full scan mass spectra from m/z 100 to 1000 to determine the accurate mass of the protonated molecular ion ([M+H]⁺).

  • MS/MS Fragmentation (CID) : Employ a data-dependent acquisition (DDA) mode. The three most intense ions from the MS1 scan are isolated in the quadrupole, subjected to collision-induced dissociation (CID) with argon in the collision cell, and the resulting fragment ions are analyzed by the time-of-flight (TOF) mass analyzer. A stepped collision energy ramp (e.g., 15-40 eV) is used to ensure a wide range of fragments are produced, from gentle cleavages to more extensive ring fragmentation.[7]

Core Analysis: Fragmentation of a Model Compound

While the prompt specifies the pyrazolo[3,4-c]pyridine core, detailed published MS/MS spectra for this specific iodinated isomer are scarce. We will therefore use the closely related and well-characterized isomer, 3-Iodo-1H-pyrazolo[3,4-b]pyridine , as a scientifically robust model.[5][8] The fundamental fragmentation principles are directly translatable between these positional isomers.

Analyte: 3-Iodo-1H-pyrazolo[3,4-b]pyridine Formula: C₆H₄IN₃ Monoisotopic Mass: 244.9499 g/mol Protonated Precursor [M+H]⁺: 245.9577 m/z

Upon ESI, protonation is expected to occur on one of the basic nitrogen atoms of the pyridine or pyrazole ring. In the collision cell, this protonated precursor undergoes fragmentation via several key pathways.

Caption: Proposed major fragmentation pathways for protonated 3-Iodo-1H-pyrazolo[3,4-b]pyridine.

  • Pathway 1: Loss of Iodine Radical (I•) : The C-I bond is the weakest in the molecule (bond energy ~238 kJ/mol).[6] The most prominent fragmentation pathway is the homolytic cleavage of this bond, resulting in the loss of a neutral iodine radical (126.9045 u). This produces an even-electron cation at m/z 118.0556 , corresponding to the protonated pyrazolo[3,4-b]pyridine core. This is often the base peak in the spectrum.

  • Pathway 2: Loss of Hydrogen Iodide (HI) : A competing and also highly favorable pathway is the elimination of a neutral hydrogen iodide molecule (127.9123 u). This results in an odd-electron radical cation at m/z 117.0478 .[9]

  • Pathway 3: Ring Fragmentation : The stable pyrazolopyridine fragment ion (m/z 118.0556) can undergo further fragmentation at higher collision energies. A common fragmentation for nitrogen heterocycles is the loss of hydrogen cyanide (HCN, 27.0109 u), leading to a fragment ion at m/z 92.0400 .[10]

Comparative Analysis: Isomers and Alternative Halogens

A key aspect of this guide is to provide a comparative framework. How does the fragmentation change if the structure is altered?

Comparison of Halogen Analogs

The identity of the halogen atom has a profound and predictable impact on the mass spectrum.

Feature3-Chloro- (C₆H₄ClN₃)3-Bromo- (C₆H₄BrN₃)3-Iodo- (C₆H₄IN₃)
[M+H]⁺ m/z (A) 154.0166197.9661245.9577
[M+2+H]⁺ m/z (A+2) 156.0137199.9641Not observed
Isotopic Pattern ~3:1 (³⁵Cl:³⁷Cl)~1:1 (⁷⁹Br:⁸¹Br)Monoisotopic (¹²⁷I)
Primary Neutral Loss HClHBrI• or HI
C-X Bond Energy ~339 kJ/mol~285 kJ/mol~238 kJ/mol
Relative Fragmentation Requires higher energyIntermediateOccurs at lowest energy

Key Insights:

  • Isotopic Signature : Chlorine and bromine have characteristic isotopic patterns that provide immediate confirmation of their presence. Iodine is monoisotopic.

  • Fragmentation Propensity : The ease of fragmentation directly correlates with the carbon-halogen bond strength (C-Cl > C-Br > C-I). The loss of the halogen (as HX or X•) will be most pronounced for the iodinated analog and least for the chlorinated one under identical CID conditions.

Comparison of Ionization / Fragmentation Techniques

The choice of ionization method and fragmentation parameters can significantly alter the observed spectrum.

  • In-Source CID vs. Tandem MS (MS/MS) : Applying a higher voltage to the source optics (e.g., cone voltage or fragmentor voltage) can induce fragmentation "in-source" before mass analysis.[11] This is a cruder form of fragmentation than MS/MS and can lead to a complex MS1 spectrum containing both precursor and fragment ions. While useful for quick surveys, it lacks the specificity of true MS/MS, where a precursor is cleanly isolated before fragmentation. For rigorous structural confirmation, MS/MS is the authoritative choice.

  • Collision Energy (CE) : The energy applied in the collision cell is a critical parameter.

    • Low CE (10-15 eV) : Favors the cleavage of the weakest bond, leading primarily to the loss of I• or HI. The precursor ion will likely still be present.

    • High CE (30-40 eV) : Provides more internal energy, promoting secondary fragmentations like the loss of HCN and extensive ring cleavage. The precursor ion may be completely consumed.[7]

Summary and Conclusions

The HRMS/MS fragmentation of iodinated pyrazolo[3,4-c]pyridines and their isomers is characterized by predictable and diagnostically useful pathways.

Key Diagnostic Signatures:

  • Accurate Mass of [M+H]⁺ : The first and most crucial piece of data, confirming the elemental composition.

  • Facile Loss of Iodine : The most characteristic fragmentation is the neutral loss of either 126.9045 u (I•) or 127.9123 u (HI) . The presence of intense product ions corresponding to these losses is a strong indicator of an iodinated compound.

  • Intact Heterocyclic Core : The resulting fragment ion (e.g., at m/z 118.0556 for the model compound) confirms the mass of the core pyrazolopyridine scaffold.

  • Ring Fragmentation at High Energy : Further fragmentation via loss of species like HCN provides additional structural confirmation.

By leveraging this comparative guide, researchers and drug development professionals can approach the structural elucidation of novel iodinated pyrazolopyridines with greater confidence, using HRMS/MS data not just as a confirmation tool, but as a predictive instrument for structural discovery.

References

A Comparative Guide to the Structure Elucidation of Pyrazolo[3,4-c]pyridine Regioisomers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Regioisomeric Challenge

The pyrazolo[3,4-c]pyridine scaffold is a privileged structure in medicinal chemistry and drug development, forming the core of numerous compounds investigated for a range of therapeutic applications. Its synthesis, however, often presents a classic chemical challenge: the potential for the formation of multiple regioisomers. Depending on the reaction strategy, cyclization can lead to several distinct fused heterocyclic systems, such as the desired pyrazolo[3,4-c]pyridine, alongside its pyrazolo[3,4-b]pyridine or pyrazolo[4,3-c]pyridine counterparts. As biological activity is exquisitely dependent on molecular structure, the unambiguous identification of the correct regioisomer is a critical, non-negotiable step in the research and development pipeline.

This guide provides an in-depth comparison of the analytical techniques used to navigate this challenge. It moves beyond a simple listing of methods to explain the causality behind experimental choices, offering field-proven insights into leveraging Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) for definitive structural assignment, with a final word on the gold standard of X-ray crystallography.

The Gold Standard: Single-Crystal X-Ray Crystallography

For absolute, unequivocal structure determination, single-crystal X-ray crystallography remains the definitive method. This technique maps the electron density of a crystalline sample to reveal the precise three-dimensional arrangement of every atom, leaving no ambiguity about connectivity or regiochemistry. Numerous complex pyrazolopyridine derivatives have had their structures confirmed by this method.[1][2][3]

However, the primary limitation of crystallography is its prerequisite for a high-quality single crystal, which can be difficult or time-consuming to obtain. It is a low-throughput technique and is not always feasible for every compound synthesized. Therefore, robust spectroscopic methods applicable to samples in solution are the workhorse for routine and high-throughput structural analysis.

The Workhorse Technique: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful and universally applied tool for distinguishing regioisomers in solution. The strategy for unambiguous assignment hinges on the exploitation of two fundamental NMR phenomena: through-bond J-coupling and through-space Nuclear Overhauser Effects (NOEs). The unique topology of each regioisomer produces a unique and definitive pattern of correlations.

1D NMR (¹H and ¹³C): The Initial Fingerprint

One-dimensional ¹H and ¹³C NMR spectra provide the initial, essential overview of the molecule. Chemical shifts and proton-proton coupling constants offer valuable preliminary clues. For instance, the anisotropic effect of the pyridine nitrogen atom will deshield adjacent protons to varying degrees depending on the fusion pattern. While informative, 1D spectra alone are often insufficient for a definitive assignment, especially without access to reference spectra for all possible isomers.

Table 1: Comparison of Key Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Unsubstituted Pyrazolopyridine Isomers

Atom PositionPyrazolo[3,4-c]pyridine (Predicted)Pyrazolo[3,4-b]pyridine (Predicted)Rationale for Difference
H3 ~8.2~8.1Environment of the pyrazole proton is broadly similar.
H4 ~8.8~8.6H4 is ortho to the pyridine N in the [3,4-b] isomer, leading to significant deshielding. In the [3,4-c] isomer, it is para, experiencing less of an effect.
H7 ~7.5-H7 in the [3,4-c] isomer is meta to the pyridine N. This position does not exist in the [3,4-b] isomer.
C3 ~135~138Chemical shifts of the pyrazole CH carbon.
C4 ~148~152Bridgehead carbon C4 is adjacent to the pyridine N in the [3,4-b] isomer, causing a downfield shift.
C7a ~130~145The bridgehead carbon C7a is significantly deshielded in the [3,4-b] isomer due to its proximity to the pyridine nitrogen.

Note: These are estimated values based on general principles; actual shifts will vary with substitution and solvent.

2D NMR: Unambiguous Connectivity Mapping

Two-dimensional NMR experiments provide the conclusive evidence required to piece together the molecular puzzle. For this specific challenge, the Heteronuclear Multiple Bond Correlation (HMBC) and Nuclear Overhauser Effect Spectroscopy (NOESY) experiments are paramount.

The HMBC experiment is the cornerstone of regioisomer differentiation. It detects correlations between protons and carbons that are typically two or three bonds apart (²JCH and ³JCH). This allows for the direct mapping of the carbon framework by identifying which protons are coupled to which carbons over multiple bonds. The pattern of these long-range correlations is a unique fingerprint for each isomeric scaffold.

Key Causality: The definitive assignment of the pyrazolo[3,4-c]pyridine structure relies on identifying a specific ³JCH correlation that is only possible with this connectivity. The key is the correlation between the proton at position 4 (H4) of the pyridine ring and the carbon at position 3 (C3) of the pyrazole ring. This observation unequivocally bridges the two rings in the correct orientation.

Experimental Protocol: HMBC for Pyrazolo[3,4-c]pyridine Elucidation

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

  • Acquisition:

    • Record a standard gradient-selected, phase-sensitive HMBC spectrum.

    • Set the spectral widths to encompass all ¹H and ¹³C signals.

    • Crucial Parameter: Optimize the long-range coupling delay for an average J-coupling of 8-10 Hz. This will enhance the critical ³JCH correlations. A typical delay (D6 in Bruker pulse programs) is 62.5 ms.

  • Processing and Analysis:

    • Process the 2D data with appropriate window functions.

    • Diagnostic Correlations: Systematically analyze the cross-peaks. For the pyrazolo[3,4-c]pyridine isomer, identify the following key correlations:

      • H3 → C4a / C7a: The pyrazole proton shows correlations to both bridgehead carbons.

      • H4 → C3: The pyridine proton at position 4 shows a correlation to the pyrazole carbon at position 3. This is the definitive link.

      • H4 → C6 / C7a: The H4 proton will also show correlations within its own ring system.

  • Validation: The presence of the H4 → C3 correlation, in conjunction with other expected correlations, provides a self-validating system for the pyrazolo[3,4-c]pyridine structure.

HMBC_Correlations H3 H3 Proton C4a_node C4a Carbon H3->C4a_node ³J C7a_node C7a Carbon H3->C7a_node ³J H4 H4 Proton C3_node C3 Carbon H4->C3_node ³J (Definitive)

Caption: Key through-space NOE correlation for pyrazolo[3,4-c]pyridine.

Orthogonal Confirmation: Mass Spectrometry (MS)

While NMR provides the definitive structural map, mass spectrometry confirms the elemental composition (via High-Resolution MS) and can offer supporting structural evidence through analysis of fragmentation patterns (MS/MS). Since regioisomers have identical masses, they cannot be distinguished by a simple mass spectrum. However, their fragmentation patterns upon collision-induced dissociation (CID) will differ due to their distinct bond connectivities.

Key Causality: The fragmentation of the molecular ion is initiated at the weakest bonds or through energetically favorable rearrangement pathways. The different arrangement of nitrogen atoms in the pyrazolo[3,4-c] versus the pyrazolo[3,4-b] scaffold will direct fragmentation down different pathways, leading to daughter ions of different mass-to-charge ratios (m/z). A common fragmentation pathway for N-heterocycles is the loss of hydrogen cyanide (HCN, 27 Da).

Table 2: Predicted Key EI-MS Fragment Ions for Unsubstituted Pyrazolopyridine Isomers

IsomerMolecular Ion (M⁺) m/zKey Fragment Ion m/zProposed Neutral LossRationale
Pyrazolo[3,4-c]pyridine 11992HCN (27)Loss of HCN from the pyrazole ring (C3-N2 or N1-C7a cleavage).
Pyrazolo[3,4-b]pyridine 11992HCN (27)Loss of HCN from either the pyrazole or pyridine ring is possible.
Distinguishing Fragment -Different daughter ions-While both may lose HCN, subsequent fragmentation or initial ring cleavage patterns will differ, requiring careful MS/MS analysis to identify unique daughter ions.

Note: Fragmentation is complex and highly dependent on ionization method and energy. This table illustrates a plausible primary fragmentation. [4][5][6]

Integrated Strategy and Workflow

A robust and efficient workflow for structure elucidation combines these techniques in a logical sequence. This ensures high confidence in the final assignment while optimizing time and resources.

Workflow start Synthesized Product (Potential Isomer Mixture) purify Purification (Chromatography) start->purify lcms LC-MS Analysis purify->lcms Confirm Mass nmr_1d 1D NMR (¹H, ¹³C) - Initial Assessment - Purity Check purify->nmr_1d lcms->nmr_1d nmr_2d 2D NMR (HMBC, NOESY) - Definitive Connectivity - Spatial Proximity nmr_1d->nmr_2d Ambiguity exists structure_assigned Structure Assigned nmr_2d->structure_assigned Unambiguous Correlations xray X-Ray Crystallography (Optional, for absolute proof) structure_assigned->xray Requires publication-quality proof final Final Confirmed Structure structure_assigned->final Sufficient for routine work xray->final

Caption: Integrated workflow for pyrazolopyridine regioisomer elucidation.

Conclusion

The challenge of pyrazolo[3,4-c]pyridine regioisomerism is a common but solvable problem in synthetic and medicinal chemistry. While single-crystal X-ray crystallography provides irrefutable evidence, it is not always practical. A meticulously executed NMR strategy is the most powerful and routine approach for unambiguous structure elucidation in solution. The strategic application of 2D NMR, specifically the identification of key long-range correlations in HMBC spectra and diagnostic through-space contacts in NOESY spectra, provides a self-validating system for confident assignment. This is further corroborated by mass spectrometry, which confirms molecular weight and can provide supporting evidence through differentiated fragmentation patterns. By following this integrated workflow, researchers can ensure the scientific integrity of their work and confidently advance their drug discovery programs with compounds of known and verified structure.

References

A Comparative Guide to Privileged Scaffolds: Evaluating Alternatives to 5-Chloro-3-iodo-1H-pyrazolo[3,4-c]pyridine in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

The 5-Chloro-3-iodo-1H-pyrazolo[3,4-c]pyridine scaffold is a cornerstone in modern medicinal chemistry, particularly in the development of kinase inhibitors. Its di-halogenated structure provides medicinal chemists with two distinct, chemically addressable points for vectorial elaboration, enabling the systematic exploration of a target's binding site. The pyrazolopyridine core itself acts as a bioisostere of purine, effectively mimicking the hydrogen bonding pattern of ATP at the hinge region of many kinases.[1] However, the vast chemical space and the perpetual need to optimize properties such as potency, selectivity, and pharmacokinetics demand a broader perspective. This guide provides an in-depth comparison of viable alternative building blocks, including isomeric pyrazolopyridines and bioisosteric heterocyclic systems. We will objectively evaluate these alternatives based on synthetic accessibility, reactivity in key coupling reactions, and their demonstrated impact on biological activity, supported by experimental data from peer-reviewed literature.

Section 1: The Reference Scaffold: this compound

The utility of this scaffold lies in its pre-functionalized nature. The chlorine at the C5 position and iodine at the C3 position are not merely substituents; they are versatile synthetic handles. The differing reactivity of the C-I and C-Cl bonds under palladium catalysis allows for selective, stepwise functionalization. Typically, the more reactive C-I bond is addressed first (e.g., via Suzuki or Sonogashira coupling), followed by modification at the C-Cl position (e.g., via Buchwald-Hartwig amination).[2][3][4] This controlled, directional synthesis is invaluable for building structure-activity relationships (SAR).

Key Structural Features:

  • Pyrazolo[3,4-c]pyridine Core: A purine bioisostere that can form crucial hydrogen bonds with the kinase hinge region.[1]

  • C3-Iodo Group: A highly reactive handle for introducing substituents deep into the ATP binding pocket via cross-coupling reactions.

  • C5-Chloro Group: A less reactive handle, allowing for orthogonal synthesis to introduce moieties into the solvent-exposed region.

  • N1-H Group: Acts as a hydrogen bond donor and can be alkylated to fine-tune properties or block metabolism.

Figure 1: Key functionalization points on the reference scaffold.

Section 2: Isomeric Scaffolds as Direct Alternatives

Altering the arrangement of nitrogen atoms within the bicyclic core by moving to an isomeric scaffold is a subtle yet powerful strategy. This modification can significantly change the hydrogen bond donor/acceptor pattern and the geometric trajectory of substituents, potentially leading to improved target engagement or selectivity.

The Pyrazolo[3,4-b]pyridine Core

The pyrazolo[3,4-b]pyridine scaffold is perhaps the most studied isomer and is present in numerous kinase inhibitors.[1][5][6] Its nitrogen arrangement alters the primary hydrogen bonding interaction with the kinase hinge compared to the [3,4-c] isomer. This core has been successfully used to develop potent inhibitors for various kinases, including TBK1 and CDKs.[5][7]

Comparative Analysis:

Feature5-Chloro-3-iodo-1H-pyrazolo[3,4-c ]pyridine (Reference)5-Chloro-3-iodo-1H-pyrazolo[3,4-b ]pyridine (Alternative)
Structure [3,4-c] isomer[3,4-b] isomer
Hinge Interaction N2 and N1-H are key interaction points.N7 and N1-H are key interaction points.
Synthesis Accessible from substituted aminopyridines.Often synthesized from 5-aminopyrazoles.[8][9]
Known Applications HPK1 inhibitors.[10]CDK1, TRK, and TBK1 inhibitors.[5][6][7]

Experimental Protocol: Synthesis of 3-Iodo-1H-pyrazolo[3,4-b]pyridine

This protocol describes the direct iodination of the parent heterocycle, a key step in producing halogenated building blocks.

Materials:

  • 1H-pyrazolo[3,4-b]pyridine (1.0 eq)

  • Iodine (2.5 eq)

  • Potassium Hydroxide (KOH) (4.0 eq)

  • N,N-Dimethylformamide (DMF)

  • Ethyl Acetate

  • Brine

Procedure:

  • Dissolve 1H-pyrazolo[3,4-b]pyridine (e.g., 3.5 g, 29.4 mmol) in DMF (50 ml).

  • Add Iodine (e.g., 18.7 g, 73.6 mmol) to the solution, followed by the portion-wise addition of KOH (e.g., 6.6 g, 118.0 mmol).[11]

  • Stir the mixture at room temperature for 2 hours.

  • Pour the reaction mixture into brine and extract with ethyl acetate.

  • Wash the combined organic extracts with brine and aqueous Na₂SO₄ solution.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under vacuum.

  • Purify the residue by recrystallization from CH₂Cl₂ and hexane to yield the product as a white solid (Typical yield: ~87%).[11]

The Pyrazolo[4,3-c]pyridine Core

The pyrazolo[4,3-c]pyridine scaffold offers another distinct arrangement of nitrogen atoms and substitution vectors. This core has been successfully employed to develop inhibitors of protein-protein interactions (PPIs) and carbonic anhydrases, demonstrating its versatility beyond kinase targets.[12][13] The altered electronics and steric environment can provide access to novel chemical space.

Comparative Data Snapshot:

A study on PEX14-PEX5 PPI inhibitors identified a pyrazolo[4,3-c]pyridine derivative as a potent hit from an in-silico screen, with a dissociation constant (Kd) of 163 μM in an NMR-based assay.[12] This highlights the potential of this scaffold to engage with different target classes.

Section 3: Bioisosteric Scaffolds for Scaffold Hopping

Scaffold hopping is a crucial strategy in drug discovery to escape existing patent space, improve ADME properties, or find new interactions with a target.[14][15] Replacing the pyrazolopyridine core with a bioisosteric heterocycle can achieve these goals while retaining the key pharmacophoric features.

The Pyrazolo[3,4-d]pyrimidine Core

This scaffold is one of the most successful purine bioisosteres in medicinal chemistry, featured in numerous approved drugs and clinical candidates.[16][17][18] The additional nitrogen atom in the six-membered ring acts as another hydrogen bond acceptor, which can alter binding modes and improve affinity. It is a privileged scaffold for inhibiting various kinases, including CDKs, EGFR, and VEGFR-2.[16][17][18]

Key Advantages:

  • Bioisostere of Purine: Closely mimics adenine, making it a natural fit for ATP-binding sites.[17]

  • Well-Established Chemistry: Extensive literature on synthesis and functionalization.[19][20][21]

  • Proven Clinical Success: The scaffold is present in multiple FDA-approved drugs.

Figure 2: Scaffold hopping from the reference to key alternatives.

Experimental Protocol: Synthesis of 4-Chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine

This protocol demonstrates a common route to a key intermediate for this scaffold class.

Materials:

  • 1-Phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one (1.0 eq)

  • Phosphorus oxychloride (POCl₃) (excess)

Procedure:

  • Combine 1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one (1.0 eq) with an excess of POCl₃.

  • Heat the mixture to reflux (approx. 106 °C) for 6 hours.[19]

  • After cooling, carefully pour the reaction mixture onto crushed ice.

  • Neutralize the solution with a suitable base (e.g., aqueous ammonia or sodium bicarbonate) until a precipitate forms.

  • Filter the solid, wash with cold water, and dry to obtain the crude product.

  • Recrystallize from a suitable solvent (e.g., ethanol) to yield the purified 4-chloro derivative.

Section 4: Comparative Data Summary

The choice of a scaffold is a multi-parameter optimization problem. The following table summarizes key comparative aspects based on literature data.

ScaffoldKey AdvantageReported IC₅₀ Data (Example Target)Reference
Pyrazolo[3,4-c]pyridine Orthogonal reactivity for SAR.HPK1: IC₅₀ = 144 nM (for derivative 6 )[10]
Pyrazolo[3,4-b]pyridine Well-explored, proven kinase hinge binder.TBK1: IC₅₀ = 0.2 nM (for derivative 15y )[22]
Pyrazolo[4,3-c]pyridine Novel chemical space, demonstrated PPI activity.PEX14-PEX5 PPI: EC₅₀ = 265 µM (for hit 1 )[23]
Pyrazolo[3,4-d]pyrimidine Clinically validated scaffold, multiple H-bond acceptors.c-Met: IC₅₀ = 4.27 nM (for derivative 5a )[24]
Pyrazolo[3,4-g]isoquinoline Alternative tricyclic system.Haspin: IC₅₀ = 57 nM (for derivative 1b )[25]

Note: IC₅₀ values are for specific, highly optimized derivatives of each scaffold and are not directly comparable as the substituents differ. They serve to illustrate the potential of each core.

Section 5: Conclusion and Decision-Making Framework

The this compound is an excellent starting point for fragment-based and lead optimization campaigns due to its synthetic tractability. However, challenges such as overcoming existing patents, improving selectivity, or modulating physicochemical properties often necessitate a move to an alternative scaffold.

  • For direct, conservative modifications, exploring isomeric scaffolds like pyrazolo[3,4-b]pyridine is a logical first step. It preserves the atom count and overall properties while altering the key interaction vectors.

  • When seeking to significantly alter properties or enter a well-validated chemical space, bioisosteric replacement with a scaffold like pyrazolo[3,4-d]pyrimidine is a powerful strategy, leveraging its proven success in numerous kinase programs.[16][17]

  • For exploring novel biology or targeting less conventional pockets like those in PPIs, more exploratory scaffolds such as pyrazolo[4,3-c]pyridine may offer unique advantages and lead to breakthrough discoveries.[12]

The optimal choice depends on the specific project goals, the target's structural features, and the desired property profile of the final compound. This guide serves as a foundational resource to inform these critical decisions in the complex landscape of drug discovery.

References

A Senior Application Scientist's Guide to In Vitro Kinase Assays for Pyrazolo[3,4-c]pyridine Compounds: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals navigating the intricate world of kinase inhibition, the pyrazolo[3,4-c]pyridine scaffold represents a promising frontier. Its unique structural features offer potential for high potency and selectivity against a range of kinase targets implicated in diseases from cancer to inflammation. However, unlocking this potential hinges on rigorous, reproducible, and insightful in vitro testing. This guide provides an in-depth comparison of common in vitro kinase assay methodologies, offering a framework for selecting and executing the optimal assay for your pyrazolo[3,4-c]pyridine-based drug discovery program.

The Central Role of Kinase Assays in Drug Discovery

Protein kinases, as central regulators of cellular signaling, are a major class of drug targets. The development of small molecule inhibitors, such as those based on the pyrazolo[3,4-b]pyridine and related pyrazolopyridine scaffolds, requires precise measurement of their ability to block kinase activity.[1][2][3] An in vitro kinase assay is the first critical step in this evaluation, providing quantitative data on inhibitor potency (typically as an IC50 value) and selectivity. The choice of assay technology is paramount, as it can significantly influence data quality, throughput, and the types of mechanistic questions that can be answered.

This guide will compare three industry-standard biochemical assay platforms:

  • Luminescence-Based Assays (e.g., Kinase-Glo®)

  • Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assays (e.g., HTRF®, LanthaScreen®, Z'-LYTE®)

  • Radiometric Filter Binding Assays

Understanding the Kinase Inhibition Landscape

The pyrazolopyridine core is a versatile scaffold that has been successfully utilized to develop potent inhibitors for a variety of kinases, including Tropomyosin receptor kinases (TRKs), C-terminal Src kinases (CSK), and TANK-binding kinase 1 (TBK1).[2][4][5][6] The specific isomer, such as pyrazolo[3,4-b]pyridine or pyrazolo[3,4-g]isoquinoline, along with substitutions, dictates the kinase selectivity profile.[7][8] Therefore, the chosen assay must be robust enough to accommodate different kinase targets and provide reliable data across a range of compound potencies.

Comparative Analysis of In Vitro Kinase Assay Platforms

The selection of an appropriate assay technology depends on several factors including the specific kinase target, the desired throughput, cost, and the need for specific types of data (e.g., binding kinetics vs. enzymatic activity).

Assay PlatformPrincipleAdvantagesDisadvantagesBest Suited For
Luminescence (e.g., Kinase-Glo®) Measures remaining ATP after the kinase reaction.[9][10][11] Higher kinase activity results in lower ATP and a dimmer signal.Homogeneous "add-and-read" format, high throughput, good sensitivity, widely applicable to any ATP-dependent kinase.[9][10][11][12]Indirect measurement of kinase activity, susceptible to interference from compounds that affect luciferase or ATP levels.High-throughput screening (HTS), primary screening of large compound libraries.
TR-FRET (e.g., HTRF®, Z'-LYTE®) Measures the phosphorylation of a substrate via fluorescence resonance energy transfer between a donor and an acceptor fluorophore.[13][14][15]Homogeneous format, ratiometric detection minimizes well-to-well variation, high sensitivity, can be used for both activity and binding assays.[13][14][15]Requires specific antibodies or modified substrates, potential for compound interference with the FRET signal.HTS, lead optimization, selectivity profiling.[4]
Radiometric Filter Binding Directly measures the incorporation of a radiolabeled phosphate (from [γ-³²P]ATP or [γ-³³P]ATP) into a substrate.[16][17][18]Considered the "gold standard" for its direct measurement of catalytic activity, high sensitivity, and low susceptibility to compound interference.[16][17][18][19]Requires handling of radioactive materials, lower throughput, generates radioactive waste.Orthogonal validation of hits, detailed mechanistic studies, screening at physiological ATP concentrations.[16]

Recommended Protocol: A Luminescence-Based Assay for Pyrazolo[3,4-c]pyridine Compounds

For initial high-throughput screening of a pyrazolo[3,4-c]pyridine library, a luminescence-based assay such as the ADP-Glo™ Kinase Assay is an excellent choice due to its simplicity, robustness, and scalability. This assay quantifies the amount of ADP produced, which is directly proportional to kinase activity.

Experimental Workflow Diagram

G cluster_0 Assay Preparation cluster_1 Kinase Reaction cluster_2 Signal Detection prep_inhibitor 1. Prepare serial dilutions of pyrazolo[3,4-c]pyridine compounds add_inhibitor 3. Add compounds/DMSO to plate prep_inhibitor->add_inhibitor prep_kinase 2. Prepare kinase/substrate solution add_kinase 4. Add kinase/substrate solution prep_kinase->add_kinase add_inhibitor->add_kinase initiate_reaction 5. Initiate reaction with ATP add_kinase->initiate_reaction incubate_reaction 6. Incubate at room temperature initiate_reaction->incubate_reaction stop_reaction 7. Add ADP-Glo™ Reagent to stop reaction and deplete remaining ATP incubate_reaction->stop_reaction incubate_stop 8. Incubate stop_reaction->incubate_stop add_detection 9. Add Kinase Detection Reagent incubate_stop->add_detection incubate_detect 10. Incubate to produce luminescence add_detection->incubate_detect read_plate 11. Read luminescence incubate_detect->read_plate

Caption: Workflow for a luminescence-based kinase inhibition assay.

Step-by-Step Methodology

This protocol is a generalized procedure and should be optimized for the specific kinase of interest.[20]

  • Compound Preparation : Prepare a serial dilution of the pyrazolo[3,4-c]pyridine test compounds in DMSO. A typical starting concentration is 10 mM, with 1:3 serial dilutions.[20]

  • Reagent Preparation :

    • Kinase Buffer : Prepare a suitable kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35).

    • Kinase Solution : Dilute the purified recombinant kinase and its specific substrate peptide in the kinase buffer to the desired concentration.

    • ATP Solution : Prepare the ATP solution in kinase buffer. The final ATP concentration should be at or near the Km for the specific kinase to ensure sensitive detection of ATP-competitive inhibitors.

  • Assay Plate Setup :

    • Add 2.5 µL of the diluted test compound or DMSO (as a vehicle control) to the wells of a 384-well white plate.[20]

    • Include wells for a "no enzyme" control (background) and a "no inhibitor" control (maximum activity).

  • Kinase Reaction :

    • Add 5 µL of the kinase/substrate solution to each well.[20]

    • Incubate the plate for 15 minutes at room temperature to allow the compounds to bind to the kinase.[12]

    • Initiate the kinase reaction by adding 2.5 µL of the ATP solution to each well.[20]

    • Incubate the plate at room temperature for 1 hour. The incubation time may need to be optimized based on the kinase's activity.[12][20]

  • Signal Detection (using ADP-Glo™ Assay) :

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.[12]

    • Add 20 µL of Kinase Detection Reagent to convert the generated ADP to ATP, which then drives a luciferase reaction.

    • Incubate for 30-60 minutes at room temperature to stabilize the luminescent signal.[12]

  • Data Acquisition and Analysis :

    • Measure the luminescence signal using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value, which represents the concentration of the inhibitor required to reduce kinase activity by 50%.

Causality Behind Experimental Choices
  • DMSO Concentration : Keeping the final DMSO concentration low (typically ≤1%) is crucial as higher concentrations can inhibit kinase activity.

  • ATP Concentration : Using an ATP concentration at or near the Michaelis constant (Km) provides a sensitive measure for ATP-competitive inhibitors, a common mechanism for pyrazolopyridine compounds.[2] For assessing non-ATP competitive inhibitors or for more physiologically relevant data, ATP concentrations closer to cellular levels (1-10 mM) can be used, though this may require a different assay format like a radiometric assay.[16]

  • Homogeneous Format : The "add-and-read" nature of this assay minimizes pipetting steps and wash stages, making it highly suitable for automated high-throughput screening.[9][10][11]

Orthogonal Validation with TR-FRET

To validate hits from the primary screen and eliminate potential false positives arising from compound interference with the luciferase system, an orthogonal assay with a different detection modality is highly recommended. TR-FRET assays, such as HTRF®, are an excellent choice.

TR-FRET Assay Principle

G cluster_0 Kinase Reaction cluster_1 Detection Kinase Kinase ADP ADP Kinase->ADP Phospho-Substrate-Biotin Phospho-Substrate-Biotin Kinase->Phospho-Substrate-Biotin phosphorylates Substrate-Biotin Substrate-Biotin Substrate-Biotin->Kinase ATP ATP ATP->Kinase Eu-Ab Anti-Phospho Ab-Europium Phospho-Substrate-Biotin->Eu-Ab binds SA-XL665 Streptavidin-XL665 Phospho-Substrate-Biotin->SA-XL665 binds Eu-Ab->SA-XL665 FRET

Caption: Principle of a TR-FRET based kinase assay.

In a typical TR-FRET kinase assay, a biotinylated substrate is phosphorylated by the kinase.[13] A europium-labeled anti-phospho-substrate antibody (donor) and streptavidin-XL665 (acceptor) are then added.[13][14] When the substrate is phosphorylated, the donor and acceptor are brought into close proximity, resulting in a FRET signal. Inhibitors prevent this phosphorylation, leading to a decrease in the FRET signal.

The Gold Standard: Radiometric Assays for Mechanistic Studies

For in-depth characterization of lead compounds, the radiometric filter binding assay remains the unparalleled gold standard.[16][17][18][19] By directly measuring the transfer of a radioactive phosphate from [γ-³²P]ATP to the substrate, it provides the most direct and unambiguous measure of kinase catalytic activity. This method is largely immune to the types of compound interference that can plague fluorescence or luminescence-based assays. Furthermore, it is highly adaptable and can be used with virtually any kinase and substrate (peptide or protein).[16]

Conclusion

The evaluation of pyrazolo[3,4-c]pyridine compounds requires a well-defined in vitro assay strategy. A tiered approach, beginning with a high-throughput luminescence-based screen, followed by orthogonal validation using TR-FRET, and culminating in detailed mechanistic studies with a radiometric assay for lead candidates, provides a robust framework for identifying and characterizing potent and selective kinase inhibitors. By understanding the principles, advantages, and limitations of each platform, researchers can make informed decisions that accelerate their drug discovery efforts.

References

A Tale of Two Isomers: A Comparative Guide to the Biological Activity of Pyrazolo[3,4-c]pyridine and Pyrazolo[3,4-b]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Isomerism in Medicinal Chemistry

In the landscape of drug discovery, the pyrazolopyridine scaffold is recognized as a "privileged structure" due to its structural similarity to endogenous purines, allowing it to interact with a multitude of biological targets, particularly protein kinases.[1][2] Among the five possible congeners of pyrazolopyridine, the pyrazolo[3,4-c] and pyrazolo[3,4-b] isomers represent a fascinating case study in how a subtle change in molecular architecture—the "walking" of a nitrogen atom around the pyridine ring—can profoundly influence biological activity.[1][3]

This guide provides an in-depth comparison of the biological activities of these two isomeric scaffolds. While direct head-to-head comparative studies are not abundant in the literature, by synthesizing data from various independent investigations, we can construct a compelling narrative of their differential pharmacology. We will delve into their structural nuances, compare their efficacy against key therapeutic targets like protein kinases and cancer cells, and provide detailed experimental protocols for researchers aiming to evaluate such compounds.

Structural Analysis: More Than Just a Positional Change

The fundamental difference between the two scaffolds lies in the position of the non-bridgehead nitrogen atom within the pyridine ring. In the pyrazolo[3,4-b]pyridine system, the nitrogen is at position 7, whereas in the pyrazolo[3,4-c]pyridine isomer, it resides at position 5.

This seemingly minor positional shift has significant stereoelectronic consequences:

  • Electron Distribution: The location of the nitrogen atom alters the electron density and dipole moment of the entire heterocyclic system. This directly impacts the molecule's ability to form crucial hydrogen bonds, electrostatic interactions, and π-stacking interactions with amino acid residues in a target protein's binding site.

  • Hydrogen Bonding Potential: The positioning of the pyridine nitrogen dictates its accessibility as a hydrogen bond acceptor. The varied spatial arrangement of this key interaction point is often a primary driver for differences in target affinity and selectivity.

  • Scaffold Geometry: The change in nitrogen position subtly modifies the overall shape and rigidity of the fused ring system, influencing how well the molecule can fit into a specific protein's active site.

Comparative Biological Activities

The primary therapeutic areas where these scaffolds have been explored are oncology and inflammatory diseases, largely due to their efficacy as protein kinase inhibitors.

Kinase Inhibition: A Tale of Differential Selectivity

Protein kinases are a major class of therapeutic targets, and both pyrazolopyridine isomers have been successfully developed as inhibitors. The different spatial arrangement of the pyridine nitrogen atom allows derivatives of each scaffold to form distinct hydrogen bonding patterns with the "hinge" region of a kinase's ATP-binding pocket, a critical interaction for potent inhibition.

While a single study directly comparing both scaffolds against the same panel of kinases is lacking, we can collate data from separate studies to draw inferences. For instance, derivatives of both scaffolds have been investigated as inhibitors of Cyclin-Dependent Kinases (CDKs), which are crucial regulators of the cell cycle.

Scaffold Derivative Example Target Kinase IC₅₀ (µM) Reference
Pyrazolo[3,4-b]pyridineCompound SeriesCDK1Potent Activity Reported[4]
Pyrazolo[3,4-c]pyridazine*Compound 1oCDK1/cyclin BPotent Activity Reported[5][6]

*Note: Data for a closely related pyrazolo[3,4-c]pyridazine is shown, highlighting the potential of the broader class. The pyrazolo[3,4-b]pyridine scaffold has been extensively developed for a wide range of kinases including FGFR, CSK, and TRK inhibitors.[7][8] This suggests that the pyrazolo[3,4-b]pyridine core might be a more versatile starting point for achieving broad kinase inhibition, whereas the pyrazolo[3,4-c] scaffold may offer a path to more selective inhibitors.

// Nodes ATP [label="ATP", fillcolor="#FBBC05", fontcolor="#202124"]; Pyrazolopyridine [label="Pyrazolopyridine\nInhibitor", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=invhouse]; Kinase [label="Kinase Active Site\n(Hinge Region)", fillcolor="#F1F3F4", fontcolor="#202124", shape=ellipse]; Substrate [label="Protein Substrate", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Phospho_Substrate [label="Phosphorylated\nSubstrate", fillcolor="#34A853", fontcolor="#FFFFFF"]; Cell_Signaling [label="Downstream\nCell Signaling", style=dotted, shape=plaintext];

// Edges ATP -> Kinase [label=" Binds"]; Substrate -> Kinase [label=" Binds"]; Kinase -> Phospho_Substrate [label=" Phosphorylates"]; Pyrazolopyridine -> Kinase [label=" Competitively\nInhibits", color="#EA4335", fontcolor="#EA4335", dir=back]; Phospho_Substrate -> Cell_Signaling; } .dot Caption: Mechanism of competitive kinase inhibition by pyrazolopyridine derivatives.

Anticancer Activity: Cytotoxicity and Cell Cycle Arrest

The anticancer properties of these compounds are often a direct consequence of their kinase inhibitory activity. By halting the action of kinases that drive cell proliferation, they can induce cell cycle arrest and apoptosis.

Here, we compare the reported cytotoxic activities of representative derivatives from both series against common human cancer cell lines. It is crucial to note that this data is aggregated from different studies and direct comparison should be made with caution.

Scaffold Derivative Example Cell Line IC₅₀ (µM) Reference
Pyrazolo[3,4-b]pyridineCompound 8bHCT-116 (Colon)2.3[9]
Pyrazolo[3,4-b]pyridineCompound 8bHEPG2 (Liver)2.6[9]
Pyrazolo[3,4-b]pyridineCompound 8bA-549 (Lung)2.9[9]
Pyrazolo[3,4-c]pyridineCompound 12aMDA-MB-231 (Breast)3.0[10]
Pyrazolo[3,4-c]pyridineCompound 11aK562 (Leukemia)4.0[10]
Pyrazolo[3,4-c]pyridineCompound 12aHCT116 (Colon)5.0[10]

From the available data, derivatives from both scaffolds demonstrate potent anticancer activity in the low micromolar range against a variety of cancer cell lines.[9][10] The pyrazolo[3,4-b]pyridine derivative 8b shows particularly strong and consistent activity across colon, liver, and lung cancer cell lines.[9] The pyrazolo[3,4-c]pyridine derivative 12a also shows potent activity, notably causing cell cycle arrest at the S phase.[10] This highlights that while both scaffolds are effective, their specific substitution patterns and resulting mechanisms of action can lead to differential efficacy in various cancer types.

Experimental Protocols: A Guide for the Bench Scientist

To ensure the integrity and reproducibility of biological data, standardized and validated protocols are essential. Below are detailed, step-by-step methodologies for two key assays used to characterize compounds like pyrazolopyridine derivatives.

Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This assay quantifies kinase activity by measuring the amount of ADP produced in the phosphorylation reaction, providing a robust method for determining inhibitor potency (IC₅₀).

Principle: The assay is performed in two steps. First, the kinase reaction is allowed to proceed in the presence of the inhibitor. Then, a reagent is added to stop the reaction and deplete any remaining ATP. Finally, a detection reagent is added to convert the generated ADP back to ATP, which fuels a luciferase reaction, producing a luminescent signal directly proportional to the initial kinase activity.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Perform a serial dilution in DMSO to create a range of concentrations for IC₅₀ determination.

  • Kinase Reaction Setup: In a white, opaque 96-well plate, add 2.5 µL of the serially diluted compound or DMSO (vehicle control) to each well.

  • Add 2.5 µL of the target kinase in an appropriate kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA).

  • Incubate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.

  • Initiate Reaction: Initiate the kinase reaction by adding 5 µL of a substrate/ATP mixture to each well. The optimal concentrations should be determined empirically but are often near the Kₘ for ATP.

  • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection: Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the unused ATP. Incubate for 40 minutes at room temperature.

  • Add 20 µL of Kinase Detection Reagent to each well. This converts ADP to ATP and provides the necessary components for the luciferase reaction.

  • Incubate for 30 minutes at room temperature to allow the luminescent signal to stabilize.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to calculate the IC₅₀ value.

// Nodes A [label="1. Plate Inhibitor\n(2.5 µL)"]; B [label="2. Add Kinase\n(2.5 µL)\nIncubate 10 min"]; C [label="3. Add ATP/Substrate\n(5 µL)\nIncubate 60 min"]; D [label="4. Add ADP-Glo™ Reagent\n(10 µL)\nIncubate 40 min"]; E [label="5. Add Kinase Detection Reagent\n(20 µL)\nIncubate 30 min"]; F [label="6. Read Luminescence", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges A -> B -> C -> D -> E -> F; } .dot Caption: Workflow for a luminescence-based in vitro kinase inhibition assay.

Protocol 2: Cell Viability (MTT) Assay

This colorimetric assay is a standard method for assessing the cytotoxic effects of a compound on cancer cell lines by measuring metabolic activity.

Principle: The MTT assay is based on the reduction of the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by NAD(P)H-dependent oxidoreductase enzymes in metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000–10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow cells to attach.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compound or vehicle control.

  • Incubate the plate for the desired exposure period (e.g., 48 or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: After incubation, add 10 µL of a 5 mg/mL MTT solution in PBS to each well.

  • Incubate the plate for 4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.

  • Formazan Solubilization: Carefully remove the medium from each well. Add 100 µL of a solubilization solution (e.g., DMSO or an SDS-HCl solution) to each well to dissolve the purple formazan crystals.

  • Mix gently by pipetting or placing the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Data Acquisition: Measure the absorbance of the samples using a microplate reader at a wavelength between 550 and 600 nm.

  • Data Analysis: Subtract the background absorbance from a well with medium only. Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the percentage of viability against the logarithm of the compound concentration to determine the IC₅₀ value.

Conclusion and Future Perspectives

The pyrazolo[3,4-b]pyridine and pyrazolo[3,4-c]pyridine scaffolds, while structurally similar, offer distinct opportunities for drug design. The available data suggests that both are highly valuable frameworks for the development of kinase inhibitors and anticancer agents. The pyrazolo[3,4-b]pyridine isomer appears to be more broadly explored, with derivatives showing potent activity against a wide array of kinases. The pyrazolo[3,4-c]pyridine isomer, though less explored, has also yielded potent cytotoxic agents.

The key takeaway for medicinal chemists is that the positional isomerism within the pyrazolopyridine core is a critical design element. The choice between a [3,4-b] and a [3,4-c] fusion can significantly alter the resulting compound's target selectivity and pharmacological profile.

Future research should focus on direct, head-to-head comparisons of these isomeric series against large panels of kinases and cancer cell lines. Such studies would provide invaluable data for building more predictive structure-activity relationship models and would accelerate the rational design of next-generation inhibitors with improved potency and selectivity. By understanding the subtle yet powerful effects of nitrogen "walking," we can better navigate the chemical space of these privileged scaffolds to uncover novel therapeutics.

References

A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Methods for Purity Analysis of 5-Chloro-3-iodo-1H-pyrazolo[3,4-C]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the critical purity assessment of 5-Chloro-3-iodo-1H-pyrazolo[3,4-C]pyridine. As a key intermediate in pharmaceutical synthesis, the purity of this heterocyclic compound is paramount to ensuring the safety and efficacy of the final active pharmaceutical ingredient (API). This document delves into the scientific rationale behind method development, compares two distinct analytical approaches, and provides a detailed, field-proven protocol grounded in established regulatory principles.

Introduction: The Analytical Challenge

This compound is a structurally complex molecule featuring a fused heterocyclic ring system with multiple nitrogen atoms and two different halogen substituents (chlorine and iodine). This unique structure presents specific challenges for chromatographic separation. The basic nitrogen atoms can lead to peak tailing on certain silica-based columns, while the presence of potential impurities—such as starting materials, regioisomers, or dehalogenated byproducts—demands a highly selective and robust analytical method.[1][2][3] The primary goal of any HPLC method for this compound is to achieve adequate resolution between the main peak and all potential impurities, ensuring accurate quantification for quality control and regulatory compliance.

Foundational Principles of Method Development

The development of a reliable HPLC method is a systematic process rooted in the physicochemical properties of the analyte. Reversed-phase liquid chromatography (RP-LC) is the most widely used mode of HPLC for pharmaceutical analysis and is the logical starting point for this compound due to its moderate polarity.[4][5]

Diagram: HPLC Method Development Logic

The following diagram illustrates the core decision-making process in developing an appropriate HPLC method.

MethodDevelopment Analyte Analyte Properties (this compound) - Moderate Polarity - Aromatic System - Basic Nitrogens Column Stationary Phase (Column) Selection Analyte->Column Hydrophobicity suggests Reversed-Phase (C18, Phenyl) MobilePhase Mobile Phase Optimization Analyte->MobilePhase Basic nature requires pH control (acid/buffer) Detector Detector & Wavelength Selection Analyte->Detector Aromatic rings allow UV/PDA detection Column->MobilePhase Fine-tune selectivity MobilePhase->Detector Ensure compatibility Validation Method Validation (ICH Q2(R1)) Detector->Validation Confirm performance HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_results Data Processing & Reporting Sample Receive Batch Sample Prep_Sample Prepare Sample Solution Sample->Prep_Sample Prep_Mobile Prepare Mobile Phases & Diluent Equilibrate Equilibrate HPLC System Prep_Mobile->Equilibrate Prep_Std Prepare Standard Solution SST Perform System Suitability Test (SST) Prep_Std->SST Run_Seq Run Analytical Sequence (Blank, Standard, Samples) Prep_Sample->Run_Seq Equilibrate->SST Check_SST SST Criteria Met? SST->Check_SST Check_SST->Run_Seq Yes Troubleshoot Troubleshoot System Check_SST->Troubleshoot No Integrate Integrate Chromatograms Run_Seq->Integrate Calculate Calculate % Purity / Impurities Integrate->Calculate Report Generate Final Report Calculate->Report Troubleshoot->Equilibrate

References

The Definitive Guide to the Structural Elucidation of Novel Pyrazolo[3,4-c]pyridine Derivatives: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is non-negotiable. It is the bedrock upon which structure-activity relationships (SAR) are built, guiding the iterative process of drug design and optimization. The pyrazolo[3,4-c]pyridine scaffold is a privileged heterocyclic motif, frequently appearing in compounds targeting a range of biological entities, including kinases and G-protein coupled receptors.[1] The journey from a novel synthesized compound to a fully characterized entity with a known 3D structure can be arduous. This guide provides an in-depth, experience-driven comparison of X-ray crystallography with alternative analytical techniques for the structural elucidation of novel pyrazolo[3,4-c]pyridine derivatives. We will delve into the causality behind experimental choices, ensuring a robust and self-validating approach to structural analysis.

The Imperative of Unambiguous Structure Determination

The synthesis of pyrazolo[3,4-c]pyridines, like many fused heterocyclic systems, can sometimes lead to the formation of regioisomers.[2] Spectroscopic techniques such as NMR and mass spectrometry are powerful tools, but they can occasionally leave room for ambiguity, especially when dealing with novel derivatives where no reference data exists. In such cases, single-crystal X-ray diffraction (SC-XRD) stands as the gold standard, providing unequivocal proof of connectivity, stereochemistry, and the precise spatial arrangement of atoms.[3]

Synthesis of a Novel 5-halo-1H-pyrazolo[3,4-c]pyridine: A Starting Point

To illustrate the structural elucidation workflow, we will consider a representative 5-halo-1H-pyrazolo[3,4-c]pyridine, a versatile intermediate for further functionalization in fragment-based drug discovery.[4] The synthesis of such compounds can be achieved through various routes, often involving the cyclization of appropriately substituted pyrazole precursors. A general synthetic approach is outlined below.

Experimental Protocol: Synthesis of 5-chloro-1H-pyrazolo[3,4-c]pyridine

This protocol is adapted from methodologies described in the literature for the synthesis of similar scaffolds.[4]

  • Step 1: Nitrosation and Cyclization. To a solution of 3-amino-4-chloropyridine in a suitable solvent such as acetic acid, sodium nitrite is added portion-wise at a reduced temperature (e.g., 0-5 °C).

  • Step 2: Rearrangement and Ring Closure. The resulting diazonium salt is then allowed to warm to room temperature, followed by heating to promote intramolecular cyclization, yielding the 5-chloro-1H-pyrazolo[3,4-c]pyridine.

  • Step 3: Purification. The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure compound.

X-ray Crystallography: The Gold Standard for Structural Elucidation

Obtaining a single crystal suitable for X-ray diffraction is often the most challenging step. The process is as much an art as it is a science, frequently requiring the screening of numerous conditions.

Experimental Protocol: Crystallization and X-ray Data Collection
  • Crystal Growth. The purified 5-chloro-1H-pyrazolo[3,4-c]pyridine (approximately 10-20 mg) is dissolved in a minimal amount of a suitable solvent or solvent system (e.g., methanol, ethanol, or a mixture of dichloromethane and hexanes). The slow evaporation of the solvent at room temperature is a common and effective technique.[3] Other methods include vapor diffusion and cooling of a saturated solution. The choice of solvent is critical and can influence the formation of different polymorphs.[5]

  • Crystal Mounting. A single crystal of suitable size and quality (typically 0.1-0.3 mm in each dimension) is carefully selected under a microscope and mounted on a goniometer head.

  • Data Collection. The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage. X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation) and detector.[6]

  • Structure Solution and Refinement. The collected diffraction data are processed to determine the unit cell dimensions and space group. The crystal structure is then solved using direct methods or Patterson methods and refined to yield the final atomic coordinates and molecular structure.

The following diagram illustrates the general workflow for X-ray crystallography.

xray_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_xrd X-ray Diffraction cluster_analysis Structural Analysis Synthesis Synthesis of Novel Pyrazolo[3,4-c]pyridine Purification Column Chromatography Synthesis->Purification Dissolution Dissolve in Suitable Solvent Purification->Dissolution SlowEvap Slow Evaporation/ Vapor Diffusion Dissolution->SlowEvap CrystalSelection Select Single Crystal SlowEvap->CrystalSelection DataCollection Data Collection (Diffractometer) CrystalSelection->DataCollection StructureSolution Structure Solution (Direct Methods) DataCollection->StructureSolution Refinement Structure Refinement StructureSolution->Refinement FinalStructure Final 3D Structure Refinement->FinalStructure

Caption: Workflow for X-ray Crystallography.

Comparative Analysis with Other Techniques

While X-ray crystallography provides the definitive structure, other techniques are indispensable for routine characterization and for providing complementary information.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution.[7] For our 5-chloro-1H-pyrazolo[3,4-c]pyridine, 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments would be performed.

  • What NMR tells us:

    • Connectivity: Through-bond correlations (COSY and HMBC) can be used to piece together the carbon skeleton and the attachment of protons.[8]

    • Chemical Environment: The chemical shifts of protons and carbons provide information about their electronic environment.

    • Tautomeric Form: NMR can help determine the predominant tautomeric form in solution, for example, by observing the NH proton.[9]

  • Limitations of NMR:

    • Ambiguity in Regiochemistry: In some cases, especially with complex substitution patterns, definitively assigning the regiochemistry based on NMR data alone can be challenging. For instance, distinguishing between a 5-chloro and a 7-chloro isomer might be difficult without prior knowledge or authentic samples.

    • No Absolute Stereochemistry: While relative stereochemistry can sometimes be inferred from NOE experiments, NMR cannot determine the absolute configuration of a chiral molecule.

    • Solid-State vs. Solution: The structure in solution may differ from that in the solid state due to conformational flexibility and intermolecular interactions.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and information about its elemental composition through high-resolution mass spectrometry (HRMS). Fragmentation patterns can also offer clues about the structure.

  • What MS tells us:

    • Molecular Formula: HRMS provides a highly accurate mass, which can be used to determine the molecular formula.

    • Structural Fragments: The fragmentation pattern can help to identify key structural motifs within the molecule.

  • Limitations of MS:

    • Isomers: MS cannot distinguish between isomers (constitutional or stereo-) as they have the same molecular weight.

    • Connectivity: It does not provide information about the connectivity of the atoms.

Data Comparison: A Head-to-Head Analysis

The following table summarizes the type of information obtained from each technique for a hypothetical novel pyrazolo[3,4-c]pyridine derivative.

Feature DeterminedX-ray CrystallographyNMR SpectroscopyMass Spectrometry
Molecular Connectivity UnambiguousHigh ConfidenceLimited (Inferred from fragmentation)
Regiochemistry DefinitiveOften requires extensive 2D NMR and can be ambiguousNot directly determined
Stereochemistry Absolute (with anomalous dispersion)Relative (via NOE)Not determined
Bond Lengths & Angles High PrecisionNot directly measuredNot determined
Conformation Solid-state conformationSolution-state conformation(s)Not determined
Tautomeric Form Solid-state tautomerSolution-state tautomerNot determined
Molecular Formula Inferred from structureInferred from combined dataHigh Confidence (HRMS)

Causality Behind Experimental Choices: Why X-ray Crystallography is Crucial

For novel pyrazolo[3,4-c]pyridine derivatives intended for drug discovery, the investment in obtaining a single crystal structure is justified for several key reasons:

  • Unambiguous Proof of Structure: It eliminates any doubt regarding the regiochemistry of the synthesized compound, which is critical for building accurate SAR models.

  • Foundation for Computational Modeling: The crystal structure provides the ideal starting point for computational studies such as molecular docking, which can predict how the molecule might interact with its biological target.[3]

  • Understanding Solid-State Properties: The crystal packing reveals intermolecular interactions that govern the compound's physical properties, such as solubility and melting point. This is vital for formulation development.

The following diagram illustrates the logical relationship between the analytical techniques and the derived structural information.

logical_relationship cluster_techniques Analytical Techniques cluster_information Structural Information XRD X-ray Crystallography Connectivity Connectivity XRD->Connectivity Definitive Regiochemistry Regiochemistry XRD->Regiochemistry Definitive Stereochemistry Stereochemistry XRD->Stereochemistry Absolute Conformation Conformation XRD->Conformation Solid-State NMR NMR Spectroscopy NMR->Connectivity High Confidence NMR->Regiochemistry Inferred NMR->Conformation Solution-State MS Mass Spectrometry MolecularFormula Molecular Formula MS->MolecularFormula High Confidence

Caption: Relationship between techniques and structural insights.

Conclusion

While NMR and mass spectrometry are essential for the routine characterization of novel pyrazolo[3,4-c]pyridine derivatives, they cannot always provide the level of structural certainty required in a drug discovery setting. X-ray crystallography, although often more challenging, offers an unparalleled level of detail, providing a definitive and unambiguous three-dimensional structure. This structural "ground truth" is invaluable for guiding further synthetic efforts, understanding biological activity, and making informed decisions in the complex process of drug development. The synergistic use of these techniques provides a comprehensive and self-validating approach to the characterization of novel chemical entities.

References

Safety Operating Guide

Definitive Guide to the Proper Disposal of 5-Chloro-3-iodo-1H-pyrazolo[3,4-C]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and developers at the forefront of scientific innovation, our responsibility extends beyond discovery to encompass the entire lifecycle of the chemical entities we handle. The safe and compliant disposal of specialized reagents like 5-Chloro-3-iodo-1H-pyrazolo[3,4-C]pyridine is not merely a regulatory hurdle; it is a cornerstone of responsible laboratory practice, ensuring the safety of personnel and the preservation of our environment. This guide provides a comprehensive, technically grounded protocol for the disposal of this halogenated heterocyclic compound, rooted in established safety principles and regulatory standards.

Hazard Assessment and Chemical Profile

Before initiating any disposal procedure, a thorough understanding of the compound's hazard profile is essential. This compound is a solid organic compound containing both chlorine and iodine atoms. This classification as a halogenated heterocyclic compound is the primary determinant for its disposal pathway.

While a specific, comprehensive Safety Data Sheet (SDS) for this exact CAS number (1260666-29-2) is not widely available, data from closely related structural analogs and the broader category of halogenated pyridines allow for a robust hazard assessment. Analogs such as 5-chloro-1H-pyrazolo(3,4-c)pyridine and 4-Chloro-3-iodo-1H-pyrazolo[3,4-c]pyridine are classified with specific health hazards.[1][2] The consensus GHS classifications for these types of compounds are summarized below.

Hazard ClassificationGHS CodeSignal WordDescription
Acute Toxicity, OralH302WarningHarmful if swallowed.[1][2]
Skin IrritationH315WarningCauses skin irritation.[1][2][3]
Serious Eye IrritationH319WarningCauses serious eye irritation.[1][2][3]
Specific Target Organ ToxicityH335WarningMay cause respiratory irritation.[1][2][3]

These classifications mandate that this compound be treated as a hazardous substance, precluding any form of conventional waste disposal.

Pre-Disposal: Safety and Handling Imperatives

Proper disposal begins with safe handling during routine use. The causality behind these precautions is to minimize exposure and prevent accidental release.

  • Engineering Controls : Always handle this solid compound within a certified chemical fume hood to control airborne particulates and vapors.[4][5]

  • Personal Protective Equipment (PPE) : A standard ensemble of a lab coat, nitrile gloves, and ANSI-rated safety glasses is mandatory. If there is a risk of dust generation, safety goggles should be used for enhanced protection.[3][5][6]

  • Incompatible Materials : Keep this compound and its waste stream away from strong oxidizing agents, strong acids, and bases to prevent potentially violent reactions.[7][8]

Step-by-Step Disposal Protocol

The following protocol is a self-validating system designed to ensure regulatory compliance and safety. The core principle is waste segregation —at no point should this compound be mixed with non-halogenated or general laboratory waste.

Step 1: Designate as Halogenated Organic Waste Immediately upon deciding to discard the material (whether it's residual, off-spec, or contaminated), it must be classified as "Halogenated Organic Waste." This is the most critical step. The presence of chlorine and iodine atoms means it cannot be placed in a "non-halogenated" solvent waste container.[9][10] Cross-contamination of waste streams is a serious compliance issue that significantly increases the complexity and cost of disposal for the entire container.

Step 2: Select and Label the Waste Container Choose a dedicated waste container that is in good condition, compatible with the chemical (e.g., a high-density polyethylene or glass container), and has a secure, vapor-tight screw cap.[9][11]

The container must be labeled clearly before the first drop of waste is added.[9] The label must include:

  • The words "Hazardous Waste"

  • The full chemical name: "this compound"

  • A list of all other components if it's a solution

  • The relevant GHS hazard pictograms (e.g., GHS07 Exclamation Mark)

Step 3: Waste Transfer and Collection Carefully transfer the solid waste into the designated container, minimizing the creation of dust. A powder funnel can be useful for this purpose. If disposing of a solution, use a funnel to prevent spillage on the exterior of the container.[11] Do not fill the container beyond 90% capacity to allow for expansion.[11]

Step 4: Satellite Accumulation Area (SAA) Storage Securely close the waste container and place it in your laboratory's designated Satellite Accumulation Area. This area must be:

  • At or near the point of generation.

  • Under the control of the laboratory personnel.

  • Clearly marked.

  • Stored away from drains and incompatible materials.[4]

Step 5: Arrange for Final Disposal Contact your institution’s Environmental Health and Safety (EHS) department to schedule a pickup. Do not attempt to transport or dispose of the waste yourself. EHS professionals will ensure the waste is transported to a licensed Treatment, Storage, and Disposal Facility (TSDF). The ultimate disposal method for halogenated organic solids is typically high-temperature incineration under controlled conditions that allow for the scrubbing of acid gases (like HCl and HI) produced during combustion.[12][13]

Emergency Procedures for Spills

In the event of a small spill within a fume hood:

  • Alert Personnel : Inform colleagues in the immediate area.

  • Isolate : Restrict access to the affected area.

  • Protect : Ensure you are wearing appropriate PPE.

  • Contain & Clean : Gently cover the solid spill with an inert absorbent material. Moisten the material slightly with a suitable solvent (like isopropanol) to prevent dust from becoming airborne.[7] Carefully sweep or scoop the mixture into a designated hazardous waste container and label it appropriately.

  • Decontaminate : Wipe the spill area with a suitable solvent, and dispose of the cleaning materials as hazardous waste.

  • Report : Report the incident to your laboratory supervisor and EHS department according to your institution's policy.

For large spills, evacuate the area immediately and contact your institution's emergency response team.[7]

Disposal Workflow Visualization

The following diagram outlines the logical decision-making process for the proper disposal of this compound.

G cluster_0 Phase 1: Identification & Preparation cluster_1 Phase 2: Segregation & Collection cluster_2 Phase 3: Storage & Final Disposal cluster_3 Prohibited Actions A Identify Waste: This compound B Assess Hazards: Halogenated, Toxic, Irritant A->B C Don PPE: Gloves, Goggles, Lab Coat B->C X1 DO NOT Dispose in Sink/Drain B->X1 X2 DO NOT Mix with Non-Halogenated Waste B->X2 X3 DO NOT Place in Regular Trash B->X3 D Work in Fume Hood C->D E Select 'Halogenated Organic Waste' Container D->E Begin Disposal F Label Container Correctly: Full Name, Hazards, 'Hazardous Waste' E->F G Transfer Waste to Container (Avoid Dust/Spills) F->G H Securely Cap Container (Do not exceed 90% full) G->H I Store in Satellite Accumulation Area (SAA) H->I Ready for Storage J Contact EHS/EH&S for Pickup I->J K Transport to Licensed Disposal Facility (TSDF) J->K L Final Disposition: High-Temperature Incineration K->L

Caption: Logical workflow for the disposal of this compound.

References

Comprehensive Safety Guide: Personal Protective Equipment for Handling 5-Chloro-3-iodo-1H-pyrazolo[3,4-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my priority is to empower fellow researchers with the knowledge to handle specialized chemical reagents not just effectively, but with the highest degree of safety. The following guide provides essential, field-proven safety and logistical information for managing 5-Chloro-3-iodo-1H-pyrazolo[3,4-c]pyridine, a halogenated heterocyclic compound often used as a building block in drug discovery and development.[1] This document moves beyond a simple checklist to explain the causality behind each safety recommendation, ensuring a self-validating system of protection for you and your team.

Hazard Identification & Foundational Risk Assessment

GHS Hazard Summary for Structural Analogs

PictogramSignal WordHazard ClassHazard Statement
alt text
Warning Acute Toxicity, Oral (Category 4)H302: Harmful if swallowed.[2][3]
Skin Irritation (Category 2)H315: Causes skin irritation.[2][4]
Eye Irritation (Category 2A)H319: Causes serious eye irritation.[2][4]
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract IrritationH335: May cause respiratory irritation.[2][4]

Source: Synthesized from Safety Data Sheets of closely related structural analogs.[2][3][4][5]

These classifications dictate that the primary risks involve accidental ingestion, inhalation of dust particles, and direct contact with skin and eyes. Therefore, a multi-layered Personal Protective Equipment (PPE) strategy is mandatory.

Core PPE Requirements: A Multi-Layered Defense

The selection of PPE is not a one-size-fits-all exercise; it is a dynamic risk assessment. The following recommendations constitute the minimum required protection.

A. Respiratory Protection: The Primacy of Engineering Controls

The risk of respiratory tract irritation (H335) from airborne particulates is significant.[2]

  • Primary Control (Mandatory): All handling of this compound powder must be conducted within a certified chemical fume hood.[6] The fume hood's constant airflow is the most effective method for preventing inhalation exposure.

  • Secondary Control (Situational): In the rare event that a fume hood is not feasible or if there is a risk of dust generation outside of containment (e.g., large-scale transfers, cleaning spills), respiratory protection is required. The NIOSH Respirator Selection Logic provides a framework for this choice.[7][8]

    • Minimum Requirement: A half-mask or full-facepiece air-purifying respirator equipped with a combination of Organic Vapor (OV) cartridges and P100 (HEPA) particulate filters.[7][9][10]

    • Enhanced Protection: For higher-risk operations, a Powered Air-Purifying Respirator (PAPR) offers superior protection by creating positive pressure inside the facepiece.[11]

B. Hand Protection: Navigating Chemical Compatibility

Halogenated aromatic hydrocarbons are known to degrade common glove materials, making proper selection critical to prevent skin irritation (H315).[12][13] A single pair of standard nitrile gloves is insufficient for anything beyond incidental contact.

  • Standard Procedure: Double-Gloving. Wear two pairs of gloves at all times. This creates a barrier against immediate exposure if the outer glove is compromised.

    • Inner Glove: A standard nitrile examination glove.

    • Outer Glove: A glove with higher resistance to halogenated compounds.

  • Glove Material Selection: No single glove material is impervious to all chemicals. The choice of the outer glove depends on the duration and nature of the task.

Glove MaterialChemical Resistance (Halogenated Organics)DexterityRecommendation
Nitrile Fair to Poor[14][15]ExcellentSuitable as an inner glove or for very brief, incidental contact only.
Neoprene Good[6][15]GoodRecommended outer glove for general handling and reaction setup. Offers a good balance of protection and dexterity.
Butyl Rubber Good to ExcellentFairRecommended for spill cleanup or extended, direct contact. Offers high permeation resistance but reduces dexterity.[15]
Natural Rubber (Latex) PoorExcellentNot recommended. Offers poor chemical resistance and can cause allergic reactions.[6][15]

Note: Always inspect gloves for tears or degradation before and during use. If contact with the chemical occurs, remove gloves immediately, wash your hands thoroughly, and don fresh gloves.

C. Eye and Face Protection: An Impenetrable Shield

Given the H319 warning for serious eye irritation, robust eye and face protection is non-negotiable.[2]

  • Minimum Requirement: Chemical splash goggles that form a complete seal around the eyes. Standard safety glasses with side shields do not offer adequate protection from dust or splashes.

  • Enhanced Protection: When handling larger quantities (>5g) or when there is a significant risk of splashing (e.g., during reaction quenching), a polycarbonate face shield must be worn over the chemical splash goggles.

D. Skin and Body Protection

To prevent skin contact and contamination of personal clothing, appropriate lab attire is required.

  • Lab Coat: A clean, flame-resistant lab coat with full-length sleeves and a snap or button front.

  • Chemically Resistant Apron: For larger-scale work or when cleaning spills, a chemically resistant apron worn over the lab coat is advised.

  • Apparel and Footwear: Long pants and closed-toe shoes are mandatory in any laboratory setting.

Procedural Guidance & Best Practices

The following workflow integrates the PPE requirements into a coherent operational plan.

PPE_Workflow Figure 1: PPE Selection and Handling Workflow cluster_prep Preparation & Assessment cluster_ppe PPE Selection cluster_ops Operation & Disposal A Task Assessment (e.g., Weighing, Reaction Setup) B Consult Safety Data Sheet (SDS) Identify Hazards: H302, H315, H319, H335 A->B C Respiratory Protection Primary: Chemical Fume Hood Secondary: Respirator (OV/P100) B->C D Hand Protection Double Gloving: Inner: Nitrile, Outer: Neoprene B->D E Eye & Face Protection Chemical Splash Goggles + Face Shield (if splash risk) B->E F Body Protection Chemical Resistant Lab Coat B->F G Execute Task in Chemical Fume Hood C->G Proceed to Operation D->G Proceed to Operation E->G Proceed to Operation F->G Proceed to Operation H Decontaminate Equipment & Work Area G->H I Segregate Waste 'Halogenated Organic Waste' H->I J Proper Disposal Follow Institutional Protocols I->J

Caption: PPE Selection and Handling Workflow for Halogenated Pyridines.

Protocol 1: Weighing and Handling Solid Compound
  • Preparation: Don all required PPE (double gloves, goggles, lab coat) before entering the designated work area.

  • Containment: Perform all manipulations inside a chemical fume hood.

  • Minimize Dust: Use a micro-spatula to carefully transfer the solid from the reagent bottle to a tared weigh boat or glassine paper. Avoid any actions that could generate dust, such as dropping or rapid scraping.

  • Transfer: To transfer the weighed solid to the reaction vessel, gently fold the weigh paper to create a funnel or use a powder funnel.

  • Immediate Cleanup: Use a damp paper towel to gently wipe any stray powder from the spatula and weighing surface. Dispose of the towel immediately into the designated halogenated waste container.

  • Secure: Tightly cap the reagent bottle immediately after use.

Protocol 2: Emergency Procedures (Spills & Exposure)
  • Skin Contact: Immediately remove contaminated gloves and clothing. Flush the affected area with copious amounts of water for at least 15 minutes. Seek medical attention.[6]

  • Eye Contact: Immediately flush eyes with water for at least 15 minutes at an emergency eyewash station, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Spill: For small spills within the fume hood, absorb the material with a spill pad or absorbent material compatible with halogenated organics. Place all contaminated materials into a sealed, labeled container for hazardous waste disposal. For large spills, evacuate the area and contact your institution's environmental health and safety (EHS) office.

Decontamination & Waste Disposal Plan

This compound is a halogenated organic compound and must be disposed of as hazardous waste. Improper disposal can lead to environmental contamination.

  • Waste Segregation is Critical: Never mix halogenated waste with non-halogenated waste streams.[16][17]

  • Designated Container: All solid and liquid waste containing this compound must be collected in a clearly labeled "Halogenated Organic Waste" container.[18] The label should list all chemical constituents.

  • Contaminated Materials: This includes excess reagent, contaminated weigh boats, gloves, paper towels, and any other disposable materials that have come into contact with the chemical.

  • Container Management: Keep the waste container closed at all times except when adding waste.[16] Do not fill beyond 90% capacity.[18]

  • Final Disposal: Follow all local, state, and federal regulations for the disposal of hazardous chemical waste. This typically involves collection by your institution's EHS department for high-temperature incineration.[19]

By adhering to this comprehensive guide, researchers can confidently handle this compound, ensuring both personal safety and the integrity of their valuable research.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.